molecular formula C11H11NO2 B1331977 5-Methoxy-3-methyl-1H-indole-2-carbaldehyde CAS No. 30464-90-5

5-Methoxy-3-methyl-1H-indole-2-carbaldehyde

Cat. No.: B1331977
CAS No.: 30464-90-5
M. Wt: 189.21 g/mol
InChI Key: HBQUHHXDJIUUIL-UHFFFAOYSA-N
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Description

5-Methoxy-3-methyl-1H-indole-2-carbaldehyde is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.21 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

5-methoxy-3-methyl-1H-indole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-7-9-5-8(14-2)3-4-10(9)12-11(7)6-13/h3-6,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBQUHHXDJIUUIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80360634
Record name 5-Methoxy-3-methyl-1H-indole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80360634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30464-90-5
Record name 5-Methoxy-3-methyl-1H-indole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80360634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Methoxy-3-methyl-1H-indole-2-carbaldehyde: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 5-Methoxy-3-methyl-1H-indole-2-carbaldehyde, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its chemical structure and properties, provide a detailed, field-proven synthetic protocol, explore its spectroscopic signature, and discuss its potential applications, grounded in recent scientific literature.

Foundational Understanding: The 5-Methoxyindole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The addition of a methoxy group at the 5-position, as seen in 5-methoxyindole derivatives, often enhances biological activity. This is attributed to the electron-donating nature of the methoxy group, which can influence the molecule's interaction with biological targets and its metabolic stability. These derivatives have shown a wide range of pharmacological activities, including anticancer and neuroprotective properties.[1][2] this compound belongs to this important class of compounds, and its specific substitution pattern makes it a valuable intermediate for the synthesis of more complex molecules.

Chemical Identity and Physicochemical Properties

This compound is a solid organic compound. Its core structure consists of a bicyclic indole ring system, with a methoxy group at position 5, a methyl group at position 3, and a carbaldehyde (formyl) group at position 2.

PropertyValueSource
IUPAC Name This compound[3]
Molecular Formula C₁₁H₁₁NO₂[3]
Molecular Weight 189.21 g/mol [3]
CAS Number 6260-86-2[3]
Appearance Solid
InChI InChI=1S/C11H11NO2/c1-7-9-5-8(14-2)3-4-10(9)12-11(7)6-13/h3-6,12H,1-2H3[3]
SMILES CC1=C(NC2=C1C=C(C=C2)OC)C=O[3]

Synthesis: The Vilsmeier-Haack Approach

The introduction of a formyl group onto an electron-rich indole ring is most effectively achieved through the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, an electrophilic iminium salt, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃). The Vilsmeier reagent then attacks the indole nucleus, leading to formylation. For 2,3-disubstituted indoles, the formylation occurs at the available position on the pyrrole ring.

Reaction Mechanism

The Vilsmeier-Haack reaction proceeds through a well-established mechanism. First, phosphorus oxychloride activates the dimethylformamide to form the electrophilic Vilsmeier reagent (a chloroiminium ion). This reagent is then attacked by the electron-rich indole, leading to the formation of an iminium intermediate. Subsequent hydrolysis of this intermediate yields the final aldehyde product.

Vilsmeier_Haack DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ Indole 5-Methoxy-3-methyl-1H-indole Iminium_intermediate Iminium Intermediate Indole->Iminium_intermediate + Vilsmeier Reagent Product This compound Iminium_intermediate->Product + H₂O H2O H₂O (Workup) Workflow start Start reagent_prep Prepare Vilsmeier Reagent (DMF + POCl₃ at 0°C) start->reagent_prep reaction React with 5-Methoxy-3-methyl-1H-indole in DCM reagent_prep->reaction workup Aqueous Workup (Ice + NaHCO₃) reaction->workup extraction Extract with Ethyl Acetate workup->extraction purification Purify by Column Chromatography extraction->purification product Pure Product purification->product

Sources

An In-depth Technical Guide to 5-Methoxy-3-methyl-1H-indole-2-carbaldehyde: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Methoxy-3-methyl-1H-indole-2-carbaldehyde, a specialized heterocyclic aldehyde of significant interest in medicinal chemistry and synthetic organic chemistry. As this compound is not readily commercially available, this guide focuses on its synthesis via the strategic formylation of its precursor, 5-Methoxy-3-methyl-1H-indole. Detailed methodologies, mechanistic insights, and predicted physicochemical and spectroscopic properties are presented to enable its preparation and characterization in a research setting. Furthermore, the potential applications of this scaffold in drug discovery are explored, drawing upon the established biological activities of related indole-2-carbaldehyde and 5-methoxyindole derivatives.

Introduction: The Significance of the Indole-2-Carbaldehyde Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products, pharmaceuticals, and biologically active molecules. The functionalization of the indole ring provides a powerful tool for modulating the pharmacological properties of these compounds. The introduction of a carbaldehyde group, particularly at the C-2 position, furnishes a versatile synthetic handle for a wide array of chemical transformations. This allows for the construction of more complex molecular architectures and the exploration of diverse chemical space in drug discovery programs.

This compound is a unique derivative that combines the electronic influence of a methoxy group at the 5-position with the steric and electronic effects of a methyl group at the 3-position. The methoxy group is known to modulate the lipophilicity and metabolic stability of drug candidates, while the aldehyde at the C-2 position serves as a key building block for the synthesis of novel therapeutic agents. This guide will provide the necessary scientific foundation for the synthesis and utilization of this specific indole derivative.

Physicochemical and Spectroscopic Characterization

While a dedicated CAS number for this compound has not been identified in major chemical databases, its properties can be reliably predicted based on its structure and data from closely related analogs.

Predicted Physicochemical Properties
PropertyPredicted Value
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol
Appearance Expected to be a crystalline solid
Solubility Likely soluble in common organic solvents such as DMSO, DMF, and chlorinated solvents.
Melting Point Estimated to be in the range of 150-200 °C
Predicted Spectroscopic Data

The following spectroscopic characteristics are predicted based on the analysis of similar structures, such as 5-methoxy-indole-2-carboxylic acid and other substituted indole-2-carbaldehydes.

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • An aldehydic proton singlet is expected around δ 9.5-10.5 ppm.

    • A singlet for the C-3 methyl protons will likely appear around δ 2.3-2.6 ppm.

    • The methoxy protons at C-5 should present as a singlet around δ 3.8-4.0 ppm.

    • The aromatic protons on the benzene ring will exhibit characteristic splitting patterns in the δ 6.8-7.5 ppm region.

    • A broad singlet for the N-H proton of the indole ring is expected at δ 8.0-9.0 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • The aldehydic carbonyl carbon should appear in the δ 180-190 ppm region.

    • The C-2, C-3, and C-3a to C-7a carbons will have characteristic shifts for the indole ring system.

    • The methoxy carbon will likely be observed around δ 55-60 ppm.

    • The C-3 methyl carbon is expected around δ 10-15 ppm.

  • IR (Infrared) Spectroscopy:

    • A strong carbonyl (C=O) stretching band from the aldehyde is anticipated around 1650-1680 cm⁻¹.

    • An N-H stretching band for the indole amine should be visible around 3200-3400 cm⁻¹.

    • C-H stretching bands for the aromatic and methyl groups will be present in the 2800-3100 cm⁻¹ region.

    • C-O stretching from the methoxy group is expected around 1200-1250 cm⁻¹.

  • MS (Mass Spectrometry):

    • The molecular ion peak (M⁺) is expected at m/z 189.

Synthesis of this compound

The most logical and efficient synthetic route to the target compound is the formylation of the precursor, 5-Methoxy-3-methyl-1H-indole (CAS: 21987-25-7). The presence of the methyl group at the C-3 position, the most nucleophilic site of the indole ring, effectively blocks formylation at this position and directs the electrophilic attack of the Vilsmeier reagent to the C-2 position.

Synthesis of the Precursor: 5-Methoxy-3-methyl-1H-indole

The precursor can be synthesized via several established methods, with the Fischer indole synthesis being a classic and reliable approach.

Reaction: 4-Methoxyphenylhydrazine hydrochloride reacts with propionaldehyde in the presence of an acid catalyst to yield 5-Methoxy-3-methyl-1H-indole.

C-2 Formylation via the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] It involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).

Mechanism: The reaction proceeds through the formation of the electrophilic Vilsmeier reagent (a chloroiminium salt), which then attacks the electron-rich C-2 position of the 3-substituted indole. The resulting iminium salt intermediate is subsequently hydrolyzed during aqueous work-up to afford the desired aldehyde.

Experimental Protocol: Vilsmeier-Haack Formylation of 5-Methoxy-3-methyl-1H-indole

Materials:

  • 5-Methoxy-3-methyl-1H-indole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Hexanes

  • Ice bath

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the stirred DMF solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.

  • Formylation Reaction: Dissolve 5-Methoxy-3-methyl-1H-indole (1 equivalent) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is basic.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound.

Self-Validation: The identity and purity of the synthesized product should be confirmed by the spectroscopic methods outlined in Section 2.2 (¹H NMR, ¹³C NMR, IR, and MS). The melting point of the purified product should also be determined.

Diagram of the Synthesis Workflow:

SynthesisWorkflow Precursor 5-Methoxy-3-methyl-1H-indole IminiumSalt Iminium Salt Intermediate Precursor->IminiumSalt 2. Electrophilic Attack at C-2 DMF DMF VilsmeierReagent Vilsmeier Reagent (Chloroiminium salt) DMF->VilsmeierReagent 1. Activation POCl3 POCl₃ POCl3->VilsmeierReagent VilsmeierReagent->IminiumSalt Hydrolysis Aqueous Work-up (H₂O, NaHCO₃) Product 5-Methoxy-3-methyl-1H- indole-2-carbaldehyde Hydrolysis->Product IminiumSalt->Product 3. Hydrolysis

Caption: Synthetic pathway for this compound.

Applications in Drug Discovery and Medicinal Chemistry

The 5-methoxy-indole-2-carbaldehyde scaffold is a promising starting point for the development of novel therapeutic agents due to the diverse biological activities exhibited by related compounds.

  • Anticancer Agents: Indole derivatives are well-established as potent anticancer agents. The carbaldehyde at the C-2 position can be readily converted into various pharmacophores, such as imines, oximes, and hydrazones, which have shown significant cytotoxic activity against various cancer cell lines. The 5-methoxy group can enhance the antiproliferative effects and improve the pharmacokinetic profile of these compounds.

  • Antimicrobial and Antiviral Agents: The indole nucleus is a common feature in many natural and synthetic antimicrobial and antiviral compounds. Derivatives of 5-methoxy-indole-2-carbaldehyde could be explored for their potential to inhibit the growth of various pathogens.

  • Neuroprotective Agents: 5-Methoxyindole derivatives have been investigated for their neuroprotective properties. For instance, 5-methoxy-1H-indole-2-carboxylic acid has shown potential in reducing ischemic area size and oxidative stress in the context of stroke.[4] The aldehyde functionality provides a route to synthesize analogs with potential activity against neurodegenerative diseases.

  • Enzyme Inhibitors: The indole scaffold can be tailored to fit into the active sites of various enzymes. Derivatives of 5-methoxy-indole-2-carbaldehyde could be designed as inhibitors of kinases, proteases, or other enzymes implicated in disease pathways.

Diagram of Potential Therapeutic Applications:

Applications CoreCompound 5-Methoxy-3-methyl-1H- indole-2-carbaldehyde Anticancer Anticancer Agents CoreCompound->Anticancer Derivatization Antimicrobial Antimicrobial & Antiviral CoreCompound->Antimicrobial Synthesis of Analogs Neuroprotection Neuroprotective Agents CoreCompound->Neuroprotection Pharmacophore Elaboration EnzymeInhibition Enzyme Inhibitors CoreCompound->EnzymeInhibition Scaffold for Inhibitor Design

Sources

A Technical Guide to the Solubility of 5-Methoxy-Substituted Methyl-1H-indole-Carbaldehydes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Isomeric Specificity: This guide addresses the solubility of 5-methoxy-substituted methyl-1H-indole-carbaldehydes. Initial literature searches for the specific isomer, 5-Methoxy-3-methyl-1H-indole-2-carbaldehyde, yielded limited specific solubility data. Consequently, this document will focus on the well-characterized and structurally similar isomer, 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde (CAS No. 6260-86-2), as a representative model for this class of compounds. The principles and methodologies discussed herein are broadly applicable to related indole derivatives.

Introduction: The Critical Role of Solubility in the Application of Indole Derivatives

Indole and its derivatives are cornerstone scaffolds in medicinal chemistry and materials science, renowned for their wide range of biological activities and functional properties.[1][2] The compound 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde, a member of this extensive family, presents a promising starting point for the synthesis of novel therapeutic agents.[3] However, the transition from a promising compound in silico to a viable candidate in vitro and in vivo is fundamentally governed by its physicochemical properties, paramount among which is solubility.

Solubility dictates a compound's bioavailability, influences its formulation strategies, and impacts its behavior in biological assays.[4] For drug development professionals, a comprehensive understanding of a compound's solubility profile is not merely academic; it is a critical determinant of a project's trajectory and ultimate success. This guide provides an in-depth analysis of the solubility characteristics of 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde, offering both theoretical insights and practical methodologies for its assessment.

Physicochemical Properties and Predicted Solubility Profile

The molecular structure of 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde provides significant clues to its solubility behavior. The presence of the bicyclic indole ring system, composed of a benzene ring fused to a pyrrole ring, imparts a significant hydrophobic character.[5] Conversely, the methoxy (-OCH3), aldehyde (-CHO), and indole N-H groups introduce polarity and the potential for hydrogen bonding, which can mediate solubility in polar solvents.

Based on general principles for indole derivatives, a qualitative solubility profile can be predicted. The compound is expected to be sparingly soluble in water due to its predominantly hydrophobic nature.[5][6] Its solubility is anticipated to be significantly higher in common organic solvents, particularly those that can engage in hydrogen bonding or have a polarity that is intermediate between highly polar and nonpolar.[5]

Table 1: Physicochemical Properties of 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde and Predicted Solubility

PropertyValueImplication for Solubility
Molecular FormulaC₁₁H₁₁NO₂
Molecular Weight189.21 g/mol [3]Contributes to the overall energetic cost of solvation.
XLogP3-AA (Predicted)2.2Indicates a preference for lipophilic environments over aqueous ones.
Hydrogen Bond Donors1 (N-H)[3]Allows for hydrogen bonding with protic solvents.
Hydrogen Bond Acceptors2 (C=O, -OCH₃)[3]Enables interaction with a range of polar solvents.
Predicted Water SolubilityLowThe hydrophobic indole core dominates over the polar functional groups.
Predicted Organic Solvent SolubilityGood to ModerateExpected to be soluble in solvents like ethanol, acetone, and ethyl acetate.

Experimental Determination of Solubility: A Validated Protocol

To move from prediction to empirical data, a systematic approach to solubility determination is required. The following protocol outlines a robust method for quantifying the solubility of 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde in various solvents. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solid.[4][7]

Materials and Equipment
  • 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde (crystalline solid)

  • Selected solvents (e.g., Water, Ethanol, Methanol, Acetone, Ethyl Acetate, DMSO)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps (e.g., 2 mL)

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (0.22 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Step-by-Step Experimental Workflow
  • Preparation of Stock Standard: Accurately weigh a known amount of the compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO) to prepare a stock solution of known concentration. This will be used to create a calibration curve.

  • Calibration Curve Generation: Prepare a series of dilutions from the stock standard to create standards of known concentrations. Analyze these standards using HPLC or UV-Vis spectrophotometry to generate a calibration curve of response versus concentration.

  • Sample Preparation: Add an excess amount of crystalline 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde to a vial containing a known volume of the test solvent (e.g., 1 mL). The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Tightly cap the vials and place them in a shaker incubator at a constant temperature (e.g., 25 °C) for a set period (e.g., 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically.

  • Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. Dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.

  • Quantification: Analyze the diluted sample using the same analytical method (HPLC or UV-Vis) used for the calibration curve.

  • Calculation: Use the calibration curve to determine the concentration of the diluted sample. Back-calculate to find the concentration in the original saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

Self-Validation and Trustworthiness

This protocol incorporates several self-validating steps to ensure the trustworthiness of the results:

  • Visual Confirmation of Excess Solid: Before and after equilibration, the presence of undissolved compound confirms that a saturated solution has been achieved.

  • Use of a Calibration Curve: This ensures accurate quantification and can highlight any issues with the analytical instrumentation.

  • Replicate Measurements: Performing the experiment in triplicate for each solvent provides statistical confidence in the final solubility value.

  • Equilibration Time Study: A preliminary experiment to determine the time required to reach a stable concentration in the supernatant validates the chosen equilibration period.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the solubility determination protocol.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Stock Standard cal_curve Generate Calibration Curve stock->cal_curve analyze Analyze via HPLC/UV-Vis cal_curve->analyze Use for Quantification add_excess Add Excess Solid to Solvent equilibrate Equilibrate at Constant Temp add_excess->equilibrate centrifuge Centrifuge to Pellet Solid equilibrate->centrifuge filter Filter Supernatant centrifuge->filter dilute Dilute Filtered Sample filter->dilute dilute->analyze calculate Calculate Solubility analyze->calculate caption Workflow for Solubility Determination

Caption: Workflow for Solubility Determination

Conclusion and Future Directions

A thorough understanding of the solubility of 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde is foundational for its effective use in research and development. This guide has provided a framework for predicting and experimentally determining its solubility profile. While predicted to have low aqueous solubility and moderate to good solubility in organic solvents, empirical determination using the provided protocol is essential for obtaining precise data. This data will, in turn, inform critical decisions in medicinal chemistry, process development, and formulation science, ultimately accelerating the journey of promising indole derivatives from the laboratory to impactful applications.

References

  • PubChem. 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde. National Center for Biotechnology Information. [Link]

  • HUBER. Solubility determination and crystallization. [Link]

  • Technobis. The importance of solubility and how to collect it using dynamic methods. [Link]

  • University of the Philippines Diliman. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Palmer, D. S., et al. (2023). Physics-Based Solubility Prediction for Organic Molecules. Journal of Chemical Theory and Computation. [Link]

  • Solubility of Things. Indole. [Link]

  • Solubility of Things. Indoline. [Link]

  • Wikipedia. Indole alkaloid. [Link]

  • Wikipedia. Indole. [Link]

  • PubChem. CID 157980671. National Center for Biotechnology Information. [Link]

  • Google Patents. US5085991A - Process of preparing purified aqueous indole solution.
  • NIST. Indole-3-carboxaldehyde, 5-methoxy, TMS. [Link]

Sources

Biological activity of 5-methoxyindole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 5-Methoxyindole Derivatives

Abstract

The 5-methoxyindole scaffold is a privileged structure in medicinal chemistry, serving as the foundational core for a multitude of biologically active compounds.[1] Its structural similarity to endogenous molecules like serotonin has made it a focal point for drug discovery, leading to derivatives with a vast spectrum of pharmacological activities. This guide provides a comprehensive technical overview of the primary biological activities of 5-methoxyindole derivatives, including their anticancer, neuroprotective, antioxidant, and serotonergic modulating properties. We will delve into the mechanisms of action, present key structure-activity relationship (SAR) data, detail essential experimental protocols for their evaluation, and visualize the core signaling pathways involved. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical scaffold.

The 5-Methoxyindole Core: A Versatile Pharmacophore

The indole ring system is a cornerstone of biologically active natural products and synthetic pharmaceuticals. The addition of a methoxy group at the 5-position significantly influences the molecule's electronic properties and its ability to interact with biological targets. This substitution often enhances binding affinity to various receptors and enzymes, making the 5-methoxyindole framework a recurring motif in potent therapeutic agents.[2] Its derivatives have been extensively explored, revealing a remarkable diversity of applications, from potent cytotoxic agents in oncology to modulators of the central nervous system.[2]

Anticancer and Antiproliferative Activities

A significant body of research has been dedicated to the anticancer potential of 5-methoxyindole derivatives.[1] These compounds exert their effects through multiple mechanisms, primarily by disrupting fundamental cellular processes required for tumor growth and survival.

Mechanism of Action: Disruption of Microtubule Dynamics

A primary anticancer mechanism for several potent 5-methoxyindole derivatives is the inhibition of tubulin polymerization.[1] Similar to classic agents like combretastatin, these compounds bind to tubulin, preventing the formation of functional microtubules.[3] This disruption of the cellular cytoskeleton is catastrophic for rapidly dividing cancer cells, leading to a halt in the cell cycle at the G2/M phase and the subsequent induction of apoptosis (programmed cell death).[1]

cluster_drug_action Drug Action cluster_cellular_effect Cellular Effect drug 5-Methoxyindole Derivative (e.g., Compound 21, 31) tubulin Tubulin Monomers drug->tubulin Binds to & Inhibits polymerization Tubulin Polymerization microtubules Microtubule Formation polymerization->microtubules Disrupted g2m G2/M Phase Arrest microtubules->g2m apoptosis Apoptosis g2m->apoptosis

Caption: Mechanism of G2/M phase cell cycle arrest.[1]

Mechanism of Action: Kinase Inhibition

Other classes of 5-methoxyindole derivatives function as inhibitors of critical signaling pathways that drive cancer cell proliferation and survival.

  • EGFR Inhibition: Certain 5-methoxyindole-2-carboxamides act as inhibitors of the Epidermal Growth Factor Receptor (EGFR).[4] By blocking the tyrosine kinase activity of EGFR, these compounds prevent the downstream signaling cascade responsible for cell growth, leading to apoptosis.[4]

  • PI3K/AKT/mTOR Pathway Inhibition: The indolo[2,3-b]quinoline derivative MMNC has been shown to induce apoptosis by inhibiting the PI3K/AKT/mTOR signaling pathway, a central regulator of cellular metabolism, survival, and proliferation that is often hyperactivated in cancer.[2]

G drug 5-Methoxyindole Derivative (e.g., MMNC) pi3k PI3K drug->pi3k Inhibits akt AKT pi3k->akt Activates mtor mTOR akt->mtor Activates survival Cell Survival & Proliferation mtor->survival apoptosis Apoptosis survival->apoptosis Suppresses

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.[2]

Quantitative Data: Antiproliferative Potency

The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.

Derivative ClassCompoundCancer Cell LineIC50 ValueReference DrugIC50 (Reference)
N-methyl-5,6,7-trimethoxyindole21 HeLa (Cervical)22 nM--
N-methyl-5,6,7-trimethoxyindole31 A549 (Lung)41 nM--
5-Methoxyindole-isatin Hybrid5o ZR-75 (Breast)1.69 µMSunitinib8.11 µM
5-Methoxyindole-isatin Hybrid5w ZR-75 (Breast)1.91 µMSunitinib8.11 µM
Indolo[2,3-b]quinolineMMNC HCT116 (Colorectal)0.33 µM5-Fluorouracil>100 µM
Data compiled from multiple studies.[1][2]

Causality Insight: The data clearly shows that subtle structural modifications lead to significant changes in potency. For the 5-methoxyindole-isatin hybrids, the nature of the substituent on the isatin nitrogen (e.g., benzyl in 5o) is a critical determinant of activity.[2] For the N-methyl-trimethoxyindoles, the substitution pattern on the indole core is crucial for potent cytotoxicity and tubulin assembly inhibition.[3]

Neuroprotective and Antioxidant Properties

Oxidative stress is a key pathological feature of neurodegenerative disorders and ischemic events like stroke.[5] Several 5-methoxyindole derivatives, particularly 5-methoxyindole-2-carboxylic acid (5MICA) and its hydrazones, have demonstrated significant neuroprotective and antioxidant capabilities.[5][6]

Mechanism of Action: Mitochondrial Preservation and Radical Scavenging

The neuroprotective effects of 5MICA are multifaceted. Post-ischemic administration has been shown to preserve mitochondrial function, a critical factor in neuronal survival.[7]

  • Mitochondrial Protection: 5MICA helps maintain the activity of mitochondrial complexes I and IV, enhances ATP production, and decreases the activity of caspase-3, a key executioner of apoptosis.[7]

  • Antioxidant Activity: It upregulates cellular antioxidant defenses via the Nrf2 signaling pathway and directly scavenges harmful free radicals, such as superoxide anions, thereby reducing oxidative damage like lipid peroxidation.[6][7][8] Hydrazone derivatives of 5MICA, especially those with a 3,4-dihydroxy substitution pattern, show excellent radical scavenging properties.[6]

G cluster_insult Ischemic Insult cluster_effect Cellular Damage cluster_drug Intervention cluster_protection Neuroprotection Mechanism insult Stroke / Reperfusion ros ↑ Oxidative Stress (ROS) insult->ros mito_dys Mitochondrial Dysfunction insult->mito_dys infarct Infarct Volume ros->infarct apoptosis Neuronal Apoptosis mito_dys->apoptosis mica 5-MICA Derivative nrf2 ↑ Nrf2 Signaling mica->nrf2 mito_func Preserved Mitochondrial Function (↑ ATP) mica->mito_func scavenge Radical Scavenging mica->scavenge nrf2->ros Reduces mito_func->apoptosis Reduces scavenge->ros Reduces

Caption: General synthetic workflow for 5-MICA hydrazones. [4][6]

  • Step 1: Esterification of 5MICA:

    • Dissolve 5-methoxyindole-2-carboxylic acid (1 equivalent) in methanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After cooling, neutralize the solution (e.g., with saturated NaHCO3) and extract the methyl ester product with an organic solvent like ethyl acetate.

    • Purify the crude ester via recrystallization or column chromatography. [4][6]2. Step 2: Hydrazinolysis to Form the Hydrazide:

    • Dissolve the purified methyl ester (1 equivalent) in ethanol.

    • Add hydrazine hydrate (N2H4·H2O, typically 5-10 equivalents).

    • Reflux the mixture for 8-12 hours until TLC indicates the consumption of the starting ester.

    • Upon cooling, the product, 5-methoxy-1H-indole-2-carbohydrazide, often precipitates.

    • Collect the solid by filtration, wash with cold ethanol, and dry under a vacuum. [4][6]3. Step 3: Condensation to Form the Hydrazone:

    • Dissolve the carbohydrazide (1 equivalent) in a suitable solvent like ethanol.

    • Add the desired substituted benzaldehyde (1.1 equivalents).

    • Add a catalytic amount of glacial acetic acid.

    • Reflux the mixture for 2-6 hours.

    • The final hydrazone product often precipitates upon cooling and can be purified by recrystallization. [6]

Conclusion and Future Directions

The 5-methoxyindole scaffold is a remarkably fruitful platform for the development of novel therapeutic agents. [2]The diverse biological activities, ranging from potent anticancer effects via tubulin and kinase inhibition to significant neuroprotection through mitochondrial preservation and antioxidant action, underscore its therapeutic versatility. Furthermore, its role as a foundational structure for modulating various serotonin receptor subtypes continues to yield promising candidates for neurological and psychiatric conditions.

The structure-activity relationship studies highlighted in this guide demonstrate that targeted, rational modifications to this core can lead to significant enhancements in potency and selectivity. Future research should continue to explore novel substitutions and hybrid molecules to further optimize these biological activities, while also focusing on ADME (absorption, distribution, metabolism, and excretion) properties to identify candidates with favorable pharmacokinetic profiles for clinical development. The data and protocols presented herein provide a valuable resource for guiding these future drug discovery efforts.

References

  • BenchChem. (2025).
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  • BenchChem. (2025). 5-Methoxyindole: A Technical Guide to its Role as an L-Tryptophan Metabolite.
  • Anastassova, N., et al. (2024). Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. MDPI. [Link]

  • ResearchGate. (n.d.). Synthesis and antioxidant evaluation of novel 5 methoxy indole analogues. [Link]

  • Tchekalarova, J., et al. (2023). Behavioral and Biochemical Effects of an Arylhydrazone Derivative of 5-Methoxyindole-2-Carboxylic Acid in a Scopolamine-Induced Model of Alzheimer's Type Dementia in Rats. MDPI. [Link]

  • Chi, P.-L., et al. (2018). Post-ischemic administration of 5-methoxyindole-2-carboxylic acid at the onset of reperfusion affords neuroprotection against stroke injury by preserving mitochondrial function and attenuating oxidative stress. PubMed. [Link]

  • Anastassova, N., et al. (2024). Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. DSpace Repository. [Link]

  • Prakash, C., et al. (2019). Spectroscopic, quantum chemical, molecular docking and in vitro anticancer activity studies on 5-Methoxyindole-3-carboxaldehyde. Journal of Molecular Structure. [Link]

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  • Hadimani, S. B., et al. (2013). Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006). PMC - NIH. [Link]

  • Crowe, A., et al. (2012). Assessment of the pharmacological properties of 5-methoxyindole derivatives at 5-HT4 receptors. PubMed. [Link]

  • Lee, K. (2018). Reexploring 5-methoxyindole-2-carboxylic acid (MICA) as a potential antidiabetic agent. PubMed. [Link]

  • Gribble, G. W. (2016). Synthesis, reactivity and biological properties of methoxy-activated indoles. Arkivoc. [Link]

  • Russell, M. G. N., et al. (2001). N-Arylsulfonylindole derivatives as serotonin 5-HT(6) receptor ligands. PubMed. [Link]

  • Yildirim, S., et al. (2018). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. NIH. [Link]

  • Halberstadt, A. L., et al. (2015). N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison With a Series of Phenethylamine Analogues. PubMed. [Link]

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Unlocking the Therapeutic Potential of 5-Methoxy-3-methyl-1H-indole-2-carbaldehyde: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of a Privileged Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Its unique electronic properties and the ability of the N-H group to act as a hydrogen bond donor and acceptor make it a "privileged scaffold" for drug discovery. The strategic functionalization of the indole ring allows for the fine-tuning of its pharmacological profile. This guide focuses on a particularly promising, yet underexplored derivative: 5-Methoxy-3-methyl-1H-indole-2-carbaldehyde .

The presence of a methoxy group at the 5-position, a methyl group at the 3-position, and a reactive carbaldehyde at the 2-position creates a unique chemical entity with significant potential. The methoxy group can enhance metabolic stability and modulate receptor binding, while the aldehyde serves as a versatile synthetic handle for creating diverse chemical libraries.[3] This document provides a comprehensive overview of the potential research areas for this compound, complete with detailed experimental protocols and a forward-looking perspective on its application in drug development.

Core Physicochemical Properties

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research.

PropertyValueSource
Molecular FormulaC₁₁H₁₁NO₂
Molecular Weight189.21 g/mol
AppearanceSolid
SMILES StringCOc1ccc2[nH]c(C=O)c(C)c2c1
InChI KeyHBQUHHXDJIUUIL-UHFFFAOYSA-N

Potential Research Area 1: Oncology and Anticancer Drug Development

Indole derivatives have demonstrated significant potential in cancer therapy by targeting various hallmarks of cancer, including cell proliferation, apoptosis, and angiogenesis.[4][5] The structural motifs present in this compound suggest several promising avenues for anticancer research.

Rationale: Targeting Key Cancer Pathways
  • Tubulin Polymerization Inhibition: The indole nucleus is a key feature of several potent tubulin polymerization inhibitors. By disrupting microtubule dynamics, these agents arrest the cell cycle and induce apoptosis. The specific substitution pattern of our target compound could allow for high-affinity binding to the colchicine or other binding sites on tubulin.

  • Kinase Inhibition: Many indole-based molecules act as inhibitors of protein kinases, such as EGFR, which are often dysregulated in cancer.[5] The methoxy group can enhance binding to the ATP-binding pocket of various kinases.

  • Induction of Apoptosis: The electrophilic nature of the carbaldehyde group can be exploited to design molecules that react with nucleophilic residues in key apoptosis-regulating proteins, such as those in the Bcl-2 family.[4]

Experimental Workflow: From Hit to Lead

The following workflow outlines a systematic approach to evaluating the anticancer potential of this compound and its derivatives.

anticancer_workflow start 5-Methoxy-3-methyl- 1H-indole-2-carbaldehyde schiff_base Schiff Base/ Amide Library Synthesis start->schiff_base Derivatization cell_line_screening In Vitro Cytotoxicity Screening (e.g., NCI-60 Panel) schiff_base->cell_line_screening Screening mechanism_of_action Mechanism of Action Studies cell_line_screening->mechanism_of_action Identify Hits in_vivo In Vivo Xenograft Models mechanism_of_action->in_vivo Validate Mechanism lead_optimization Lead Optimization in_vivo->lead_optimization Confirm Efficacy

Caption: High-level workflow for anticancer drug discovery.

Detailed Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol details a standard method for assessing the cytotoxic effects of the compound on a panel of cancer cell lines.

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture media to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Add the compound dilutions to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO) and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Potential Research Area 2: Neurodegenerative Disorders

The indole scaffold is present in many neuroactive compounds, including the neurotransmitter serotonin.[2] Derivatives of 5-methoxyindole have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's.[6][7]

Rationale: A Multi-Target Approach to Neuroprotection
  • Cholinesterase Inhibition: The cholinergic hypothesis of Alzheimer's disease suggests that a decline in acetylcholine levels contributes to cognitive deficits.[8] Indole-based structures can be designed to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), thereby increasing acetylcholine levels in the brain.

  • Amyloid-β Aggregation Inhibition: The aggregation of amyloid-β (Aβ) peptides is a key pathological hallmark of Alzheimer's disease.[7] The planar indole ring can intercalate between Aβ peptides, disrupting their aggregation.

  • Antioxidant and Anti-inflammatory Effects: Oxidative stress and neuroinflammation play crucial roles in the progression of neurodegenerative diseases. The indole nucleus can act as a radical scavenger, and its derivatives can modulate inflammatory pathways.[6][9]

Experimental Workflow: Evaluating Neuroprotective Properties

This workflow outlines the key steps in assessing the potential of this compound derivatives for treating neurodegenerative diseases.

neuro_workflow start 5-Methoxy-3-methyl- 1H-indole-2-carbaldehyde derivative_synthesis Synthesis of Hydrazones and other derivatives start->derivative_synthesis in_vitro_assays In Vitro Assays: - AChE/BuChE Inhibition - Aβ Aggregation Inhibition - Antioxidant Activity (e.g., DPPH) derivative_synthesis->in_vitro_assays cell_based_assays Cell-Based Assays: - Neuroprotection (e.g., SH-SY5Y cells) - Anti-inflammatory (e.g., LPS-stimulated microglia) in_vitro_assays->cell_based_assays Promising Hits in_vivo_models In Vivo Models (e.g., Scopolamine-induced amnesia) cell_based_assays->in_vivo_models Validated Hits

Caption: Workflow for neuroprotective drug discovery.

Detailed Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric method for measuring AChE activity.

  • Reagent Preparation: Prepare a phosphate buffer (pH 8.0), DTNB solution, acetylthiocholine iodide (ATCI) solution, and a solution of AChE enzyme.

  • Assay Setup: In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of DTNB, and 20 µL of the test compound (dissolved in a minimal amount of DMSO and diluted with buffer).

  • Enzyme Addition: Add 20 µL of the AChE solution to each well and incubate for 15 minutes at 25°C.

  • Initiate Reaction: Add 10 µL of the ATCI solution to start the reaction.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of inhibition relative to the control (without inhibitor) and calculate the IC₅₀ value.

Potential Research Area 3: Antimicrobial Drug Discovery

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. The indole scaffold is found in various natural and synthetic compounds with antibacterial and antifungal properties.[9]

Rationale: Novel Mechanisms of Antimicrobial Action
  • Biofilm Inhibition: Many indole derivatives have been shown to inhibit biofilm formation, a key virulence factor for many pathogenic bacteria.

  • Enzyme Inhibition: The compound and its derivatives can be screened against essential bacterial enzymes, such as DNA gyrase or dihydrofolate reductase.

  • Membrane Disruption: The lipophilic nature of the indole ring may allow derivatives to insert into and disrupt the bacterial cell membrane.

Experimental Workflow: Screening for Antimicrobial Activity

antimicrobial_workflow start 5-Methoxy-3-methyl- 1H-indole-2-carbaldehyde derivative_synthesis Synthesis of Thiosemicarbazones/ Chalcones start->derivative_synthesis mic_determination Minimum Inhibitory Concentration (MIC) Assay derivative_synthesis->mic_determination mcb_determination Minimum Bactericidal Concentration (MBC) Assay mic_determination->mcb_determination Bacteriostatic Hits mechanism_studies Mechanism of Action (e.g., Biofilm Inhibition) mic_determination->mechanism_studies Promising Hits

Sources

An In-Depth Technical Guide to 5-Methoxy-3-methyl-1H-indole-2-carbaldehyde and Its Synonyms for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities.[1] Its unique electronic properties and the ability to participate in various chemical transformations make it a versatile template for the design of novel therapeutic agents. This guide focuses on a specific, functionalized indole derivative, 5-Methoxy-3-methyl-1H-indole-2-carbaldehyde, providing a detailed technical resource for its scientific exploration and application.

Compound Identification and Synonyms

Accurate identification of chemical compounds is paramount in research and development. This compound is known by several synonyms and identifiers, which are crucial to recognize when searching literature and chemical databases.

Identifier Type Value
IUPAC Name This compound
CAS Registry Number 6260-86-2
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol [2]
PubChem CID 3159580[2]

It is critical to distinguish the target compound from its isomers, which may have different chemical properties and biological activities. Key isomers include:

  • 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde: The aldehyde group is at the 3-position.

  • 5-Methoxy-1H-indole-3-carbaldehyde: Lacks the methyl group at the 3-position.[3]

  • 5-Methoxy-1-methyl-1H-indole-3-carbaldehyde: The methyl group is on the indole nitrogen.[4]

Physicochemical and Spectroscopic Properties

Understanding the physicochemical properties of this compound is essential for its handling, formulation, and interpretation of experimental results.

Property Value Source
Appearance Solid[5]
Molecular Weight 189.21 g/mol [2]
Exact Mass 189.078978594 DaPubChem[2]
XLogP3 1.9PubChem[2]
Hydrogen Bond Donor Count 1PubChem[2]
Hydrogen Bond Acceptor Count 2PubChem[2]
Spectroscopic Characterization
  • ¹H NMR: Expected signals would include a singlet for the aldehyde proton (around 9-10 ppm), a singlet for the C3-methyl protons, a singlet for the methoxy protons, and distinct aromatic protons on the indole ring. The NH proton would likely appear as a broad singlet.

  • ¹³C NMR: The spectrum would show a characteristic signal for the aldehyde carbonyl carbon (around 180-190 ppm), along with signals for the aromatic carbons, the methyl carbon, and the methoxy carbon.

  • Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretching of the aldehyde would be expected around 1650-1680 cm⁻¹.

  • Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z 189.

Synthesis and Chemical Reactivity

The synthesis of indole-2-carbaldehydes can be achieved through various methods. For this compound, the Vilsmeier-Haack reaction is a highly plausible and efficient synthetic route.

Proposed Synthesis: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds, including indoles.[6][7] The reaction typically proceeds with formylation at the electron-rich 3-position. However, if the 3-position is blocked, as in the case of a 3-methylindole, the reaction can be directed to the 2-position. The methoxy group at the 5-position further activates the indole ring towards electrophilic substitution.

The reaction involves the formation of the Vilsmeier reagent, a chloroiminium salt, from a substituted amide (e.g., N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃). This electrophile then attacks the indole nucleus.

Vilsmeier_Haack cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation of 5-Methoxy-3-methyl-1H-indole DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Indole 5-Methoxy-3-methyl-1H-indole Intermediate Iminium Intermediate Indole->Intermediate + Vilsmeier Reagent Product This compound Intermediate->Product Aqueous Workup

Figure 1: Proposed Vilsmeier-Haack synthesis workflow.

Step-by-Step Experimental Protocol (Adapted from general indole formylation procedures):

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF) to 0-5 °C in an ice-salt bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. The Vilsmeier reagent will form as a complex.

  • Indole Addition: Dissolve 5-Methoxy-3-methyl-1H-indole in a minimal amount of DMF.

  • Add the indole solution dropwise to the freshly prepared Vilsmeier reagent, maintaining the temperature at 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a moderate temperature (e.g., 40-60 °C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: Cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the mixture with a suitable base, such as sodium hydroxide or sodium carbonate solution, until alkaline.

  • Extraction and Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Chemical Reactivity

The aldehyde group at the 2-position of the indole ring is a versatile functional handle for further chemical modifications. It can undergo a variety of reactions, including:

  • Oxidation: To the corresponding carboxylic acid (5-Methoxy-3-methyl-1H-indole-2-carboxylic acid).

  • Reduction: To the corresponding alcohol (5-Methoxy-3-methyl-1H-indol-2-yl)methanol.

  • Condensation Reactions: With amines to form Schiff bases, with active methylene compounds in Knoevenagel condensations, and with hydrazines to form hydrazones. These reactions are fundamental in building more complex molecular architectures.

  • Wittig Reaction: To form alkenes.

Applications in Research and Drug Development

While specific, widespread applications of this compound are not extensively documented in the readily available literature, its structural motifs are present in compounds with significant biological activities. The indole-2-carbaldehyde core is a known precursor for various therapeutic agents.

Derivatives of methoxyindoles have been investigated for a range of therapeutic applications, including:

  • Neuroprotective Agents: Methoxyindole derivatives have shown potential in the treatment of neurodegenerative diseases. For example, 5-methoxy-1H-indole-2-carboxylic acid has demonstrated neuroprotective properties in the context of stroke.[8]

  • Anticancer Agents: The indole scaffold is a common feature in many anticancer drugs.

  • Antimicrobial Agents: Indole derivatives have been explored for their antibacterial and antifungal activities.

The presence of the methoxy group can influence the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing its metabolic stability and receptor binding affinity. The methyl group at the 3-position can provide steric bulk and influence the conformational preferences of the molecule, which can be crucial for its interaction with biological targets.

This particular aldehyde serves as a valuable starting material for the synthesis of a library of compounds for high-throughput screening in drug discovery programs.

Conclusion

This compound is a valuable heterocyclic compound with significant potential in synthetic and medicinal chemistry. Its straightforward synthesis via the Vilsmeier-Haack reaction and the versatility of its aldehyde functional group make it an attractive building block for the creation of diverse molecular entities. Further exploration of the biological activities of its derivatives is warranted and could lead to the discovery of novel therapeutic agents. This guide provides a foundational resource for researchers and drug development professionals to understand and utilize this important chemical entity.

References

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  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.
  • Regioselective C5−H Direct Iodin
  • 5-methoxy-2-(3-methylpyridin-2-yl)-1H-indole-3-carbaldehyde - Optional[13C NMR]. SpectraBase.
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Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Methoxy-3-methyl-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Indole-2-carbaldehydes in Drug Discovery

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities. Among the diverse family of indole derivatives, those functionalized at the 2-position with a carbaldehyde group are of particular interest. This reactive aldehyde moiety serves as a versatile synthetic handle for the construction of more complex heterocyclic systems, making indole-2-carbaldehydes critical intermediates in the development of novel therapeutic agents.[1] The strategic introduction of substituents, such as a methoxy group at the 5-position and a methyl group at the 3-position, allows for the fine-tuning of the molecule's electronic and steric properties, which can significantly influence its pharmacological profile. This document provides a detailed guide to the synthesis of 5-Methoxy-3-methyl-1H-indole-2-carbaldehyde, a valuable building block for researchers and scientists in the field of drug development.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process. The initial step involves the construction of the indole ring system to form the precursor, 5-methoxy-3-methyl-1H-indole. This is followed by the regioselective introduction of a formyl group at the C2 position.

Part 1: Synthesis of the Indole Precursor: 5-Methoxy-3-methyl-1H-indole via Fischer Indole Synthesis

The Fischer indole synthesis is a classic and reliable method for the formation of the indole nucleus. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the corresponding phenylhydrazine and an aldehyde or ketone.

Reaction Scheme:

Figure 1: Fischer Indole Synthesis of 5-Methoxy-3-methyl-1H-indole.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-methoxyphenylhydrazine hydrochloride (1 equivalent) and methyl ethyl ketone (1.2 equivalents) in a suitable solvent such as ethanol or acetic acid.

  • Acid Catalysis: Add a catalytic amount of a strong acid, for example, sulfuric acid or polyphosphoric acid.

  • Reaction Execution: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Part 2: Formylation of 5-Methoxy-3-methyl-1H-indole via the Vilsmeier-Haack Reaction

With the 3-position of the indole ring blocked by a methyl group, the Vilsmeier-Haack reaction provides a highly regioselective method for the introduction of a formyl group at the electron-rich C2 position. The reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Mechanism Insight:

The Vilsmeier-Haack reaction proceeds through the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion). This reagent is then attacked by the electron-rich indole at the C2 position, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate yields the desired aldehyde. The presence of the electron-donating methoxy group at the 5-position further activates the indole ring towards this electrophilic substitution.

Figure 2: Vilsmeier-Haack Formylation at the C2 Position.

Detailed Experimental Protocol:

  • Preparation of the Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) (5 equivalents) to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (1.5 equivalents) dropwise while maintaining the temperature below 10 °C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.

  • Reaction with Indole: Dissolve 5-methoxy-3-methyl-1H-indole (1 equivalent) in a minimal amount of DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours. Monitor the reaction progress by TLC.

  • Aqueous Work-up: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.

  • Product Isolation and Purification: Extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to afford this compound as a solid.

Quantitative Data Summary

ParameterValue
Starting Material 5-Methoxy-3-methyl-1H-indole
Reagents Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF)
Reaction Temperature 0 °C to 50 °C
Reaction Time 2-4 hours
Expected Yield 70-85%
Purification Method Recrystallization or Column Chromatography

Characterization of this compound

Thorough characterization of the final product is essential to confirm its identity and purity. The following are the expected analytical data based on the structure. Note: As of the writing of this document, comprehensive experimental spectroscopic data for this specific compound is not widely available in peer-reviewed literature. The data presented below is based on prediction and analysis of similar structures.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the aldehyde proton (around 9.8-10.0 ppm), the aromatic protons on the indole ring, the methoxy group protons (around 3.8-3.9 ppm), and the methyl group protons at the 3-position (around 2.4-2.5 ppm). The NH proton of the indole will likely appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display a signal for the carbonyl carbon of the aldehyde group (around 180-185 ppm), in addition to the signals for the aromatic carbons of the indole ring, the methoxy carbon, and the methyl carbon.

  • IR (Infrared) Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretching of the aldehyde group is expected in the region of 1660-1680 cm⁻¹. Other significant peaks will correspond to N-H stretching and C-H and C=C bonds of the aromatic system.

  • MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₁₁H₁₁NO₂ = 189.21 g/mol ).

Conclusion and Future Perspectives

The synthetic route detailed in these application notes provides a reliable and efficient method for the preparation of this compound. The strategic use of the Fischer indole synthesis followed by a regioselective Vilsmeier-Haack formylation allows for the targeted construction of this valuable synthetic intermediate. The availability of this compound opens avenues for the synthesis of a diverse library of novel indole derivatives with potential applications in drug discovery and development, particularly in the search for new therapeutic agents targeting a range of diseases.

References

  • Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883, 16 (2), 2241–2245.
  • Jones, G.; Stanforth, S. P. The Vilsmeier Reaction of Heterocyclic Compounds. Org. React.2000, 49, 1-330.
  • Campaigne, E.; Archer, W. L. Formylation of Dimethylaniline. Org. Synth.1953, 33, 27.
  • Majo, V. J.; Perumal, P. T. A convenient synthesis of 2-chloro-3-formylquinolines from N-arylacetamides by Vilsmeier-Haack reaction. J. Org. Chem.1996, 61 (18), 6523–6524.
  • PubChem Compound Summary for CID 3159580, 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde. National Center for Biotechnology Information. [Link]

Sources

Application Notes and Protocols: Vilsmeier-Haack Formylation of 5-Methoxy-3-Methyl-1H-Indole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Indole Formylation

The Vilsmeier-Haack reaction is a robust and highly versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] Within the realm of medicinal chemistry and drug development, the formylation of indole scaffolds is of paramount importance. The resulting indole-carboxaldehydes are pivotal intermediates in the synthesis of a vast array of biologically active molecules, including anti-cancer agents, antivirals, and non-steroidal anti-inflammatory drugs.[3][4] This application note provides a comprehensive, in-depth guide to the Vilsmeier-Haack formylation of 5-methoxy-3-methyl-1H-indole, a substrate with nuanced reactivity that demands careful control of reaction parameters. We will explore the underlying mechanistic principles, provide a field-proven experimental protocol, and offer insights into potential challenges and optimization strategies.

Reaction Principle: Unveiling the Vilsmeier Reagent and its Reactivity

The Vilsmeier-Haack reaction proceeds through the in-situ formation of a potent electrophile known as the Vilsmeier reagent, which is a substituted chloroiminium ion.[5][6][7] This reagent is generated from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride, typically phosphorus oxychloride (POCl₃).[1][5][8] The Vilsmeier reagent is a weak electrophile, making it particularly well-suited for reacting with electron-rich aromatic systems like indoles.[7][9]

The reaction with the indole nucleus is an electrophilic aromatic substitution.[9] For 3-substituted indoles, such as 5-methoxy-3-methyl-1H-indole, the formylation is directed to the C2 position, which is the most electron-rich site in the absence of substitution at C3. The electron-donating methoxy group at the C5 position further activates the indole ring towards electrophilic attack. The initial electrophilic attack results in the formation of an iminium salt intermediate.[1][6] Subsequent hydrolysis during the aqueous work-up cleaves the iminium salt to yield the desired 2-formyl-5-methoxy-3-methyl-1H-indole.[1][6][10]

Detailed Experimental Protocol

This protocol is designed for the synthesis of 2-formyl-5-methoxy-3-methyl-1H-indole on a laboratory scale.

Reagent and Solvent Data
Reagent/SolventFormulaMW ( g/mol )Molarity (M)Density (g/mL)AmountMoles (mmol)
5-Methoxy-3-methyl-1H-indoleC₁₀H₁₁NO161.20--5.00 g31.0
Phosphorus Oxychloride (POCl₃)POCl₃153.3310.981.6753.1 mL34.1
N,N-Dimethylformamide (DMF)C₃H₇NO73.0912.960.94450 mL-
Dichloromethane (DCM)CH₂Cl₂84.9315.651.326100 mL-
Saturated Sodium Bicarbonate (aq)NaHCO₃84.01~1~1.07As needed-
Anhydrous Magnesium SulfateMgSO₄120.37--As needed-
Step-by-Step Procedure
  • Vilsmeier Reagent Formation:

    • In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N,N-dimethylformamide (DMF, 25 mL).

    • Cool the flask to 0 °C in an ice-water bath.

    • Slowly add phosphorus oxychloride (3.1 mL, 34.1 mmol) dropwise to the stirred DMF over a period of 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, stir the resulting pale-yellow solution at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Formylation of the Indole Substrate:

    • Dissolve 5-methoxy-3-methyl-1H-indole (5.00 g, 31.0 mmol) in DMF (25 mL) in a separate flask.

    • Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C over 30 minutes.

    • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

  • Work-up and Product Isolation:

    • Upon completion of the reaction, carefully pour the reaction mixture into a beaker containing crushed ice (approximately 200 g) with vigorous stirring. This is a highly exothermic step and should be performed with caution in a well-ventilated fume hood.[5]

    • Neutralize the acidic aqueous solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

    • The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold water (3 x 50 mL).

    • For any product remaining in the aqueous filtrate, perform an extraction with dichloromethane (DCM, 3 x 50 mL).

    • Combine the organic extracts and wash them with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Combine the precipitated solid with the residue from the organic extract.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Safety Precautions
  • Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water.[11][12][13] It should be handled with extreme care in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.[14][15]

  • N,N-Dimethylformamide (DMF) is a combustible liquid and a potential teratogen. Handle in a fume hood and avoid inhalation and skin contact.

  • The quenching of the reaction mixture with ice is highly exothermic and can lead to the release of corrosive and toxic fumes.[5][12] This step must be performed slowly and with efficient stirring in a well-ventilated fume hood.

Mechanism and Workflow Visualization

The following diagrams illustrate the mechanistic pathway of the Vilsmeier-Haack reaction and the overall experimental workflow.

Vilsmeier_Mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Electrophilic Aromatic Substitution cluster_hydrolysis Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Indole 5-Methoxy-3-methyl-1H-indole Iminium_Intermediate Iminium Salt Intermediate Indole->Iminium_Intermediate + Vilsmeier Reagent Final_Product 2-Formyl-5-methoxy-3-methyl-1H-indole Iminium_Intermediate->Final_Product + H₂O (Work-up)

Caption: Mechanism of the Vilsmeier-Haack formylation.

Experimental_Workflow Start Starting Materials: 5-Methoxy-3-methyl-1H-indole POCl₃, DMF Reagent_Formation Vilsmeier Reagent Formation (0 °C) Start->Reagent_Formation Formylation Addition of Indole & Reaction (0 °C to RT) Reagent_Formation->Formylation Quench Quenching with Ice & Neutralization (Caution: Exothermic!) Formylation->Quench Isolation Filtration & Extraction Quench->Isolation Purification Recrystallization or Column Chromatography Isolation->Purification Product Final Product: 2-Formyl-5-methoxy-3-methyl-1H-indole Purification->Product

Caption: Experimental workflow for the synthesis.

Troubleshooting and Field-Proven Insights

  • Low Yield: If the yield is lower than expected, ensure that all glassware was rigorously dried, as moisture will decompose the Vilsmeier reagent. Additionally, incomplete reaction can be a cause; consider extending the reaction time or slightly increasing the reaction temperature (e.g., to 40-50 °C) after the initial stirring at room temperature.

  • Formation of a Thick Paste: In some cases, the reaction mixture may become a thick paste, making stirring difficult.[16] If this occurs, the addition of a small amount of extra dry DMF can help to maintain a stirrable mixture.[16]

  • Side Reactions: While formylation at the C2 position is strongly favored for 3-methylindoles, trace amounts of N-formylation are possible.[17] Careful purification is key to isolating the desired C2-formylated product.

  • Work-up Challenges: The neutralization step can be tricky. Adding the base too quickly can lead to localized heating and potential degradation of the product. Slow, portion-wise addition with efficient cooling and stirring is crucial.

Characterization of the Final Product

The identity and purity of the synthesized 2-formyl-5-methoxy-3-methyl-1H-indole should be confirmed by standard analytical techniques:

  • ¹H NMR: Expect characteristic signals for the aldehyde proton (around 9-10 ppm), the aromatic protons, the methoxy group protons (around 3.8-4.0 ppm), and the methyl group protons (around 2.3-2.5 ppm).

  • ¹³C NMR: The spectrum should show the characteristic carbonyl carbon of the aldehyde (around 180-190 ppm) in addition to the signals for the aromatic, methoxy, and methyl carbons.

  • IR Spectroscopy: Look for a strong carbonyl (C=O) stretching frequency for the aldehyde group, typically in the range of 1650-1680 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak corresponding to the mass of the product (C₁₁H₁₁NO₂, m/z = 189.21) should be observed.

Conclusion

The Vilsmeier-Haack formylation of 5-methoxy-3-methyl-1H-indole is a reliable and efficient method for the synthesis of the corresponding 2-carboxaldehyde. By carefully controlling the reaction conditions, particularly temperature and moisture, and by adhering to stringent safety protocols, researchers can consistently obtain high yields of this valuable synthetic intermediate. The insights and detailed protocol provided in this application note are intended to empower researchers in drug development and organic synthesis to successfully employ this powerful transformation in their work.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles.
  • Benchchem. (n.d.). Technical Support Center: Vilsmeier-Haack Reaction Workup.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction.
  • YouTube. (2025, June 10). Vilsmeier–Haack reaction of indole.
  • Sciencemadness.org. (n.d.). Acylation of Indoles by Duff Reaction and Vilsmeier-Haack Formylation and Conformation of N-Formylindoles.
  • PrepChem.com. (n.d.). Synthesis of 5-Methoxy-2-methyl-1H-indole-3-carboxaldehyde.
  • CAMEO Chemicals | NOAA. (n.d.). phosphorus oxychloride - Report.
  • Spectrum Chemical. (2015, April 10). SAFETY DATA SHEET.
  • Loba Chemie. (2015, April 9). PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS CAS No.
  • Air Liquide Malaysia. (n.d.). Phosphorus Oxychloride.
  • Thermo Fisher Scientific. (n.d.). Phosphorus oxychloride - SAFETY DATA SHEET.
  • IUCr Journals. (n.d.). Synthesis and crystal structure of 5-{(E)-[(1H-indol-3-ylformamido)methyl}-2-methoxyphenyl propane-1-sulfonate.
  • Royal Society of Chemistry. (2023, September 5). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.
  • Springer. (2021, October 15). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids.

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Application Notes & Protocols: A Comprehensive Guide to the Synthesis of Indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Indole-2-carbaldehyde in Modern Chemistry

Indole-2-carbaldehyde, a seemingly simple heterocyclic aldehyde, stands as a cornerstone in the edifice of medicinal chemistry and materials science. Its indole core is a privileged scaffold, appearing in a vast array of natural products and pharmaceuticals. The aldehyde functionality at the 2-position serves as a versatile chemical handle, enabling a multitude of synthetic transformations for the construction of complex molecular architectures. From antiviral agents to organic light-emitting diodes, the derivatives of indole-2-carbaldehyde are of significant interest to researchers in drug development and beyond.

This guide provides an in-depth exploration of the primary synthetic routes to this valuable building block. We will delve into the mechanistic underpinnings of each method, offering not just a series of steps, but a rationale for the experimental choices made. The protocols detailed herein are designed to be robust and reproducible, empowering researchers to confidently synthesize indole-2-carbaldehyde in their own laboratories.

Methodology 1: Directed Ortho-Metalation and Formylation of Indole

This approach represents a direct and efficient strategy for the C-2 functionalization of the indole nucleus. The core principle lies in the sequential deprotonation of indole, first at the nitrogen (N-1) and subsequently at the carbon-2 (C-2) position, followed by quenching the resulting dianion with an appropriate formylating agent.

Mechanistic Rationale

The acidity of the N-H proton of indole (pKa ≈ 17) allows for its ready removal by a strong base like n-butyllithium (n-BuLi). The resulting indolyl anion, however, is not sufficiently nucleophilic at the C-2 position for direct formylation to occur selectively. A second deprotonation at C-2, which is the most acidic carbon proton, is achieved using a stronger base, typically tert-butyllithium (t-BuLi), at low temperatures. This generates a dianion, a highly reactive species that readily undergoes nucleophilic attack on an electrophile. Anhydrous N,N-dimethylformamide (DMF) serves as an effective and economical formylating agent, which upon quenching and workup, yields the desired indole-2-carbaldehyde.

G Indole Indole IndolylAnion Indolyl Anion Indole->IndolylAnion + n-BuLi - Butane Dianion Indole-2-ide Dianion IndolylAnion->Dianion + t-BuLi - Butane Adduct Tetrahedral Intermediate Dianion->Adduct + DMF Product Indole-2-carbaldehyde Adduct->Product Aqueous Workup

Figure 1: Workflow for the synthesis of indole-2-carbaldehyde via directed ortho-metalation.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier Example
Indole≥99%Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)DriSolv®EMD Millipore
n-Butyllithium (2.5 M in hexanes)SolutionAcros Organics
tert-Butyllithium (1.7 M in pentane)SolutionAlfa Aesar
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Fisher Scientific
Diethyl EtherAnhydrousJ.T. Baker
Magnesium SulfateAnhydrousVWR Chemicals
Silica Gel60 Å, 230-400 meshSorbent Technologies
HexanesACS GradeMacron Fine Chemicals
Ethyl AcetateACS GradeAvantor

Procedure: [1]

  • Preparation of the Reaction Vessel: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is flame-dried under a stream of nitrogen and allowed to cool to room temperature.

  • Initial Lithiation: To the flask, add indole (1.00 g, 8.54 mmol) and anhydrous THF (50 mL). Cool the resulting solution to -78 °C using a dry ice/acetone bath.

  • First Deprotonation: Slowly add a 2.5 M solution of n-butyllithium in hexanes (3.80 mL, 9.39 mmol) to the THF solution. Stir the mixture for 30 minutes at -78 °C.

  • Second Deprotonation: To the same solution, slowly add a 1.7 M solution of tert-butyllithium in pentane (5.00 mL, 8.54 mmol). Stir the mixture at -78 °C for 1 hour.

  • Formylation: Add anhydrous N,N-dimethylformamide (0.83 mL, 8.5 mmol) to the solution. Allow the resulting mixture to warm to room temperature over a period of 1.5 hours.

  • Quenching and Extraction: Add water (10 mL) to the reaction mixture and stir for 15 minutes. Add diethyl ether (50 mL). The organic layer is separated, washed with brine (3 x 20 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

  • Purification: The crude solid is purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate (80:20) as the eluent to afford indole-2-carbaldehyde as a solid.

Expected Outcome:

  • Yield: Approximately 0.71 g (58%).[1]

  • Appearance: White to brown crystalline powder.

  • Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. The ¹H NMR spectrum should show a characteristic singlet for the aldehyde proton around 9.88 ppm.[1]

Methodology 2: Oxidation of Indole-2-methanol

This two-step sequence provides a reliable alternative to the organolithium-based method. It begins with the reduction of a readily available indole-2-carboxylate ester to the corresponding alcohol, which is then oxidized to the aldehyde. This method avoids the use of pyrophoric and highly reactive organolithium reagents, making it more amenable to larger-scale synthesis.

Mechanistic Rationale

The first step involves the reduction of the ester group of an ethyl indole-2-carboxylate using a powerful reducing agent, typically lithium aluminum hydride (LiAlH₄). LiAlH₄ delivers hydride ions to the electrophilic carbonyl carbon of the ester, leading to the formation of indole-2-methanol after an aqueous workup.

The subsequent oxidation of the primary alcohol to the aldehyde requires a mild and selective oxidizing agent to prevent over-oxidation to the carboxylic acid. Activated manganese dioxide (MnO₂) is the reagent of choice for this transformation. The oxidation occurs on the surface of the MnO₂, and the reaction is typically performed in a non-polar solvent like chloroform or dichloromethane.

G Ester Ethyl Indole-2-carboxylate Alcohol Indole-2-methanol Ester->Alcohol 1. LiAlH₄ 2. H₂O workup Aldehyde Indole-2-carbaldehyde Alcohol->Aldehyde Activated MnO₂

Figure 2: Two-step synthesis of indole-2-carbaldehyde via oxidation of indole-2-methanol.

Experimental Protocol

Part A: Reduction of Ethyl Indole-2-carboxylate [2]

Materials and Reagents:

Reagent/MaterialGradeSupplier Example
Ethyl Indole-2-carboxylate≥98%Combi-Blocks
Lithium Aluminum Hydride (LiAlH₄)PowderSigma-Aldrich
Anhydrous Diethyl EtherDriSolv®EMD Millipore
Sodium Hydroxide Solution15% (w/v)Fisher Scientific

Procedure:

  • Setup: In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, prepare a stirred suspension of lithium aluminum hydride (1.5 g) in anhydrous diethyl ether (50 mL).

  • Addition of Ester: A solution of the appropriate ethyl indole-2-carboxylate (5 g) in dry ether (80 mL) is added dropwise to the stirred suspension of LiAlH₄.

  • Reaction: After the complete addition, the mixture is stirred for an additional hour at room temperature.

  • Workup: The excess LiAlH₄ is decomposed by the sequential dropwise addition of water (1.5 mL), 15% sodium hydroxide solution (1.5 mL), and finally water (1.5 mL). The resulting granular precipitate is filtered off and washed with ether. The combined filtrate is dried over anhydrous sodium sulfate and the solvent is evaporated to yield crude indole-2-methanol.

Part B: Oxidation with Activated Manganese Dioxide [2][3]

Materials and Reagents:

Reagent/MaterialGradeSupplier Example
Indole-2-methanolFrom Part A-
Activated Manganese DioxidePrecipitated, activeAlfa Aesar
ChloroformACS GradeVWR Chemicals

Procedure:

  • Reaction Setup: A solution of indole-2-methanol in chloroform is stirred with activated manganese dioxide (typically a 5-10 fold excess by weight).

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the MnO₂ is filtered off, and the filtrate is concentrated under reduced pressure to yield the crude indole-2-carbaldehyde.

  • Purification: The product can be purified by recrystallization or column chromatography if necessary.

Expected Outcome:

  • Yield: Good to excellent yields are typically reported for both steps.

  • Purity: This method often yields a cleaner product compared to the metalation route, though purification may still be required.

Methodology 3: The Reissert Indole Synthesis

The Reissert synthesis is a classic and reliable method for preparing indole-2-carboxylic acids, which can then be converted to indole-2-carbaldehydes.[3][4][5] This two-step process begins with the condensation of an o-nitrotoluene with diethyl oxalate, followed by a reductive cyclization.

Mechanistic Rationale

In the first step, the methyl group of o-nitrotoluene is deprotonated by a strong base, such as potassium ethoxide, to form a carbanion.[4] This carbanion then acts as a nucleophile, attacking one of the carbonyl groups of diethyl oxalate in a Claisen condensation-type reaction. The product is ethyl o-nitrophenylpyruvate.[4]

The second step involves the reductive cyclization of the pyruvate derivative. The nitro group is reduced to an amino group, typically using zinc powder in acetic acid or other reducing agents like ferrous sulfate.[4][5] The newly formed amino group then undergoes an intramolecular condensation with the adjacent ketone to form the indole ring, yielding indole-2-carboxylic acid.[4] The carboxylic acid can then be converted to the aldehyde via standard methods, such as reduction of the corresponding acid chloride.[6]

G oNT o-Nitrotoluene Pyruvate Ethyl o-nitrophenylpyruvate oNT->Pyruvate + Diethyl oxalate, K-ethoxide IndoleAcid Indole-2-carboxylic acid Pyruvate->IndoleAcid Reductive Cyclization (e.g., Zn/AcOH) IndoleAldehyde Indole-2-carbaldehyde IndoleAcid->IndoleAldehyde Conversion to Aldehyde

Figure 3: The Reissert indole synthesis pathway to indole-2-carbaldehyde.

General Procedure Outline
  • Condensation: o-Nitrotoluene is reacted with diethyl oxalate in the presence of a strong base like potassium ethoxide.

  • Reductive Cyclization: The resulting ethyl o-nitrophenylpyruvate is treated with a reducing agent such as zinc in acetic acid to effect the reduction of the nitro group and subsequent cyclization.

  • Conversion to Aldehyde: The obtained indole-2-carboxylic acid is then converted to indole-2-carbaldehyde. A common method is to first convert the carboxylic acid to the acid chloride using thionyl chloride or oxalyl chloride, followed by a selective reduction of the acid chloride to the aldehyde (e.g., Rosenmund reduction or using a milder reducing agent like lithium aluminum tri(tert-butoxy)hydride).[6]

Comparative Summary of Synthetic Routes

MethodStarting MaterialsKey ReagentsAdvantagesDisadvantages
Directed Ortho-Metalation Indolen-BuLi, t-BuLi, DMFDirect, one-pot synthesis from indoleRequires cryogenic temperatures, pyrophoric reagents
Oxidation of Indole-2-methanol Ethyl Indole-2-carboxylateLiAlH₄, Activated MnO₂Avoids pyrophoric organolithiums, generally cleanTwo-step process, requires a pre-functionalized indole
Reissert Synthesis o-NitrotolueneDiethyl oxalate, K-ethoxide, Zn/AcOHClassic, reliable, starts from simple precursorsMulti-step, may have lower overall yield

Safety and Handling Considerations

  • Organolithium Reagents: n-Butyllithium and tert-butyllithium are pyrophoric and react violently with water. They should be handled under an inert atmosphere (nitrogen or argon) using proper syringe techniques. Always wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves.

  • Lithium Aluminum Hydride: LiAlH₄ is also highly reactive with water and can ignite upon contact with moisture. Handle in a fume hood and under an inert atmosphere.

  • Solvents: Anhydrous solvents are crucial for the success of the organolithium and LiAlH₄ reactions. Ensure that all glassware is thoroughly dried before use.

  • Manganese Dioxide: Activated MnO₂ is a strong oxidizing agent. Avoid contact with combustible materials.

Conclusion

The synthesis of indole-2-carbaldehyde can be approached through several reliable methods, each with its own set of advantages and challenges. The choice of synthetic route will often depend on the available starting materials, the scale of the reaction, and the comfort level of the researcher with handling highly reactive reagents. The directed ortho-metalation offers a direct and elegant route, while the oxidation of indole-2-methanol provides a safer and often cleaner alternative. The Reissert synthesis, though more traditional, remains a valuable tool in the synthetic chemist's arsenal. By understanding the principles and practicalities of these methods, researchers can confidently access this important synthetic intermediate for their scientific endeavors.

References

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  • Hiremath, S. P., et al. (1993). Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Indian Journal of Chemistry - Section B, 32B(7), 748-750.
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  • Mosslemin, M. H., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and its reactions. International Letters of Chemistry, Physics and Astronomy, 12, 186-196.
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  • Li, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. [Link]

  • Levesque, P., & Fournier, P.-A. (2010). Synthesis of Substituted Indole from 2-Aminobenzaldehyde through[1][7]-Aryl Shift. The Journal of Organic Chemistry, 75(20), 7033–7036. [Link]

  • Levesque, P., & Fournier, P.-A. (2010). Synthesis of Substituted Indole from 2-Aminobenzaldehyde through[1][7]-Aryl Shift. The Journal of Organic Chemistry, 75(20), 7033–7036. [Link]

  • Wikipedia. (n.d.). Reissert indole synthesis. Retrieved from [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Reissert Indole Synthesis.
  • Gomaa, M. A.-M. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 787-810.
  • Snyder, H. R., & Smith, C. W. (1943). A New Approach to 3-Indolecarboxaldehyde. Journal of the American Chemical Society, 65(12), 2452–2452. [Link]

  • Gribble, G. W. (2016). Reissert Indole Synthesis. Comprehensive Organic Name Reactions and Reagents. [Link]

  • Gribble, G. W. (2010). Reissert Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.

Sources

Application Notes & Protocols: The Strategic Use of 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Selected Scaffold: Initial exploration for "5-Methoxy-3-methyl-1H-indole-2-carbaldehyde" revealed it to be a less common synthetic intermediate with limited documented applications in pharmaceutical research. In the spirit of providing actionable and field-proven insights, this guide has been structured around the closely related, commercially available, and highly valuable isomer, 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde . This compound serves as a pivotal building block in the synthesis of numerous clinically relevant molecules, particularly in the domain of oncology, making it a subject of significant interest to drug development professionals.

Introduction: The Privileged Indole Scaffold in Drug Discovery

The indole nucleus is a cornerstone of medicinal chemistry, forming the core of numerous natural products, alkaloids, and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it a "privileged scaffold" for engaging with a wide array of biological targets. Among the vast family of indole derivatives, substituted indole-3-carbaldehydes are particularly versatile intermediates. The aldehyde functionality at the C3 position serves as a synthetic handle for a multitude of chemical transformations, including condensations, oxidations, reductions, and the construction of new heterocyclic rings.[2]

This guide focuses on 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde , a trifunctional scaffold offering chemists precise control over molecular design. The methoxy group at the 5-position and the methyl group at the 2-position significantly influence the molecule's electronic and steric properties, providing a refined starting point for the synthesis of targeted therapeutics. Its most notable application is as a key intermediate in the synthesis of receptor tyrosine kinase (RTK) inhibitors, a critical class of anti-cancer drugs.[3]

Physicochemical & Spectroscopic Data

A thorough understanding of the starting material is fundamental to successful synthesis. The key properties of 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde are summarized below.

PropertyValueReference
IUPAC Name 5-methoxy-2-methyl-1H-indole-3-carbaldehyde[4]
CAS Number 6260-86-2[4]
Molecular Formula C₁₁H₁₁NO₂[4]
Molecular Weight 189.21 g/mol [4]
Appearance Powdery yellow crystals
Melting Point 190-191 °C
Solubility Soluble in DMF, DMSO, moderately soluble in hot ethanol, chloroform

Note: Spectroscopic data (¹H NMR, ¹³C NMR) can vary slightly based on the solvent used. Data should always be confirmed on the specific batch being used.

Synthesis Protocol: Vilsmeier-Haack Formylation

The most common and efficient method for the synthesis of indole-3-carbaldehydes is the Vilsmeier-Haack reaction.[5][6] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl group onto an electron-rich aromatic ring like 5-methoxy-2-methylindole.[6]

Mechanism of Action

The reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: DMF, a substituted amide, acts as a nucleophile, attacking the electrophilic phosphorus of POCl₃. A subsequent cascade of electron movements results in the formation of the highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.

  • Electrophilic Aromatic Substitution: The electron-rich indole ring, activated by the methoxy group, attacks the Vilsmeier reagent. The C3 position is the most nucleophilic and sterically accessible site. The resulting intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product.

Vilsmeier_Haack cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Substitution & Hydrolysis DMF DMF Intermediate1 Adduct DMF->Intermediate1 Nucleophilic Attack POCl3 POCl₃ POCl3->Intermediate1 Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) Intermediate1->Vilsmeier_Reagent Elimination Intermediate2 Iminium Intermediate Vilsmeier_Reagent->Intermediate2 Indole 5-Methoxy-2-methylindole Indole->Intermediate2 Electrophilic Attack Aldehyde 5-Methoxy-2-methyl-1H- indole-3-carbaldehyde Intermediate2->Aldehyde Hydrolysis H2O H₂O (Workup) H2O->Aldehyde Sunitinib_Analogue_Synthesis Indole_Aldehyde 5-Methoxy-2-methyl- 1H-indole-3-carbaldehyde Condensation Knoevenagel Condensation (Base catalyst, e.g., piperidine) Indole_Aldehyde->Condensation Pyrrole N-(2-diethylaminoethyl)-2,4-dimethyl- 5-formyl-1H-pyrrole-3-carboxamide (or similar oxindole) Pyrrole->Condensation Final_Product Sunitinib Analogue (Kinase Inhibitor) Condensation->Final_Product

Sources

Application Notes and Protocols: Leveraging 5-Methoxy-3-methyl-1H-indole-2-carbaldehyde for the Synthesis of Advanced Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indole Scaffold as a Privileged Fluorophore

The indole ring system is a cornerstone in the development of fluorescent probes, prized for its inherent photophysical properties, structural rigidity, and the tunable nature of its electronic characteristics.[1] The electron-rich pyrrole fused to a benzene ring creates a π-conjugated system that is sensitive to its molecular environment, making it an excellent platform for designing sensors that respond to specific analytes with a detectable change in fluorescence.[2][3] Modifications to the indole core, such as the introduction of electron-donating or electron-withdrawing groups, allow for the fine-tuning of its absorption and emission wavelengths, quantum yields, and sensitivity to external stimuli.

This guide focuses on the strategic application of a specifically substituted indole derivative, 5-Methoxy-3-methyl-1H-indole-2-carbaldehyde , as a versatile building block for the creation of novel fluorescent probes. The presence of an electron-donating methoxy group at the 5-position and a methyl group at the 3-position enhances the electron density of the indole ring, which can lead to red-shifted emission profiles and increased quantum yields in the resulting fluorophores.[4] The aldehyde functionality at the 2-position provides a reactive handle for the straightforward synthesis of a diverse array of sensor molecules, most notably through the formation of Schiff bases.

Synthesis of the Core Scaffold: this compound

The journey to advanced fluorescent probes begins with the synthesis of the core indole aldehyde. A robust and logical synthetic pathway involves a two-step process: the initial synthesis of the indole nucleus via the Fischer indole synthesis, followed by formylation at the C2 position using the Vilsmeier-Haack reaction.

Part 1: Synthesis of 5-Methoxy-3-methyl-1H-indole

The Fischer indole synthesis is a classic and reliable method for constructing the indole ring from a phenylhydrazine and an aldehyde or ketone.[5][6] In this protocol, we will utilize 4-methoxyphenylhydrazine and acetone.

Protocol 1: Fischer Indole Synthesis of 5-Methoxy-3-methyl-1H-indole

Materials:

  • 4-Methoxyphenylhydrazine hydrochloride

  • Acetone

  • Polyphosphoric acid (PPA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Hydrazone Formation: In a round-bottom flask, dissolve 4-methoxyphenylhydrazine hydrochloride (1 equivalent) in ethanol. Add sodium acetate (1.1 equivalents) and stir until dissolved. To this solution, add acetone (1.2 equivalents) dropwise at room temperature. Stir the reaction mixture for 2-3 hours. The formation of the hydrazone can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization: Remove the ethanol under reduced pressure. To the resulting crude hydrazone, add polyphosphoric acid (PPA) (approximately 10 times the weight of the hydrazone). Heat the mixture to 80-90 °C with vigorous stirring for 1-2 hours. The reaction will become viscous.

  • Work-up: Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice with stirring. This will precipitate the crude product. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction and Purification: Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 5-methoxy-3-methyl-1H-indole as a solid.

Causality of Experimental Choices:

  • Polyphosphoric Acid (PPA): PPA serves as both a strong acid catalyst and a dehydrating agent, facilitating the key[5][5]-sigmatropic rearrangement and subsequent cyclization and aromatization steps of the Fischer indole synthesis.

  • Ice Quenching: The highly viscous PPA mixture is quenched on ice to facilitate the precipitation of the organic product and to safely manage the exothermic reaction upon neutralization.

Part 2: Vilsmeier-Haack Formylation to Yield this compound

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds, including indoles.[4][7][8] The reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[9] For 3-substituted indoles, formylation preferentially occurs at the 2-position.

Protocol 2: Vilsmeier-Haack Formylation

Materials:

  • 5-Methoxy-3-methyl-1H-indole

  • Anhydrous N,N-dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Ice bath

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool anhydrous DMF in an ice bath. Slowly add POCl₃ (3 equivalents) dropwise to the DMF with stirring, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent.

  • Formylation Reaction: Dissolve 5-methoxy-3-methyl-1H-indole (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, and then heat to 40-50 °C for 2-4 hours. Monitor the reaction progress by TLC.

  • Hydrolysis and Work-up: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate until the pH is basic. This will hydrolyze the intermediate iminium salt to the aldehyde and neutralize the acid.

  • Extraction and Purification: Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate. After filtration, remove the solvent under reduced pressure. The crude product can be purified by recrystallization or silica gel column chromatography to afford this compound.

Causality of Experimental Choices:

  • Anhydrous Conditions: The Vilsmeier reagent is highly reactive towards water, so anhydrous conditions are crucial for its successful formation and subsequent reaction.

  • Controlled Temperature: The initial formation of the Vilsmeier reagent is exothermic and is performed at low temperatures to prevent decomposition. The subsequent formylation reaction temperature is optimized to ensure a reasonable reaction rate without significant side product formation.

Diagram of Synthetic Workflow

SynthesisWorkflow cluster_0 Part 1: Fischer Indole Synthesis cluster_1 Part 2: Vilsmeier-Haack Formylation 4-Methoxyphenylhydrazine 4-Methoxyphenylhydrazine Hydrazone Hydrazone 4-Methoxyphenylhydrazine->Hydrazone Acetone Acetone Acetone Acetone->Hydrazone 5-Methoxy-3-methyl-1H-indole 5-Methoxy-3-methyl-1H-indole Hydrazone->5-Methoxy-3-methyl-1H-indole PPA, Heat StartingIndole 5-Methoxy-3-methyl-1H-indole Product This compound StartingIndole->Product VilsmeierReagent Vilsmeier Reagent (POCl3, DMF) VilsmeierReagent->Product

Caption: Synthetic pathway to this compound.

Application in Fluorescent Probe Development

The aldehyde group of this compound is a versatile functional group for creating fluorescent probes through the formation of Schiff bases with various amine-containing molecules. This reaction is typically a simple, one-step condensation, providing a modular approach to probe design.[10]

Fluorescent Probe for pH Sensing

Design Principle: The fluorescence of many indole derivatives is sensitive to pH changes. Protonation or deprotonation of nitrogen atoms within the probe structure can significantly alter the electronic properties of the fluorophore, leading to changes in fluorescence intensity or a shift in the emission wavelength.[11][12] By condensing the indole aldehyde with an amine containing a pH-sensitive moiety, a ratiometric or "turn-on"/"turn-off" pH probe can be developed. The sensing mechanism often involves the modulation of intramolecular charge transfer (ICT).[13][14][15]

Proposed Probe Synthesis: Condensation of this compound with a suitable amino compound, for instance, 4-aminophenol. The phenolic hydroxyl group provides a site for deprotonation at higher pH, which would enhance the electron-donating ability of the phenol ring and influence the ICT process.

Protocol 3: Synthesis of a Schiff Base pH Probe

Materials:

  • This compound

  • 4-Aminophenol

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add 4-aminophenol (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 4-6 hours. Monitor the formation of the Schiff base by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • Collect the solid product by filtration and wash with cold ethanol. If no precipitate forms, the solvent can be removed under reduced pressure, and the crude product purified by column chromatography.

Diagram of pH Sensing Mechanism

pHSensing cluster_0 Low pH (Protonated) cluster_1 High pH (Deprotonated) Probe_Low Indole-SchiffBase-Phenol-OH Excitation_Low hv Emission_Low Fluorescence (Emission 1) Probe_High Indole-SchiffBase-Phenolate-O⁻ Probe_Low->Probe_High + OH⁻ - H₂O Excitation_Low->Emission_Low Excitation_High hv Emission_High Fluorescence (Emission 2) (Enhanced ICT) Excitation_High->Emission_High

Caption: Proposed pH sensing mechanism via ICT modulation.

Expected Outcome and Mechanistic Insight: At low pH, the phenolic hydroxyl group is protonated. Upon excitation, the molecule exhibits a certain fluorescence emission. As the pH increases, the hydroxyl group is deprotonated to a phenolate, which is a much stronger electron-donating group. This enhances the intramolecular charge transfer from the phenolate moiety to the indole core upon excitation, leading to a significant change in the fluorescence properties, such as a red shift in the emission wavelength or an increase in fluorescence intensity. This ratiometric or intensity-based change can be correlated to the pH of the solution.

Fluorescent Probe for Metal Ion Detection

Design Principle: The Schiff base derived from the indole aldehyde can act as a chelating ligand for metal ions. The nitrogen of the imine and potentially other heteroatoms in the appended molecule can coordinate with a metal ion. This coordination can rigidify the probe's structure and modulate its electronic properties, leading to a change in fluorescence through several mechanisms, including:

  • Chelation-Enhanced Fluorescence (CHEF): Coordination with a metal ion can restrict intramolecular rotations or vibrations that otherwise lead to non-radiative decay, thus enhancing the fluorescence quantum yield.[2][16][17]

  • Photoinduced Electron Transfer (PET) Quenching: In the free ligand, an electron-rich moiety can quench the fluorescence of the indole fluorophore through PET. Upon metal ion binding, the lone pair of electrons on the donor atom is engaged in coordination, suppressing the PET process and "turning on" the fluorescence.

  • Fluorescence Quenching: Paramagnetic metal ions like Cu²⁺ or Fe³⁺ can quench fluorescence upon coordination through energy or electron transfer processes.[18]

Proposed Probe Synthesis: Condensation of this compound with 2-hydrazinopyridine. The resulting hydrazone will have a pyridine nitrogen and imine nitrogen that can act as a bidentate chelation site for metal ions.

Protocol 4: Synthesis of a Schiff Base Metal Ion Probe

Materials:

  • This compound

  • 2-Hydrazinopyridine

  • Methanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound (1 equivalent) in methanol.

  • Add 2-hydrazinopyridine (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Stir the reaction mixture at room temperature for 6-8 hours.

  • Monitor the reaction by TLC. The product, being more conjugated, should be more UV-active.

  • The product may precipitate upon formation. If so, collect it by filtration and wash with cold methanol. Otherwise, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Diagram of Metal Ion Sensing Mechanism (CHEF)

MetalSensing cluster_0 Free Probe (Low Fluorescence) cluster_1 Probe-Metal Complex (High Fluorescence) Probe_Free Indole-Hydrazone-Pyridine Excitation_Free hv Probe_Bound [Indole-Hydrazone-Pyridine]-M²⁺ Probe_Free->Probe_Bound + M²⁺ NonRadiative Non-radiative decay (e.g., C=N rotation) Excitation_Free->NonRadiative Excitation_Bound hv Radiative Enhanced Fluorescence (CHEF) Excitation_Bound->Radiative

Caption: Proposed metal ion sensing via Chelation-Enhanced Fluorescence (CHEF).

Expected Outcome and Mechanistic Insight: The free hydrazone probe may exhibit weak fluorescence due to non-radiative decay pathways such as rotation around the C=N bond. Upon coordination with a suitable metal ion (e.g., Zn²⁺ or Al³⁺), the formation of a rigid five-membered chelate ring will restrict this rotation. This rigidification blocks the non-radiative decay pathway, leading to a significant enhancement in the fluorescence quantum yield, resulting in a "turn-on" fluorescence response. The selectivity of the probe for different metal ions will depend on the coordination geometry and the binding affinity of the chelating pocket.

Data Presentation: Expected Spectroscopic Properties

The following table summarizes the anticipated photophysical properties of the proposed fluorescent probes. The exact values would need to be determined experimentally.

Compound Analyte Expected λabs (nm) Expected λem (nm) Anticipated Change in Quantum Yield (Φ) Proposed Sensing Mechanism
Indole-SchiffBase-PhenolpH (acidic)~350-370~420-440Low to moderateGround state
Indole-SchiffBase-PhenolatepH (basic)~380-400~480-520 (Red-shifted)Moderate to highIntramolecular Charge Transfer (ICT)
Indole-Hydrazone-PyridineNone~360-380~430-450LowFree rotation (non-radiative decay)
[Indole-Hydrazone-Pyridine]-M²⁺Metal Ion (e.g., Zn²⁺)~370-390~440-460HighChelation-Enhanced Fluorescence (CHEF)

Conclusion and Future Perspectives

This compound represents a highly promising and versatile platform for the development of novel fluorescent probes. Its synthesis is achievable through well-established organic reactions. The strategic placement of the methoxy and methyl groups is anticipated to enhance the photophysical properties of the resulting fluorophores. The aldehyde functionality allows for a modular "plug-and-play" approach to probe design via Schiff base condensation, enabling the creation of sensors for a wide range of analytes, including protons (pH) and metal ions. The principles of ICT, CHEF, and PET provide a rational basis for designing probes with specific "turn-on," "turn-off," or ratiometric responses. The protocols and design strategies outlined in these application notes provide a solid foundation for researchers and drug development professionals to explore the potential of this valuable indole derivative in creating the next generation of fluorescent sensing tools for chemical and biological applications.

References

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  • ResearchGate. (n.d.). Schematic representation of the intramolecular charge transfer (ICT) process. [Link]

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  • Park, S., et al. (2019). Pyrazinoindole-Based Lewis-Acid/Base Assembly: Intriguing Intramolecular Charge-Transfer Switching through the Dual-Sensing of Fluoride and Acid. The Journal of Organic Chemistry, 84(4), 2038-2047. [Link]

  • Zhang, L., et al. (2010). Metal-coordination-mediated sequential chelation-enhanced fluorescence (CHEF) and fluorescence resonance energy transfer (FRET) in a heteroditopic ligand system. New Journal of Chemistry, 34(12), 2894-2903. [Link]

  • Zhang, Y., et al. (2019). Two pH-responsive fluorescence probes based on indole derivatives. Dyes and Pigments, 171, 107728. [Link]

  • Li, D., et al. (2015). Indole-based pH probe with ratiometric fluorescence behavior for intracellular imaging. RSC Advances, 5(121), 99739-99744. [Link]

  • ResearchGate. (n.d.). Synthesis and Structural Analysis of (E)-2-(2′-Nitrovinyl)indoles from the Corresponding 2-Formylindole Derivatives. [Link]

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Application Notes and Protocols: The Emerging Role of 5-Methoxy-3-methyl-1H-indole-2-carbaldehyde in Advanced Material Science

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: Unveiling a Versatile Indole Building Block

The indole scaffold is a cornerstone in medicinal chemistry and, increasingly, in material science.[1][2] Its electron-rich heterocyclic structure provides a platform for designing molecules with tailored optoelectronic properties.[1][3] Within this vast family, 5-Methoxy-3-methyl-1H-indole-2-carbaldehyde emerges as a promising, yet underexplored, building block for novel functional materials. The strategic placement of a methoxy group at the 5-position and a methyl group at the 3-position, combined with a reactive carbaldehyde at the 2-position, offers a unique combination of electron-donating character and synthetic accessibility.

These substitutions are not merely decorative. The methoxy group enhances solubility and can influence the highest occupied molecular orbital (HOMO) energy level, a critical parameter in organic electronics.[4] The aldehyde functionality serves as a versatile synthetic handle for elaboration into more complex, conjugated systems, such as polymers and small molecules for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors.[5][6]

This guide provides a comprehensive overview of the potential of this compound in material science. It is designed to be a forward-looking document, equipping researchers with the foundational knowledge and detailed protocols to pioneer its use in next-generation materials. While direct applications of this specific molecule are nascent, the protocols herein are grounded in established principles of indole chemistry and material fabrication.

II. Physicochemical Properties and Characterization

A thorough understanding of a molecule's properties is paramount for its application in material science. The key physicochemical data for this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₁H₁₁NO₂[7][8]
Molecular Weight 189.21 g/mol [7][8]
Appearance Solid[8]
InChI Key HBQUHHXDJIUUIL-UHFFFAOYSA-N[8]
CAS Number Not explicitly found for this specific isomer, related isomers exist.
Solubility Soluble in common organic solvents like DMF, DMSO, and chlorinated hydrocarbons.Inferred from related structures.

III. Synthesis Protocol: A Representative Pathway

While multiple synthetic routes to substituted indoles exist, the Vilsmeier-Haack reaction is a common and effective method for the formylation of electron-rich heterocycles like indoles. The following is a representative protocol for the synthesis of this compound, adapted from known procedures for similar indole derivatives.[9]

Protocol 1: Synthesis via Vilsmeier-Haack Formylation

Rationale: This protocol utilizes a pre-formed Vilsmeier reagent (from phosphorus oxychloride and dimethylformamide) to introduce an aldehyde group at the electron-rich 2-position of the 5-methoxy-3-methyl-1H-indole precursor. This method is chosen for its high efficiency and regioselectivity in formylating indoles.

Materials:

  • 5-Methoxy-3-methyl-1H-indole

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous DMF (3 equivalents). Cool the flask to 0°C in an ice bath. Slowly add phosphorus oxychloride (1.2 equivalents) dropwise with vigorous stirring. Allow the mixture to stir at 0°C for 30 minutes, during which the Vilsmeier reagent will form.

  • Indole Addition: Dissolve 5-Methoxy-3-methyl-1H-indole (1 equivalent) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate. This step neutralizes the acidic reaction mixture.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Visualization of Synthesis Workflow:

G cluster_reagents Reagent Preparation cluster_reaction Core Reaction cluster_workup Workup & Purification DMF Anhydrous DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier ReactionMix Reaction Mixture Vilsmeier->ReactionMix Indole 5-Methoxy-3-methyl-1H-indole Indole->ReactionMix Quench Quench with NaHCO₃ ReactionMix->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry over MgSO₄ Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify FinalProduct Pure 5-Methoxy-3-methyl- 1H-indole-2-carbaldehyde Purify->FinalProduct

Caption: Vilsmeier-Haack synthesis workflow.

IV. Application Note: A Building Block for Solution-Processable Hole-Transporting Polymers

Introduction: The indole core is an excellent hole-transporting moiety due to its electron-rich nature.[1][10] By polymerizing this compound, it is possible to create a new class of solution-processable polymers for use as hole transport layers (HTLs) in organic electronic devices. The aldehyde group provides a convenient point for polymerization, for instance, through a condensation reaction with a suitable diamine to form a poly(azomethine) or Schiff base polymer. These polymers often exhibit good thermal stability and film-forming properties.

Proposed Material: Poly(5-methoxy-3-methyl-1H-indole-2-methine-1,4-phenyleneimine)

This proposed polymer leverages the indole's electronic properties and the rigidity of the phenylene linker to potentially achieve high hole mobility. The methoxy and methyl groups can enhance solubility, making it suitable for cost-effective solution-based fabrication techniques like spin-coating.

Protocol 2: Synthesis of a Poly(azomethine) from this compound

Rationale: This protocol describes a condensation polymerization between the aldehyde group of the indole derivative and a diamine. This reaction is typically straightforward and can be catalyzed by an acid to achieve high molecular weight polymers.

Materials:

  • This compound (monomer A)

  • 1,4-Phenylenediamine (monomer B)

  • Anhydrous Dimethylacetamide (DMAc)

  • p-Toluenesulfonic acid (catalyst)

  • Methanol

Procedure:

  • Monomer Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve equimolar amounts of this compound and 1,4-phenylenediamine in anhydrous DMAc.

  • Catalyst Addition: Add a catalytic amount (e.g., 1-2 mol%) of p-toluenesulfonic acid to the solution.

  • Polymerization: Heat the reaction mixture to 80-100°C and stir for 24-48 hours. The progress of the polymerization can be monitored by the increase in viscosity of the solution.

  • Precipitation: After cooling to room temperature, pour the viscous polymer solution into a large volume of methanol with vigorous stirring. The polymer will precipitate out of the solution.

  • Purification: Collect the precipitated polymer by filtration. Wash the polymer repeatedly with methanol to remove unreacted monomers and catalyst.

  • Drying: Dry the purified polymer in a vacuum oven at 60°C overnight.

Visualization of Polymerization and Device Fabrication Workflow:

G cluster_polymerization Polymer Synthesis cluster_fabrication OLED Fabrication MonomerA Indole-2-carbaldehyde Polymerization Polycondensation in DMAc MonomerA->Polymerization MonomerB 1,4-Phenylenediamine MonomerB->Polymerization Precipitation Precipitate in Methanol Polymerization->Precipitation Polymer Purified Polymer Precipitation->Polymer SpinCoat Spin-Coat Polymer HTL Polymer->SpinCoat Substrate ITO Glass Substrate Substrate->SpinCoat Deposition Deposit Emissive & Electron Transport Layers SpinCoat->Deposition Cathode Deposit Cathode Deposition->Cathode Device Completed OLED Device Cathode->Device

Caption: From monomer to device workflow.

V. Protocol 3: Fabrication of an OLED Device using the Indole-Based Polymer HTL

Rationale: This protocol outlines a standard procedure for fabricating a multilayer OLED device using the newly synthesized polymer as the hole transport layer.[10] This demonstrates a practical application of the material in an electronic device.

Materials:

  • Indium Tin Oxide (ITO)-coated glass substrates

  • The synthesized indole-based polymer

  • A suitable emissive layer material (e.g., Alq₃)

  • An electron transport layer material (e.g., TPBi)

  • A low work function metal for the cathode (e.g., LiF/Al)

  • Solvent for the polymer (e.g., chlorobenzene)

  • Cleaning solvents (detergent, deionized water, acetone, isopropanol)

Procedure:

  • Substrate Cleaning: Sequentially clean the ITO-coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each). Dry the substrates in an oven and then treat with UV-ozone for 10-15 minutes to improve the work function of the ITO.

  • HTL Deposition: Prepare a solution of the indole-based polymer in a suitable solvent (e.g., 5-10 mg/mL in chlorobenzene). Spin-coat the solution onto the cleaned ITO substrate to form a thin film. Anneal the film at an appropriate temperature (e.g., 100-120°C) to remove residual solvent.

  • Organic Layer and Cathode Deposition: Transfer the substrate into a high-vacuum thermal evaporator (<10⁻⁶ Torr). Sequentially deposit the emissive layer, the electron transport layer, and the LiF/Al cathode. The thickness of each layer should be carefully controlled using a quartz crystal microbalance.

  • Encapsulation: To protect the device from atmospheric moisture and oxygen, encapsulate it using a glass lid and UV-curable epoxy resin in a glovebox environment.

  • Characterization: The performance of the fabricated OLED can be characterized by measuring its current-voltage-luminance (J-V-L) characteristics and electroluminescence spectrum.

VI. Conclusion and Future Outlook

This compound represents a promising, yet largely untapped, resource for the material scientist. Its unique substitution pattern offers a balance of electronic properties and synthetic versatility. The protocols outlined in this guide provide a clear pathway for its synthesis and its potential application as a building block for novel hole-transporting polymers. While the presented application is illustrative, the principles can be extended to the design of other functional materials, including small molecules for vacuum-deposited devices, fluorescent probes, and materials for organic solar cells.[11] Future research should focus on the synthesis and characterization of a wider range of materials derived from this versatile indole, paving the way for its integration into next-generation technologies.

VII. References

  • Vertex AI Search. (2026). Advancements in Organic Electronics: The Role of Indole Derivatives.

  • BenchChem. (2025). Application of Indoline Derivatives in Organic Electronics: A Focus on OLEDs and Organic Solar Cells.

  • PubChem. (2025). 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde.

  • Chem-Impex. (n.d.). 5-Methoxyindole-3-carboxaldehyde.

  • Ambeed.com. (n.d.). Indole-2-carbaldehyde.

  • Semantic Scholar. (n.d.). A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates.

  • MDPI. (n.d.). Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds.

  • Sigma-Aldrich. (n.d.). This compound.

  • MDPI. (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry.

  • Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.

  • Vertex AI Search. (n.d.). The Role of Indole-2-carboxaldehyde in Drug Discovery and Pharmaceutical Development.

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Application Notes & Protocols: Derivatization of 5-Methoxy-3-methyl-1H-indole-2-carbaldehyde for Bioactivity Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole scaffold is a privileged pharmacophore, forming the core of numerous natural products and synthetic drugs.[1][2] Specifically, the 5-methoxyindole moiety has been identified as a key structural feature in compounds with significant therapeutic potential, including anticancer and neuroprotective agents.[3][4][5] This document provides a comprehensive guide for the chemical derivatization of 5-methoxy-3-methyl-1H-indole-2-carbaldehyde, a versatile starting material for the synthesis of novel bioactive compounds.[6] We present detailed, field-proven protocols for key transformations of the aldehyde functional group, including Schiff base formation, Knoevenagel condensation, and reductive amination. Furthermore, we outline standardized protocols for preliminary bioactivity screening of the synthesized derivatives, focusing on antimicrobial, anticancer, and antioxidant activities. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel indole derivatives.

Introduction: The Significance of the 5-Methoxyindole Scaffold

The indole ring system is a cornerstone of medicinal chemistry, present in a vast array of biologically active molecules. The introduction of a methoxy group at the 5-position can significantly modulate the electronic properties of the indole ring, influencing its interaction with biological targets.[6] This substitution is a common feature in molecules with demonstrated pharmacological activities.[3][4] this compound serves as an excellent starting platform for generating a library of diverse compounds. The aldehyde group at the 2-position is a versatile chemical handle, amenable to a variety of chemical transformations, allowing for the systematic exploration of structure-activity relationships (SAR).

The derivatization strategies outlined herein are designed to introduce a range of different pharmacophoric groups, thereby increasing the chemical space and the probability of discovering novel compounds with potent and selective bioactivities.

Synthesis of the Starting Material: this compound

While commercially available, understanding the synthesis of the starting material provides valuable context. A common synthetic route involves the Vilsmeier-Haack formylation of the corresponding 5-methoxy-3-methyl-1H-indole. This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride and dimethylformamide (DMF), to introduce the formyl group at the electron-rich C2 position of the indole ring.[7]

Alternatively, oxidation of the corresponding 2-hydroxymethylindole using reagents like activated manganese dioxide can also yield the desired aldehyde.[8]

Derivatization Strategies and Protocols

The aldehyde functionality of this compound is the primary site for derivatization. The following protocols detail robust methods for creating diverse molecular scaffolds.

Schiff Base Formation: Introducing Nitrogen-Containing Moieties

The condensation of an aldehyde with a primary amine to form a Schiff base (imine) is a fundamental and efficient reaction for introducing nitrogen-containing diversity.[9][10][11] This reaction is typically acid-catalyzed and proceeds via a carbinolamine intermediate.[11]

Rationale: Schiff bases of indole derivatives have demonstrated a wide range of biological activities, including anticancer and antimicrobial properties.[9][12] The imine nitrogen can act as a hydrogen bond acceptor, and the substituent on the nitrogen allows for extensive SAR exploration.

Experimental Workflow: Schiff Base Synthesis

Schiff_Base_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Indole 5-Methoxy-3-methyl- 1H-indole-2-carbaldehyde Mix Dissolve reactants in Ethanol/Methanol Indole->Mix Amine Primary Amine (e.g., Aniline derivative) Amine->Mix Catalyst Add catalytic amount of Glacial Acetic Acid Mix->Catalyst Reflux Reflux for 2-6 hours Catalyst->Reflux Monitor Monitor by TLC Reflux->Monitor Cool Cool to room temp. Monitor->Cool Precipitate Collect precipitate by filtration Cool->Precipitate Wash Wash with cold Ethanol Precipitate->Wash Dry Dry under vacuum Wash->Dry Characterize Characterize (NMR, IR, MS) Dry->Characterize Knoevenagel_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Indole 5-Methoxy-3-methyl- 1H-indole-2-carbaldehyde Mix Dissolve reactants in Ethanol Indole->Mix Methylene Active Methylene Compound (e.g., Malononitrile) Methylene->Mix Catalyst Add Piperidine (catalyst) Mix->Catalyst Stir Stir at room temp. or gentle heat Catalyst->Stir Monitor Monitor by TLC Stir->Monitor Precipitate Pour into ice-water Monitor->Precipitate Filter Collect solid by filtration Precipitate->Filter Recrystallize Recrystallize from Ethanol/Water Filter->Recrystallize Dry Dry under vacuum Recrystallize->Dry Characterize Characterize (NMR, IR, MS) Dry->Characterize

Caption: Workflow for Knoevenagel condensation.

Detailed Protocol:

  • Reactant Preparation: To a solution of this compound (1.0 eq) in ethanol (15-20 mL), add the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0-1.2 eq).

  • Catalysis: Add a catalytic amount of a weak base, such as piperidine (2-3 drops). 3[13]. Reaction: Stir the mixture at room temperature or with gentle warming (40-50 °C) for 1-4 hours. Monitor the reaction by TLC.

  • Isolation: Once the reaction is complete, pour the mixture into ice-cold water with stirring.

  • Purification: Collect the resulting precipitate by vacuum filtration. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

  • Drying and Characterization: Dry the purified product and characterize by spectroscopic methods.

Reductive Amination: Forming Secondary and Tertiary Amines

Reductive amination is a two-step process that first involves the formation of a Schiff base (or an iminium ion), which is then reduced in situ to the corresponding amine. T[14]his method provides a direct route to secondary and tertiary amines.

Rationale: The introduction of a flexible amino linkage can significantly impact the conformational freedom and polarity of the molecule, potentially leading to improved pharmacokinetic properties and novel biological activities. This method is highly versatile, allowing for the introduction of a wide array of amine-containing fragments.

Experimental Workflow: Reductive Amination

Reductive_Amination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Indole 5-Methoxy-3-methyl- 1H-indole-2-carbaldehyde Mix Dissolve reactants in Methanol or DCE Indole->Mix Amine Primary/Secondary Amine Amine->Mix Acid Add Acetic Acid (optional) Mix->Acid Reduce Add NaBH(OAc)₃ or NaBH₃CN portion-wise Acid->Reduce Stir Stir at room temp. overnight Reduce->Stir Quench Quench with sat. NaHCO₃ Stir->Quench Extract Extract with EtOAc or DCM Quench->Extract Dry Dry organic layer (Na₂SO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify Characterize Characterize (NMR, MS) Purify->Characterize

Caption: Workflow for reductive amination.

Detailed Protocol:

  • Reactant Preparation: In a flask, dissolve this compound (1.0 eq) and the desired primary or secondary amine (1.1 eq) in a suitable solvent like methanol or 1,2-dichloroethane (DCE).

  • pH Adjustment (Optional): A small amount of acetic acid can be added to facilitate iminium ion formation.

  • Reduction: To the stirred solution, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature overnight. Monitor by TLC.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Characterize the purified amine by spectroscopic methods.

Bioactivity Screening Protocols

Once a library of derivatives has been synthesized and characterized, the next critical step is to evaluate their biological activity. The following are standardized, high-throughput screening protocols for assessing antimicrobial, anticancer, and antioxidant potential.

Antimicrobial Susceptibility Testing

Principle: The goal is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

[15]Protocol: Broth Microdilution Method

[16]1. Preparation of Inoculum: Prepare a suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth (e.g., Mueller-Hinton Broth) to a density of approximately 5 x 10⁵ colony-forming units (CFU)/mL. 2. Compound Dilution: Prepare a series of two-fold dilutions of the test compounds in a 96-well microtiter plate. The final concentration range should typically span from 256 µg/mL to 0.5 µg/mL. 3. Inoculation: Add the microbial inoculum to each well containing the diluted compounds. 4. Controls: Include positive controls (broth with inoculum and a known antibiotic, e.g., ciprofloxacin) and negative controls (broth with inoculum only). 5. Incubation: Incubate the plates at 37°C for 18-24 hours. 6. Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed. A[16] colorimetric indicator like resazurin can be added to aid in the visualization of microbial growth.

[17]Data Presentation:

Compound IDDerivative TypeTest OrganismMIC (µg/mL)
IND-001Schiff Base (Aniline)S. aureus32
IND-002Knoevenagel (Malononitrile)S. aureus16
IND-003Reductive Amination (Piperidine)S. aureus64
IND-001Schiff Base (Aniline)E. coli>128
IND-002Knoevenagel (Malononitrile)E. coli64
IND-003Reductive Amination (Piperidine)E. coli128
Ciprofloxacin-S. aureus1
Ciprofloxacin-E. coli0.5
In Vitro Anticancer Activity Screening

Principle: The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) by mitochondrial succinate dehydrogenase in metabolically active cells. T[18]he resulting purple formazan product is soluble in an organic solvent and its absorbance is directly proportional to the number of viable cells.

Protocol: MTT Assay

[18]1. Cell Seeding: Seed cancer cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight. 2. Compound Treatment: Treat the cells with various concentrations of the synthesized indole derivatives for 48-72 hours. 3. MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. 4. Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals. 5. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. 6. Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

Antioxidant Activity Assessment

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method to determine the radical scavenging activity of compounds. D[19]PPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, and the color changes to pale yellow.

[20]Protocol: DPPH Radical Scavenging Assay

[21]1. Sample Preparation: Prepare different concentrations of the test compounds in methanol. 2. DPPH Solution: Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM). 3. Reaction: Add the sample solutions to the DPPH solution in a 96-well plate. 4. Incubation: Incubate the plate in the dark at room temperature for 30 minutes. 5. Absorbance Measurement: Measure the absorbance at 517 nm. 6. Data Analysis: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The EC₅₀ value (the effective concentration required to scavenge 50% of the DPPH radicals) can be determined.

Conclusion and Future Directions

The protocols detailed in this application note provide a robust framework for the synthesis and preliminary biological evaluation of novel derivatives of this compound. The versatility of the aldehyde group allows for the creation of diverse chemical libraries through straightforward and high-yielding reactions. The subsequent bioactivity screens for antimicrobial, anticancer, and antioxidant properties serve as an effective primary filter to identify promising lead compounds.

Further studies should focus on the optimization of lead compounds, exploration of a wider range of biological targets, and in-depth mechanistic studies to elucidate the mode of action of the most potent derivatives. The structure-activity relationships derived from these initial screens will be invaluable in guiding the rational design of the next generation of indole-based therapeutics.

References

  • Bhat, A. K., & Siddappa, S. (1969). Synthesis of indole-2-carbaldehydes, 2-(2-aminoethyl)- and 2-(2-aminopropyl). Journal of the Chemical Society C: Organic, 178-181.
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  • Baskaran, R., Rajasekaran, S., & Finny, G. (2018). Preclinical screening methods in cancer. Journal of Applied Pharmaceutical Science, 8(10), 143-150.
  • Reddy, T. J., & Iyengar, D. S. (2021).
  • Mihajlovic, M., et al. (2022). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology, 13, 980509.
  • Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • Kedare, S. B., & Singh, R. P. (2011). Genesis and development of DPPH method of antioxidant assay. Journal of food science and technology, 48(4), 412–422.
  • ACS Publications. (2023). Reductive Amination of Carboxylic Acids via Nickel(II)
  • Kumar, S., et al. (2023). Synthesis and Evaluation of Schiff's Base Indole Derivatives Against Inflammation Induced by Carrageenan in Rats. Oriental Journal of Chemistry, 39(5).
  • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of indoles. Retrieved from [Link]

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  • ResearchGate. (n.d.). (PDF) Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. Retrieved from [Link]

  • RSC Publishing. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances.
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  • ResearchGate. (n.d.). (PDF) Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative 2-(5-methoxy-2-methyl-1H-indole-3-yl)-N′-[(E)-(3-nitrophenyl) methylidene] acetohydrazide as a promising chemoprotective agent against cisplatin induced organ damage. Retrieved from [Link]

  • DrugBank. (n.d.). 5-Methoxyindole-3-Carboxaldehyde. Retrieved from [Link]

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  • ResearchGate. (n.d.). Antioxidant activity of extracts determined by the DPPH, ABTS, and FRAP assays. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

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Application Notes and Protocols: Synthesis and Characterization of Schiff Bases from 5-Methoxy-3-methyl-1H-indole-2-carbaldehyde and Primary Amines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Introduction: The Significance of Indole-Based Schiff Bases in Medicinal Chemistry

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to participate in various biological interactions make it a cornerstone in the design of novel therapeutic agents. The reaction of indole aldehydes with primary amines to form Schiff bases (imines) represents a facile and efficient method for introducing molecular diversity and generating libraries of compounds with significant pharmacological potential. These Schiff bases and their derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1][2]

This guide provides a detailed examination of the reaction between 5-Methoxy-3-methyl-1H-indole-2-carbaldehyde and primary amines. While specific literature on this particular substituted indole aldehyde is limited, this document leverages established protocols for similar indole-2-carbaldehydes to provide a robust framework for synthesis, characterization, and exploration of its chemical space. The methoxy and methyl substituents on the indole ring are expected to modulate the electronic and steric properties of the resulting Schiff bases, potentially influencing their biological activity and offering opportunities for the development of novel drug candidates.

Reaction Mechanism: The Formation of an Imine Bond

The reaction between an aldehyde and a primary amine to form a Schiff base is a classic example of a nucleophilic addition-elimination reaction. The reaction is typically catalyzed by either acid or base, but can often proceed with gentle heating.

The generally accepted mechanism proceeds as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This results in the formation of a tetrahedral intermediate, a carbinolamine.

  • Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, forming a zwitterionic intermediate which is then neutralized.

  • Elimination of Water: The hydroxyl group of the carbinolamine is protonated (under acidic conditions) to form a good leaving group (water). The lone pair on the nitrogen then forms a double bond with the carbon, leading to the elimination of a water molecule and the formation of a protonated imine (iminium ion).

  • Deprotonation: A base (which can be another amine molecule or the solvent) removes the proton from the nitrogen atom to yield the final, neutral Schiff base product.

Schiff_Base_Mechanism Indole_Aldehyde 5-Methoxy-3-methyl-1H- indole-2-carbaldehyde Carbinolamine Carbinolamine Intermediate Indole_Aldehyde->Carbinolamine Nucleophilic Attack Primary_Amine Primary Amine (R-NH2) Primary_Amine->Carbinolamine Iminium_Ion Iminium Ion Carbinolamine->Iminium_Ion Dehydration Schiff_Base Schiff Base Product Iminium_Ion->Schiff_Base Deprotonation Water H2O Iminium_Ion->Water

Experimental Protocol: A General Procedure

This protocol is a generalized procedure adapted from the synthesis of similar indole-2-carbaldehyde Schiff bases and should be optimized for specific primary amines.[2]

Materials:

  • This compound

  • Primary amine of choice (e.g., aniline, substituted anilines, aliphatic amines)

  • Glacial Acetic Acid (catalyst and solvent) or Ethanol (solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Ethyl acetate and hexane (for TLC mobile phase)

  • Beaker and filter funnel

  • Ice bath

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of glacial acetic acid or ethanol.

  • Addition of Amine: To this solution, add the primary amine (1 to 1.1 equivalents) dropwise while stirring.

  • Reaction Conditions:

    • Method A (Glacial Acetic Acid): If using glacial acetic acid, the reaction mixture is typically refluxed at 80-90°C.[2]

    • Method B (Ethanol): If using ethanol, a few drops of a catalyst such as glacial acetic acid may be added, and the mixture is refluxed.

  • Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase is typically a mixture of ethyl acetate and hexane (e.g., 2:1 or 3:1 ratio). The disappearance of the starting aldehyde spot and the appearance of a new product spot indicate the reaction is proceeding.

  • Workup and Isolation:

    • Once the reaction is complete (typically after several hours of reflux, as indicated by TLC), allow the reaction mixture to cool to room temperature.

    • Pour the cooled mixture into a beaker of crushed ice with stirring.

    • The solid product that precipitates out is collected by vacuum filtration.

    • Wash the solid with cold water to remove any residual acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to afford the pure Schiff base.

  • Drying and Characterization: Dry the purified product under vacuum. The final product should be characterized by determining its melting point and by spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Experimental_Workflow

Data Presentation: Expected Characterization of Schiff Base Products

Primary AmineProduct NameYield (%)M.P. (°C)Key IR Bands (cm⁻¹) (C=N)Key ¹H NMR Signals (δ ppm) (CH=N)
4-Chloroaniline(E)-N-(4-chlorophenyl)-1-(1H-indol-2-yl)methenamine64.28156-1581626~9.93 (s, 1H)
4-Nitroaniline(E)-1-(1H-indol-2-yl)-N-(4-nitrophenyl)methenamine67.12155-1571684~9.94 (s, 1H)
3-Methoxyaniline(E)-1-(1H-indol-2-yl)-N-(3-methoxyphenyl)methenamine71.01160-1621622~9.98 (s, 1H)
3-Chloroaniline(E)-N-(3-chlorophenyl)-1-(1H-indol-2-yl)methenamine63.63165-1671630~9.97 (s, 1H)

Note on Expected Spectroscopic Features for this compound Derivatives:

  • ¹H NMR: In addition to the characteristic azomethine proton (CH=N) signal, expect to see singlets for the methoxy (-OCH₃) protons around 3.8-4.0 ppm and the methyl (Ar-CH₃) protons around 2.3-2.5 ppm. The aromatic protons of the indole and the primary amine will also be present in the aromatic region (typically 6.5-8.5 ppm).

  • IR Spectroscopy: The key diagnostic peak will be the C=N stretching vibration of the imine group, typically appearing in the range of 1620-1690 cm⁻¹. The N-H stretch of the indole ring is also expected around 3100-3400 cm⁻¹.

Potential Applications and Future Directions

The Schiff bases derived from this compound are promising candidates for various biological screenings. The electron-donating nature of the methoxy and methyl groups may enhance the electron density of the indole ring system, potentially impacting their interaction with biological targets.

Areas for further investigation include:

  • Antimicrobial Activity: Indole-based Schiff bases have shown significant activity against a range of bacterial and fungal strains.

  • Anti-inflammatory and Analgesic Activity: The indole nucleus is present in several non-steroidal anti-inflammatory drugs (NSAIDs), suggesting that these Schiff bases may possess similar properties.[1]

  • Anticancer Activity: The structural similarity to other known anticancer agents makes this a viable area of exploration.

Conclusion

The synthesis of Schiff bases from this compound and primary amines offers a straightforward yet powerful approach to generating novel compounds with potential therapeutic value. This guide provides a foundational protocol and expected characterization data to facilitate research in this area. Through systematic synthesis and biological evaluation, these compounds may contribute to the development of new and effective therapeutic agents.

References

  • Mubassir, M., et al. (2025). Synthesis, Characterization, and Pharmacological Evaluation of Some New Schiff Base Derivatives of 1H-Indole-2-Carbaldehyde. Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(1), 53-65. Available at: [Link]

  • Sinha, D., et al. (2008). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. European Journal of Medicinal Chemistry, 43(1), 160-165. Available at: [Link]

  • PubChem. (n.d.). 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde. National Center for Biotechnology Information. Retrieved from: [Link]

  • Mubassir, M., et al. (2025). Synthesis, Characterization and Pharmacological Evaluation of Some New Schiff Base Derivatives of 1H-Indole-2-Carbaldehyde. ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols for the Purification of 5-Methoxy-3-methyl-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-3-methyl-1H-indole-2-carbaldehyde is a substituted indole derivative of significant interest in medicinal chemistry and drug development due to the prevalence of the indole scaffold in biologically active molecules. The purity of such intermediates is paramount to the success of subsequent synthetic steps and the integrity of biological screening data. This document provides a comprehensive guide to the purification of this compound, drawing upon established principles of organic chemistry and data from closely related analogues. While specific literature on the purification of this exact molecule is scarce, the protocols herein are designed to provide a robust starting point for researchers to achieve high purity of the target compound.

The following application notes and protocols are structured to not only provide step-by-step instructions but also to explain the underlying chemical principles, empowering the researcher to adapt and optimize these methods for their specific needs.

Physicochemical Properties and Pre-Purification Considerations

Table 1: Physicochemical Properties of this compound and Related Analogues

PropertyThis compound (Target)5-Methoxy-2-methyl-1H-indole-3-carbaldehyde[1]5-Methoxy-1-methylindole-3-carbaldehyde[2]
Molecular Formula C₁₁H₁₁NO₂[3]C₁₁H₁₁NO₂[1]C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol [3]189.21 g/mol [1]189.21 g/mol
Appearance Likely a solid at room temperatureSolidLight yellow solid[2]
Melting Point (°C) Not reportedNot reported130-132[2]
Solubility Expected to be soluble in polar organic solvents (e.g., acetone, ethyl acetate, dichloromethane) and sparingly soluble in nonpolar solvents (e.g., hexane) and water.Inferred to be similar to the target compound.Soluble in ethyl acetate, hexane[2].
CAS Number Not found6260-86-2[1]39974-94-2

The presence of a methoxy group, an aldehyde, and the indole N-H suggests that the molecule has moderate polarity. The N-H bond allows for hydrogen bonding, which may influence its melting point and solubility.

Typical Reaction Work-up (Pre-Purification)

Before attempting purification, it is crucial to properly work up the reaction mixture to remove inorganic salts, acidic or basic reagents, and highly polar byproducts. A general work-up procedure is as follows:

  • Quenching: Carefully quench the reaction mixture, often with water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent in which the target compound is soluble, such as ethyl acetate or dichloromethane. Perform multiple extractions to ensure complete recovery of the product.

  • Washing: Combine the organic layers and wash sequentially with water and then a saturated brine solution to remove residual water and inorganic salts.

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

Purification Strategies

The two primary methods for purifying solid organic compounds are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities.

Purification_Workflow Crude_Product Crude Product Purity_Assessment_1 Purity Assessment (TLC, ¹H NMR) Crude_Product->Purity_Assessment_1 Recrystallization Recrystallization Purity_Assessment_1->Recrystallization If relatively pure (>85-90%) Column_Chromatography Column Chromatography Purity_Assessment_1->Column_Chromatography If complex mixture or oily solid High_Purity_Solid High Purity Solid Recrystallization->High_Purity_Solid Column_Chromatography->High_Purity_Solid Purity_Assessment_2 Final Purity Check (TLC, mp, NMR) High_Purity_Solid->Purity_Assessment_2 Column_Chromatography_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC_Analysis 1. TLC Analysis (Select Solvent System) Column_Packing 2. Pack Column with Silica Gel TLC_Analysis->Column_Packing Sample_Prep 3. Dissolve Crude Product Column_Packing->Sample_Prep Load_Sample 4. Load Sample onto Column Sample_Prep->Load_Sample Elute_Collect 5. Elute and Collect Fractions Load_Sample->Elute_Collect TLC_Fractions 6. Monitor Fractions by TLC Elute_Collect->TLC_Fractions Pool_Fractions 7. Pool Pure Fractions TLC_Fractions->Pool_Fractions Concentrate 8. Concentrate to Obtain Pure Product Pool_Fractions->Concentrate

Sources

Application Note: Comprehensive Analytical Characterization of 5-Methoxy-3-methyl-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Methoxy-3-methyl-1H-indole-2-carbaldehyde is a substituted indole derivative of increasing interest in pharmaceutical and chemical research. As with any compound intended for potential therapeutic use or as a key intermediate in drug development, rigorous and comprehensive analytical characterization is paramount to ensure its identity, purity, and quality. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the analytical methods for the thorough characterization of this compound. The protocols herein are designed to be self-validating and are grounded in established principles of analytical chemistry, providing a robust framework for quality control and research applications.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential before commencing any analytical work. These properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₁H₁₁NO₂[1]
Molecular Weight 189.21 g/mol [1]
IUPAC Name 5-methoxy-2-methyl-1H-indole-3-carbaldehyde[1]
CAS Number 6260-86-2[1]
Appearance Solid

Chromatographic Methods for Purity and Quantification

Chromatographic techniques are indispensable for assessing the purity of this compound and for its quantification in various matrices. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for this purpose.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a versatile and widely used method for the analysis of indole derivatives.[2] The following protocol is a robust starting point for the analysis of this compound.

Protocol: HPLC Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended.

  • Mobile Phase: A gradient elution is often optimal for separating the target compound from potential impurities. A typical mobile phase system is a mixture of acetonitrile and water (both with 0.1% formic acid to improve peak shape).

  • Gradient Program:

    • Start with 30% acetonitrile.

    • Linearly increase to 95% acetonitrile over 15 minutes.

    • Hold at 95% acetonitrile for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 280 nm, which is a common absorbance maximum for indole derivatives.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Causality Behind Experimental Choices: The C18 column is chosen for its hydrophobicity, which provides good retention for the relatively nonpolar indole ring system. The use of a gradient elution ensures that both polar and nonpolar impurities can be effectively separated and detected. Formic acid is added to the mobile phase to suppress the ionization of any acidic or basic functional groups, leading to sharper, more symmetrical peaks.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis dissolve Dissolve Sample (1 mg/mL in mobile phase) filter Filter (0.45 µm syringe filter) dissolve->filter inject Inject Sample filter->inject Prepared Sample separate Separation on C18 Column (Gradient Elution) inject->separate detect UV Detection (280 nm) separate->detect integrate Integrate Peaks detect->integrate Chromatogram quantify Quantify Purity integrate->quantify

Caption: HPLC workflow for purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds. For this compound, this method can provide both purity information and structural confirmation through mass fragmentation patterns.

Protocol: GC-MS Analysis

  • Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 10 °C/min.

    • Hold at 280 °C for 10 minutes.

  • Injector Temperature: 250 °C.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 230 °C.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

Trustworthiness of the Protocol: The temperature program is designed to ensure good separation of the analyte from any volatile impurities while preventing thermal degradation. The use of a standard 5% phenyl-methylpolysiloxane column provides good general-purpose separation for a wide range of compounds. The EI-MS parameters are standard for generating reproducible fragmentation patterns that can be compared to library spectra or used for structural elucidation. The mass spectra of indole derivatives are often characterized by the loss of HCN and H₂CN fragments.[3]

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are essential for confirming the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure determination. Both ¹H and ¹³C NMR should be performed.

Protocol: NMR Analysis

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

  • Experiments:

    • ¹H NMR

    • ¹³C NMR

    • 2D NMR experiments such as COSY and HSQC can be used for more detailed structural assignments.

Expected ¹H and ¹³C NMR Chemical Shifts (based on analogous structures):

Assignment Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Aldehyde CHO~9.5-10.5 (s)~185-195
Indole NH~8.0-9.0 (br s)-
Aromatic CH~6.8-7.8 (m)~100-140
Methoxy OCH₃~3.8-4.0 (s)~55-60
Methyl CH₃~2.3-2.7 (s)~10-15

Note: Chemical shifts are approximate and can be influenced by the solvent and concentration. The provided ¹H and ¹³C NMR data for 5-Methoxy-3-methyl-1H-indole can serve as a valuable reference.[4]

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis dissolve Dissolve Sample (5-10 mg in 0.6-0.7 mL of deuterated solvent) acquire_1h Acquire ¹H NMR dissolve->acquire_1h Prepared Sample acquire_13c Acquire ¹³C NMR acquire_1h->acquire_13c acquire_2d Acquire 2D NMR (COSY, HSQC) acquire_13c->acquire_2d process Process Spectra acquire_2d->process NMR Data assign Assign Signals process->assign confirm Confirm Structure assign->confirm

Caption: NMR workflow for structural elucidation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Protocol: FTIR Analysis

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

Expected Characteristic FTIR Absorption Bands:

Functional Group Expected Wavenumber (cm⁻¹)
N-H stretch (indole)~3300-3500 (broad)
C-H stretch (aromatic)~3000-3100
C-H stretch (aliphatic)~2850-3000
C=O stretch (aldehyde)~1650-1680 (strong)
C=C stretch (aromatic)~1450-1600
C-O stretch (methoxy)~1000-1300

The IR spectra of related indole derivatives, such as 5-methoxy-1H-indole-2-carboxylic acid, show characteristic bands for the indole and methoxy groups which can be used for comparison.[5][6]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is useful for quantitative analysis and for confirming the presence of the indole chromophore.

Protocol: UV-Vis Analysis

  • Instrumentation: A UV-Vis spectrophotometer.

  • Solvent: A UV-transparent solvent such as ethanol or acetonitrile.

  • Sample Preparation: Prepare a dilute solution of the sample in the chosen solvent. The concentration should be adjusted to give an absorbance in the range of 0.2-0.8 AU.

  • Data Acquisition: Scan the spectrum from 200 to 400 nm.

Expected UV-Vis Absorption: Indole derivatives typically exhibit two main absorption bands. For this compound, the expected λmax would be in the region of 220-240 nm and 280-300 nm. A study on 5-Methoxyindole-3-carboxaldehyde reported a prominent peak at 283 nm.[7]

Conclusion

The analytical methods detailed in this application note provide a comprehensive framework for the characterization of this compound. By employing a combination of chromatographic and spectroscopic techniques, researchers and drug development professionals can confidently establish the identity, purity, and quality of this important indole derivative. The provided protocols are based on established scientific principles and data from analogous compounds, ensuring a high degree of reliability and trustworthiness.

References

  • Powers, J. C. (1968). The Mass Spectrometry of Simple Indoles. The Journal of Organic Chemistry, 33(5), 2044–2050. [Link]

  • Soares, A. C. S., et al. (2025). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03)
  • Kihel, A. E., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7(4), 351-355. [Link]

  • Royal Society of Chemistry. (2018). Supporting information for Catalytic Methylation of Indoles and Pyrroles with Methanol. [Link]

  • Li, A., et al. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Marine Drugs, 15(1), 12. [Link]

  • Frankenberger, W. T., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300-308. [Link]

  • Khan, I., et al. (2024). Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. Current Medicinal Chemistry.
  • SpectraBase. (n.d.). 5-methoxy-2-(3-methylpyridin-2-yl)-1H-indole-3-carbaldehyde. [Link]

  • Semantic Scholar. (1974). Mass spectrometry of indole compounds (review). [Link]

  • Tomaras, A. P., & Sperandio, V. (2016). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Applied and Environmental Microbiology, 82(19), 5983-5989. [Link]

  • ResearchGate. (2016). Study of Mass Spectra of Some Indole Derivatives. [Link]

  • Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. [Link]

  • SpectraBase. (n.d.). 5-Methoxyindole -3-carboxaldehyde. [Link]

  • Li, Z., et al. (2020). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. Journal of Materials Chemistry A, 8(30), 15065-15072. [Link]

  • Polak, J., Bąkowicz, J., & Morzyk-Ociepa, B. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 29(10), 2201. [Link]

  • ResearchGate. (2019). Spectroscopic, quantum chemical, molecular docking and in vitro anticancer activity studies on 5-Methoxyindole-3-carboxaldehyde. [Link]

  • Polak, J., Bąkowicz, J., & Morzyk-Ociepa, B. (2024). Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 29(10), 2201. [Link]

  • ResearchGate. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. [Link]

  • PubChem. (n.d.). 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde. [Link]

  • Semantic Scholar. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information for Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. [Link]

  • Pohle, S., et al. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Molecules, 27(23), 8230. [Link]

  • Cilliers, J., et al. (2021). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions, 89, 859-864. [Link]

  • Joint Research Centre. (2012). Development of reference methods for the detection and the measurement of the main compounds responsible for boar taint. [Link]

  • Pereira, D. M., et al. (2008). Two fast screening methods (GC-MS and TLC-ChEI assay) for rapid evaluation of potential anticholinesterasic indole alkaloids in complex mixtures. Anais da Academia Brasileira de Ciências, 80(3), 449-456. [Link]

  • SIELC Technologies. (n.d.). Separation of Methyl 5-methoxy-2-methyl-1H-indole-3-acetate on Newcrom R1 HPLC column. [Link]

  • SIELC Technologies. (n.d.). Separation of 1H-Indole-3-carboxaldehyde, 1-methoxy-2-phenyl- on Newcrom R1 HPLC column. [Link]

Sources

Troubleshooting & Optimization

Vilsmeier-Haack Indole Formylation: Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Vilsmeier-Haack formylation of indoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this powerful synthetic transformation. Here, we move beyond simple protocols to explain the causality behind experimental observations, providing you with the in-depth knowledge to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a significant amount of a di-formylated indole side product. What is causing this and how can I favor mono-formylation?

A1: The formation of di-formylated products in the Vilsmeier-Haack reaction of indoles is a common issue, particularly with electron-rich indole substrates. The primary cause is the high reactivity of the mono-formylated product towards the Vilsmeier reagent, leading to a second formylation event.

Causality and Mechanism:

The Vilsmeier-Haack reaction is a classic electrophilic aromatic substitution.[1][2] The initially formed 3-formylindole is still an electron-rich aromatic system and can undergo a second electrophilic attack by the Vilsmeier reagent, especially if an excess of the reagent is present or if the reaction is allowed to proceed for an extended period or at elevated temperatures. The second formylation can occur at various positions, depending on the substitution pattern of the indole, but often targets other activated positions on the pyrrole or benzene ring. For instance, in some 3,3-disubstituted 3H-indoles, di-formylation at a methyl group at the 2-position has been observed to yield aminomethylene malonaldehydes.[3]

Troubleshooting and Prevention:

To favor the desired mono-formylation, consider the following adjustments to your protocol:

  • Stoichiometry of the Vilsmeier Reagent: Carefully control the stoichiometry of the Vilsmeier reagent (formed from DMF and POCl₃). Use of a minimal excess (typically 1.1 to 1.5 equivalents) of the pre-formed reagent is recommended. Adding the indole substrate to the pre-formed reagent can also help maintain a low concentration of the indole relative to the reagent, minimizing the chance for a second formylation.

  • Reaction Temperature: Maintain a low reaction temperature. The formation of the Vilsmeier reagent should be performed at 0°C, and the subsequent reaction with the indole should be initiated at a low temperature and monitored closely. For many indoles, the reaction proceeds efficiently at room temperature or slightly above. Higher temperatures can drive the reaction towards di-formylation.[4]

  • Reaction Time: Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical technique. Quench the reaction as soon as the starting material is consumed to prevent the over-reaction of the product.

ParameterRecommendation for Mono-formylationRationale
Vilsmeier Reagent Stoichiometry 1.1 - 1.5 equivalentsMinimizes the availability of the electrophile for a second reaction.
Reaction Temperature 0°C to room temperatureReduces the reaction rate, allowing for better control and selectivity.
Reaction Time Monitor closely and quench upon completionPrevents the product from reacting further once formed.
Q2: I have isolated a chlorinated side product, 2-chloro-3-formylindole. How is this formed and what steps can I take to prevent it?

A2: The formation of 2-chloro-3-formylindole is a known side reaction in the Vilsmeier-Haack formylation of certain indole substrates. This occurs when the intermediate species is susceptible to nucleophilic attack by chloride ions present in the reaction mixture.

Causality and Mechanism:

The Vilsmeier reagent itself is a chloroiminium salt.[2] After the initial electrophilic attack of the Vilsmeier reagent at the 3-position of the indole, an intermediate iminium salt is formed.[5][6] In some cases, particularly with certain substitution patterns on the indole ring, this intermediate can be attacked by a chloride ion at the 2-position. Subsequent hydrolysis during the workup then yields the 2-chloro-3-formylindole. This side reaction is more prevalent when the reaction is run at higher temperatures or for prolonged periods, which can favor the competing chlorination pathway.

Troubleshooting and Prevention:

To minimize the formation of the chlorinated side product, the following strategies are recommended:

  • Temperature Control: As with di-formylation, maintaining a low and controlled reaction temperature is crucial. Higher temperatures can provide the activation energy needed for the chlorination pathway to become significant.

  • Careful Workup: The hydrolysis of the intermediate iminium salt is a critical step. Performing the aqueous workup promptly after the reaction is complete can help to minimize the time the intermediate is exposed to conditions that might favor chlorination. A rapid quench into a cold, basic solution is often effective.

  • Choice of Reagents: While POCl₃ is the most common reagent, in some specific cases, alternative activating agents for DMF could be explored, although this would represent a significant deviation from the standard protocol.

Q3: My TLC shows a spot that I suspect is N-formylindole. Is this a common side product and can it be avoided?

A3: N-formylation of the indole nitrogen is a possible side reaction, though it is more commonly observed with certain substituted indoles, such as 3,3-disubstituted 3H-indoles (indolenines).[3] For standard indoles, formylation at the C3 position is generally much faster due to the higher electron density at this position.[6]

Causality and Mechanism:

The nitrogen atom of the indole ring is a nucleophile and can react with the Vilsmeier reagent. However, for unsubstituted indoles, the resulting N-formylindole is often less stable than the C3-formylated product and may be hydrolyzed back to the starting indole during workup. In the case of indolenines, N-formylation can be a more significant competing reaction.[3]

Troubleshooting and Prevention:

  • Reaction Conditions: The conditions that favor C3-formylation (low temperature, controlled stoichiometry) will also generally disfavor N-formylation.

  • Workup: The stability of the N-formylindole can be pH-dependent. A basic workup is typically employed to hydrolyze the intermediate iminium salt to the aldehyde, and these conditions may also promote the hydrolysis of any N-formylindole that has formed.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Low or no conversion of starting material 1. Insufficiently activated indole substrate. 2. Decomposed or wet reagents (DMF, POCl₃). 3. Reaction temperature is too low.1. The Vilsmeier-Haack reaction works best with electron-rich indoles.[2] For electron-deficient indoles, harsher conditions or alternative formylation methods may be necessary. 2. Use freshly distilled or anhydrous reagents. 3. Gradually increase the reaction temperature and monitor by TLC.[7]
Formation of a complex mixture of products 1. Reaction temperature is too high. 2. Prolonged reaction time. 3. Incorrect stoichiometry of reagents.1. Maintain strict temperature control, especially during the addition of POCl₃ to DMF and during the reaction with the indole. 2. Monitor the reaction closely and quench as soon as the starting material is consumed. 3. Carefully measure and control the equivalents of DMF and POCl₃.
Dark coloration or tar formation 1. Decomposition of the indole substrate or product under the reaction conditions. 2. Reaction temperature is too high.1. Ensure the indole is stable under acidic conditions. 2. Perform the reaction at the lowest effective temperature.
Formation of indole trimers or other oligomers The intermediate iminium salt can act as an electrophile towards another molecule of indole, especially if the indole concentration is high.Add the indole solution slowly to the Vilsmeier reagent to maintain a low concentration of the indole.[8]

Experimental Protocols

Standard Protocol for the Vilsmeier-Haack Formylation of Indole

This protocol is a general guideline and may require optimization for specific indole substrates.

1. Preparation of the Vilsmeier Reagent:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3-5 equivalents).

  • Cool the flask to 0°C in an ice-water bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.1-1.5 equivalents) dropwise to the stirred DMF via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 5°C.[7]

  • After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.

2. Formylation Reaction:

  • Dissolve the indole (1 equivalent) in a minimal amount of anhydrous DMF or another suitable anhydrous solvent.

  • Slowly add the indole solution to the pre-formed Vilsmeier reagent at 0°C.

  • After the addition, allow the reaction to warm to room temperature and stir for 1-4 hours, or as determined by TLC monitoring.

3. Workup and Purification:

  • Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate or sodium hydroxide to neutralize the acid and hydrolyze the intermediate.

  • Stir the mixture vigorously until the ice has melted and the product precipitates.

  • Collect the solid product by vacuum filtration and wash thoroughly with water.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

Visualizing the Reaction Pathway

The following diagram illustrates the general mechanism of the Vilsmeier-Haack formylation of indole.

Vilsmeier_Haack_Indole_Formylation cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation of Indole DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl3 POCl3 POCl3 Iminium_intermediate Iminium Intermediate Indole Indole Indole->Iminium_intermediate + Vilsmeier Reagent Formyl_indole 3-Formylindole Iminium_intermediate->Formyl_indole Hydrolysis

Sources

Technical Support Center: Prevention of Bis(indolyl)methane (BIM) Formation in Indole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for indole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the formation of bis(indolyl)methane (BIM) byproducts during their synthetic routes. Here, we will delve into the mechanistic underpinnings of this common side reaction and provide actionable troubleshooting strategies and preventative protocols.

Frequently Asked Questions (FAQs)

Q1: What is bis(indolyl)methane (BIM) and why does it form?

Bis(indolyl)methane (BIM) is a common byproduct in many indole syntheses, arising from the reaction of two indole molecules with an electrophilic one-carbon source, typically an aldehyde or its equivalent.[1] The formation is an electrophilic substitution reaction.[2][3] The indole nucleus is electron-rich, and the C3 position is particularly nucleophilic and prone to attack by electrophiles.[4][5][6][7]

The reaction is often catalyzed by Brønsted or Lewis acids, which activate the electrophile.[2][3][8] The general mechanism involves the initial reaction of one indole molecule at its C3 position with the activated electrophile (e.g., a protonated aldehyde) to form an indolylcarbinol intermediate. This intermediate can then be protonated and lose water to form a stabilized carbocation, which is a potent electrophile. A second indole molecule then rapidly attacks this carbocation, again at the C3 position, to yield the final BIM product.[9]

Q2: In which indole synthesis methods is BIM formation most prevalent?

BIM formation is not a side reaction in every indole synthesis. It is most common in reactions that either involve an aldehyde or ketone as a reactant or are conducted under conditions that can generate an electrophilic one-carbon species. For instance, in syntheses where an aldehyde is used to introduce a substituent at the C3 position, the conditions can inadvertently favor the formation of BIMs.[1] While classic named reactions like the Fischer indole synthesis primarily involve intramolecular cyclization, harsh acidic conditions and high temperatures can sometimes lead to side reactions, including the formation of dimeric or polymeric byproducts.[10][11][12]

Q3: How do reaction conditions influence the rate of BIM formation?

Reaction conditions play a pivotal role in the formation of BIMs. Key factors include:

  • Acid Catalyst: Both the type (Brønsted vs. Lewis) and concentration of the acid catalyst are critical. Stronger acids can accelerate the formation of the electrophilic intermediate, thereby increasing the rate of BIM formation.[2][3]

  • Temperature: Higher reaction temperatures can provide the activation energy needed for the formation of the BIM byproduct.[12] Careful temperature control is often necessary to favor the desired product.[12][13]

  • Solvent: The choice of solvent can influence reaction rates and selectivity. Protic solvents may participate in hydrogen bonding and affect the stability of intermediates.[14]

  • Concentration: High concentrations of indole and the electrophile can increase the likelihood of the bimolecular reaction leading to BIMs.

Q4: Are there any general strategies to minimize BIM formation?

Yes, several general strategies can be employed:

  • Protecting Groups: Protecting the indole nitrogen with a suitable group can modulate the electron density of the indole ring and sterically hinder the approach of the second indole molecule.[15][16]

  • Stoichiometry Control: Using a precise stoichiometry of reactants can limit the availability of excess indole to react with the intermediate.

  • Reaction Condition Optimization: Careful optimization of the catalyst, temperature, and reaction time is crucial.[12][17] Often, milder conditions can suppress the formation of BIMs.

  • Slow Addition: The slow, controlled addition of the electrophile or the indole can maintain a low concentration of one reactant, disfavoring the bimolecular side reaction.

Troubleshooting Guides

This section provides detailed troubleshooting advice for specific scenarios where BIM formation is a significant issue.

Scenario 1: Unwanted BIM formation during electrophilic substitution at C3

Problem: You are attempting to introduce a substituent at the C3 position of indole using an aldehyde or ketone in the presence of an acid catalyst, but you are observing significant formation of the corresponding bis(indolyl)methane.

Troubleshooting Workflow:

G start High BIM Formation Observed step1 Reduce Acid Catalyst Strength/Concentration start->step1 step2 Lower Reaction Temperature step1->step2 If BIM still significant step3 Employ N-Protection Strategy step2->step3 If BIM still significant end BIM Formation Minimized step2->end If successful step4 Modify Reaction Stoichiometry/Addition Rate step3->step4 If protection is not feasible step3->end If successful step5 Consider Alternative Catalysts step4->step5 If BIM still significant step4->end If successful step5->end If successful

Caption: Troubleshooting workflow for minimizing BIM formation.

Detailed Steps:

  • Modify the Acid Catalyst: The choice of acid is paramount.[13] If you are using a strong Brønsted acid like HCl or H₂SO₄, consider switching to a milder acid such as acetic acid or using a solid-supported acid catalyst which can offer better control.[2][3] Lewis acids like ZnCl₂ or BF₃·OEt₂ can also be used, but their concentration should be carefully optimized.[8][18]

    Catalyst TypeStrengthTypical IssuesRecommendation
    Strong Brønsted Acids (HCl, H₂SO₄)HighPromotes rapid side reactionsUse at lower concentrations or switch to a milder acid.[19]
    Lewis Acids (ZnCl₂, BF₃·OEt₂)VariableCan lead to decomposition with sensitive substratesOptimize concentration and temperature empirically.[18][20]
    Solid Acids (e.g., supported on silica)MildLower reactivityCan improve selectivity and simplify workup.[2]
    Organic Acids (Acetic Acid, p-TSA)Mild to ModerateMay require longer reaction timesGood starting point for optimization.[19]
  • Optimize Reaction Temperature and Time: High temperatures often accelerate side reactions more than the desired reaction.[12] Monitor the reaction progress closely using techniques like TLC or LC-MS. Aim for the lowest temperature that allows for a reasonable reaction rate and stop the reaction as soon as the desired product is maximized to prevent further conversion to the BIM byproduct.

  • Implement an N-Protecting Group Strategy: Protecting the indole nitrogen can be a highly effective method to prevent BIM formation. The protecting group can electronically deactivate the indole ring slightly and provide steric hindrance.

    • Boc (tert-butyloxycarbonyl): Easy to introduce and remove under mild acidic or basic conditions. It is an electron-withdrawing group that can reduce the nucleophilicity of the indole.[16]

    • Ts (Tosyl): A robust protecting group, generally stable to acidic conditions. Removal typically requires strong reducing agents or harsh basic conditions.

    • SEM (2-(trimethylsilyl)ethoxymethyl): Can be removed under mild fluoride-mediated conditions.[21]

    General Protocol for N-Boc Protection of Indole:

    • Dissolve indole in a suitable aprotic solvent (e.g., THF, DCM).

    • Add a base such as sodium hydride (NaH) or use a catalyst like DMAP.

    • Add di-tert-butyl dicarbonate (Boc₂O) and stir at room temperature until the reaction is complete (monitor by TLC).

    • Work up the reaction by quenching with water and extracting the product.

    • Purify the N-Boc-indole by column chromatography.

  • Control Stoichiometry and Addition Rate: If one of the reactants is in large excess, it can drive the formation of the BIM byproduct. Use a 1:1 molar ratio of the indole to the electrophile if possible. Additionally, consider the slow addition of the more reactive component to the reaction mixture to keep its instantaneous concentration low.

Scenario 2: Dimerization during indole synthesis from substituted precursors

Problem: You are performing a synthesis that does not directly use an aldehyde, such as a Fischer indole synthesis, but are still observing dimeric byproducts that resemble BIMs.

Troubleshooting and Analysis:

While less common, dimerization can occur under harsh acidic conditions where starting materials or intermediates can degrade to form reactive electrophilic species.

G start Dimerization in Non-Aldehyde Synthesis step1 Verify Purity of Starting Materials start->step1 step2 Re-evaluate Reaction Conditions step1->step2 If impurities are ruled out step3 Consider Alternative Synthetic Route step2->step3 If condition optimization fails end Dimerization Minimized step2->end If successful step3->end If successful

Caption: Decision workflow for unexpected dimerization.

Detailed Steps:

  • Analyze Starting Materials: Ensure the purity of your starting materials. Impurities, particularly aldehydic ones, can be a hidden source of the electrophile leading to BIM formation.[20]

  • Re-evaluate Reaction Conditions: As with electrophilic substitution, harsh conditions can promote unwanted side reactions.[10][11][12]

    • Acid Strength: In a Fischer indole synthesis, for example, an overly strong acid can cause decomposition and the formation of tars and other byproducts.[22] Consider using a milder acid or a different solvent system.

    • Temperature: High temperatures can lead to product degradation and the formation of thermodynamically stable but undesired byproducts.[12]

  • Consider Alternative Synthetic Routes: If BIM formation remains a persistent issue, it may be indicative of an inherent instability of your substrates or intermediates under the chosen reaction conditions. Exploring an alternative synthetic strategy that avoids harsh acidic conditions might be the most effective solution.

Conclusion

The formation of bis(indolyl)methanes is a common challenge in indole chemistry, driven by the high nucleophilicity of the indole C3 position. By understanding the underlying mechanism and systematically troubleshooting reaction parameters such as catalyst choice, temperature, and the use of protecting groups, it is possible to significantly minimize or eliminate this unwanted side reaction. This guide provides a framework for rational optimization, enabling the efficient synthesis of desired indole derivatives.

References
  • Quora. (2023, May 2). Why does electrophilic substitution in indole take place on C3 atom instead of the benzene ring although benzene has more electron density than pyrrole ring?
  • Bentham Science Publisher. (n.d.). “Acid-catalyzed” Synthesis of bis(indolyl)methanes.
  • BenchChem. (n.d.). Technical Support Center: Side Reactions in the Fischer Indole Synthesis of Substituted Carbazoles.
  • BenchChem. (n.d.). Troubleshooting common issues in Fischer indole synthesis from hydrazones.
  • Recent Advancement in the Green Synthesis of Bis(indolyl) Methane via One-pot Multicomponent Condensation Strategy – A Mini Review. (n.d.). Oriental Journal of Chemistry.
  • Synthesis and Chemistry of Indole. (n.d.). Retrieved from [Link]

  • BenchChem. (n.d.). Optimizing temperature and reaction time for indole synthesis.
  • Ben-Gurion University of the Negev. (2025, January 1). “Acid-catalyzed” Synthesis of bis(indolyl)methanes. Ben-Gurion University Research Portal.
  • Electrophilic Substitution Reactions of Indoles | Request PDF. (n.d.).
  • Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole and Indole. (2020, August 1). Chemistry Stack Exchange.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
  • BenchChem. (n.d.). Optimization of reaction conditions for Fischer indole synthesis of carbazoles.
  • TOPIC 43. INDOLE | 43.3. ELECTROPHILIC SUBSTITUTION WITH POSITION 3 OCCUPIED. (2025, November 30). YouTube.
  • Bronsted acid-catalyzed mechanism for the synthesis of bis(indolyl)methanes. (n.d.).
  • Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure.
  • BenchChem. (n.d.). common side reactions in indole-pyrrole synthesis.
  • Synthesis of bis(indolyl)methanes | Download Scientific Diagram. (n.d.).
  • Facile Synthesis of Bis(indolyl)methanes Catalyzed by α-Chymotrypsin. (n.d.). PMC - NIH.
  • BenchChem. (n.d.). avoiding side reactions in Fischer indole synthesis.
  • Synthesis of Bis(indolyl)methanes Using Hyper-Cross-Linked Polyaromatic Spheres Decorated with Bromomethyl Groups as Efficient and Recyclable Catalysts. (2018, February 26). ACS Omega.
  • Effective Synthesis and Biological Evaluation of Natural and Designed Bis(indolyl)methanes via Taurine-Catalyzed Green Approach. (2022, March 16). ACS Omega.
  • Fischer indole synthesis applied to the total synthesis of natural products. (2017, November 15). RSC Advances.
  • Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
  • Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. (2020, July 16). PMC - NIH.
  • A New Protecting-Group Strategy for Indoles | Request PDF. (2025, August 6).
  • Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. (n.d.). Semantic Scholar.
  • BenchChem. (n.d.). preventing oxidative dimerization of 3-aminoindoles.
  • Organic Chemistry Portal. (n.d.). Synthesis of indoles.
  • Wikipedia. (n.d.). Fischer indole synthesis.
  • What's the best way to protect the NH group in Heterocyclic Compounds?. (2012, October 2).

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Optimizing temperature for the synthesis of indole-2-carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Indole-2-carbaldehydes

A Senior Application Scientist's Guide to Temperature Optimization

Welcome to the technical support center for the synthesis of indole-2-carbaldehydes. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical class of compounds. Indole-2-carbaldehydes are valuable precursors in the synthesis of a wide range of biologically active molecules.[1] The formylation of the indole nucleus, particularly at the C2 position, can be a nuanced process where temperature control is paramount to achieving high yields and purity.

This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the challenges associated with temperature optimization in the synthesis of indole-2-carbaldehydes, primarily focusing on methods like the Vilsmeier-Haack reaction and its variations.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of indole-2-carbaldehydes, with a focus on temperature-related causes and solutions.

Question: I am observing a low yield of my target indole-2-carbaldehyde. What are the likely temperature-related causes?

Answer: A low yield is a common issue and can often be traced back to suboptimal temperature control at various stages of the reaction.

  • Incomplete Vilsmeier Reagent Formation: The Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃), requires specific temperature conditions for its formation.[2][3] If the temperature is too low, the reagent formation may be sluggish and incomplete. Conversely, if the temperature is too high, the reagent can decompose. It is crucial to maintain a low temperature, typically between 0-5 °C, during the dropwise addition of POCl₃ to DMF.[4]

  • Insufficient Reaction Temperature: The formylation of the indole ring is an electrophilic aromatic substitution, and while the Vilsmeier reagent is a potent electrophile, the reaction often requires thermal energy to proceed at a reasonable rate.[5] If the reaction temperature is too low after the addition of the indole substrate, the reaction may be incomplete, leading to a low yield of the desired product.

  • Reaction Temperature Too High: Excessively high temperatures can lead to the degradation of the starting material, the Vilsmeier reagent, or the final product. Indole rings, especially those with sensitive functional groups, can be prone to decomposition at elevated temperatures.

Solution Workflow:

  • Optimize Vilsmeier Reagent Formation: Ensure the initial mixing of DMF and POCl₃ is performed at a controlled low temperature (e.g., 0-5 °C).

  • Systematic Temperature Screening: After the addition of the indole, systematically screen a range of reaction temperatures. For instance, start at room temperature and gradually increase the temperature, monitoring the reaction progress by TLC or LC-MS.[6]

  • Stepwise Temperature Profile: Some protocols recommend a stepwise temperature profile: initial reaction at a lower temperature (e.g., room temperature) for a period, followed by heating to a higher temperature (e.g., 60-95 °C) to drive the reaction to completion.[4][7]

Question: My reaction is producing significant amounts of side products, including a dark-colored tar. How can temperature be adjusted to minimize these?

Answer: The formation of side products and tarry materials is a strong indicator of suboptimal reaction temperatures.

  • Polymerization and Degradation: High temperatures can promote the polymerization of the indole starting material or the product. The acidic conditions of the Vilsmeier-Haack reaction can also contribute to the formation of polymeric byproducts, especially at elevated temperatures.

  • Formation of Indole Trimers: Under certain Vilsmeier-type reaction conditions, the formation of indole trimers has been observed, which can be a significant side reaction.[8][9] The temperature profile can influence the propensity for such side reactions.

  • Reaction with Solvent: At higher temperatures, the Vilsmeier reagent can react with the solvent or other components in the reaction mixture, leading to undesired byproducts.

Solution Workflow:

  • Lower the Reaction Temperature: The most straightforward approach is to lower the overall reaction temperature. Even a small decrease of 10-20 °C can significantly reduce the rate of side reactions.

  • Controlled Heating: Instead of rapid heating, employ a gradual heating ramp to the desired reaction temperature. This allows for better control and can prevent localized overheating.

  • Optimize Reaction Time: In conjunction with temperature, optimize the reaction time. Prolonged heating, even at a moderate temperature, can lead to the accumulation of byproducts.[6] Monitor the reaction closely and quench it as soon as the starting material is consumed.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for the Vilsmeier-Haack formylation of indoles to produce indole-2-carbaldehydes?

The optimal temperature can vary depending on the specific indole substrate and the reagents used. However, a general temperature profile often involves two stages:

  • Vilsmeier Reagent Formation: 0–10 °C.[7]

  • Formylation Reaction: This can range from room temperature to around 95 °C.[4] A common approach is to stir the reaction mixture at room temperature for a period before heating to a higher temperature to ensure completion.[4][7]

Q2: How does temperature affect the regioselectivity of indole formylation (C2 vs. C3)?

While the Vilsmeier-Haack reaction typically favors formylation at the electron-rich C3 position of the indole ring, the synthesis of indole-2-carbaldehydes is also achievable.[10][11] Temperature can play a role in regioselectivity, although it is often more strongly influenced by the substitution pattern of the indole and the specific reaction conditions. In some cases, higher temperatures might lead to a decrease in selectivity due to the formation of thermodynamic byproducts.

Q3: Can microwave irradiation be used to optimize the temperature for this synthesis?

Yes, microwave-assisted synthesis can be a powerful tool for optimizing reaction conditions, including temperature and time.[6] Microwave heating allows for rapid and uniform heating of the reaction mixture, which can lead to shorter reaction times and improved yields. However, careful optimization of the microwave parameters (temperature, time, and power) is necessary to avoid overheating and decomposition.

Data Summary: Temperature Effects on Indole Formylation

The following table summarizes the impact of temperature on the Vilsmeier-Haack formylation of indoles, based on literature reports. Note that specific outcomes will depend on the substrate and other reaction conditions.

Temperature StageTypical Range (°C)Potential Issues if Too LowPotential Issues if Too High
Vilsmeier Reagent Formation 0 - 10Incomplete reagent formation, leading to low yield.Decomposition of the Vilsmeier reagent.
Initial Reaction Room TemperatureSlow reaction rate, incomplete conversion.Potential for initial exotherm, leading to side reactions.
Heating/Reflux 60 - 95Incomplete reaction, low yield.Formation of tar, polymerization, product degradation.[4][7]

Reaction Pathway and Temperature Influence

The following diagram illustrates the general mechanism of the Vilsmeier-Haack reaction and highlights the critical role of temperature.

Vilsmeier_Haack_Temperature_Effect cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Attack cluster_2 Hydrolysis and Product Formation cluster_3 Side Reactions (High Temperature) DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ (0-10 °C) POCl3 POCl₃ Indole Indole Intermediate Iminium Ion Intermediate Indole->Intermediate + Vilsmeier Reagent (Room Temp → Heat) Side_Products Tar / Polymerization / Trimers Indole->Side_Products High Temp. Product Indole-2-carbaldehyde Intermediate->Product Hydrolysis (Workup) Intermediate->Side_Products High Temp. Product->Side_Products High Temp.

Caption: Vilsmeier-Haack reaction pathway and the influence of temperature.

Experimental Protocol: Synthesis of Indole-2-carbaldehyde via Vilsmeier-Haack Reaction

This protocol provides a general guideline. Researchers should adapt it based on their specific indole substrate and laboratory conditions.

Materials:

  • Indole (or substituted indole)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes/ethyl acetate)

Procedure:

  • Vilsmeier Reagent Preparation:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (3 equivalents).

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add POCl₃ (1.1 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 10 °C.

    • Stir the mixture at 0 °C for an additional 30 minutes. The formation of a solid may be observed.

  • Formylation Reaction:

    • Dissolve the indole (1 equivalent) in anhydrous DCM.

    • Slowly add the indole solution to the prepared Vilsmeier reagent at 0 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours.

    • Heat the reaction mixture to a predetermined optimal temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully pour the reaction mixture into a beaker containing crushed ice.

    • Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

    • Extract the aqueous layer with DCM (3 x volume).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the organic layer under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

References

  • BenchChem. (2025). Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles.
  • ACS Publications. (2025). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Omega.
  • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of indoles.
  • Chemiz. (2025). Vilsmeier–Haack reaction of indole. YouTube.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • Journal of the Chemical Society C: Organic. (n.d.). Synthesis of indole-2-carbaldehydes, 2-(2-aminoethyl)- and 2-(2-aminopropyl)-indoles. RSC Publishing.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • RSC Advances. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. The Royal Society of Chemistry.
  • BenchChem. (2025). Optimizing temperature and reaction time for indole synthesis.
  • Semantic Scholar. (n.d.). Formation of indole trimers in Vilsmeier type reactions.
  • A Review. (n.d.). Synthesis of Medicinally Important Indole Derivatives.
  • RSC Publishing. (2022). Dynamic kinetic resolution of γ,γ-disubstituted indole 2-carboxaldehydes via NHC-Lewis acid cooperative catalysis for the synthesis of tetracyclic ε-lactones.
  • RSC Publishing. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.
  • Organic Chemistry Portal. (2010). Synthesis of Substituted Indole from 2-Aminobenzaldehyde through[4][12]-Aryl Shift. Retrieved from

  • BenchChem. (n.d.). Synthesis routes of Indole-2-carbaldehyde.
  • Organic Chemistry Portal. (2017). Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air.
  • Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • Semantic Scholar. (n.d.). Formation of indole trimers in Vilsmeier type reactions.

Sources

Technical Support Center: Synthesis of 5-Methoxy-3-methyl-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Methoxy-3-methyl-1H-indole-2-carbaldehyde. This document, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction yield and purity. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to address the common challenges encountered during this synthesis.

The primary route to this compound is the Vilsmeier-Haack formylation of the corresponding indole substrate, 5-Methoxy-3-methyl-1H-indole. This reaction is a powerful tool for introducing a formyl group onto electron-rich heterocycles.[1][2][3] However, its success is highly dependent on reagent quality, reaction conditions, and a proper work-up procedure. This guide will walk you through potential pitfalls and their solutions.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Issue 1: The reaction shows low or no conversion of the starting material.

Question: I've run the reaction, but my TLC analysis shows a significant amount of unreacted 5-Methoxy-3-methyl-1H-indole. What could be the cause?

Answer: Low conversion is one of the most common issues and typically points to a problem with the Vilsmeier reagent itself or the reaction conditions. Let's break down the probable causes:

  • Degraded Reagents: The Vilsmeier reagent is generated in situ from phosphorus oxychloride (POCl₃) and an amide, most commonly N,N-dimethylformamide (DMF).[3][4] This reagent is extremely sensitive to moisture.[5]

    • Causality: POCl₃ reacts violently with water, and any moisture present in the DMF or on the glassware will consume the POCl₃, preventing the formation of the active electrophile (the chloroiminium ion).[3] DMF is also hygroscopic and can absorb water from the atmosphere. Old DMF may contain dimethylamine as a decomposition product, which can also interfere with the reaction.[6]

    • Solution: Always use freshly distilled POCl₃ and anhydrous DMF from a recently opened bottle or a bottle stored under an inert atmosphere. Ensure all glassware is flame-dried or oven-dried immediately before use and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon).[1]

  • Incomplete Vilsmeier Reagent Formation: The formation of the Vilsmeier reagent is exothermic and requires careful temperature control.

    • Causality: The reaction between POCl₃ and DMF must be allowed to complete before the indole substrate is added. Insufficient time or improper temperature can lead to a low concentration of the active formylating agent.[5]

    • Solution: Prepare the reagent by adding POCl₃ dropwise to anhydrous DMF at 0 °C.[1] Maintain this temperature throughout the addition and stir for an additional 20-30 minutes at 0 °C before adding the indole. A change in the solution's appearance to a yellowish or pale orange color often indicates successful reagent formation.[5]

  • Insufficient Reaction Temperature or Time: While reagent formation requires cooling, the subsequent formylation of the indole may need heat to proceed to completion.[1][7]

    • Causality: The electron-donating effects of the methoxy and methyl groups on the indole ring make it a reactive substrate.[8][9] However, if conversion stalls, it may indicate that the activation energy barrier is not being overcome at lower temperatures.

    • Solution: After adding the indole at 0 °C, allow the reaction to warm to room temperature. Monitor the reaction's progress via TLC. If the starting material is still present after several hours, consider gently heating the reaction mixture to 40-60 °C.[7]

Workflow for Vilsmeier Reagent Preparation & Reaction

G cluster_0 Vilsmeier Reagent Preparation cluster_1 Formylation Reaction prep_start Start: Flame-dried glassware under N2 atmosphere add_dmf Add Anhydrous DMF prep_start->add_dmf cool Cool to 0 °C (Ice Bath) add_dmf->cool add_poclt Add POCl₃ dropwise (maintain T < 5 °C) cool->add_poclt stir_reagent Stir at 0 °C for 20-30 min add_poclt->stir_reagent reagent_formed Vilsmeier Reagent Formed stir_reagent->reagent_formed add_indole Add Indole Solution dropwise to Vilsmeier Reagent at 0 °C reagent_formed->add_indole dissolve_indole Dissolve Indole Substrate in Anhydrous DMF dissolve_indole->add_indole warm_rt Stir and allow to warm to Room Temperature add_indole->warm_rt monitor_tlc Monitor by TLC warm_rt->monitor_tlc heat Optional: Heat to 40-60 °C monitor_tlc->heat Incomplete Conversion workup Proceed to Work-up monitor_tlc->workup Complete Conversion heat->monitor_tlc

Caption: Experimental workflow for synthesis.

Issue 2: The reaction is complete, but the yield is low and a significant amount of a tar-like substance has formed.

Question: My starting material was consumed, but the final yield was poor, and I had to deal with a lot of dark, polymeric tar in the flask. How can I prevent this?

Answer: Tar formation is a classic sign of decomposition or polymerization, usually caused by excessive heat or the presence of impurities.

  • Uncontrolled Reaction Temperature: The Vilsmeier-Haack reaction can be exothermic, especially during the addition of POCl₃ and the indole substrate.

    • Causality: Indoles, being electron-rich, are susceptible to acid-catalyzed polymerization.[5] An uncontrolled temperature increase can accelerate these degradation pathways, leading to insoluble, tarry byproducts.

    • Solution: Strict temperature control is critical. Use an ice bath during both the Vilsmeier reagent formation and the subsequent addition of the indole. Add reagents dropwise to dissipate heat effectively. Never add the indole to a warm Vilsmeier reagent solution.[5]

  • Improper Work-up: The work-up step, which hydrolyzes the intermediate iminium salt to the final aldehyde, is crucial for a good yield.

    • Causality: The intermediate must be completely hydrolyzed. An improper quench can leave reactive species in the mixture, which may degrade upon standing or during purification. The pH during the work-up is also critical for product stability and precipitation.

    • Solution: Quench the reaction by pouring the mixture slowly into a vigorously stirred beaker of crushed ice and water.[7] This hydrolyzes the intermediate iminium salt. Afterward, basify the solution (e.g., with NaOH or Na₂CO₃ solution) to a pH of 9-10. This step neutralizes the acidic medium and precipitates the product. Stir for a period to ensure complete precipitation before filtering.

Troubleshooting Summary Table
ProblemProbable CauseRecommended Solution
Low Conversion Degraded Reagents (POCl₃, DMF)Use freshly distilled POCl₃ and anhydrous DMF under an inert atmosphere.[5]
Incomplete Reagent FormationAdd POCl₃ to DMF at 0 °C and stir for 20-30 min before adding substrate.[1]
Insufficient Reaction Temp/TimeMonitor by TLC; if needed, warm reaction to RT or gently heat to 40-60 °C.[7]
Tar Formation Uncontrolled ExothermMaintain strict temperature control (0 °C) during all additions.[5]
Improper Work-upQuench by pouring into ice water, then basify to pH 9-10 to precipitate the product.[10]
Side Products Bis(indolyl)methane FormationAdd indole solution dropwise to the Vilsmeier reagent; avoid excess indole.[11]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Vilsmeier-Haack reaction on 5-Methoxy-3-methyl-1H-indole?

A1: The reaction proceeds in three main stages:

  • Vilsmeier Reagent Formation: DMF attacks POCl₃ to form a chloroiminium ion, the active electrophile known as the Vilsmeier reagent.[3][4]

  • Electrophilic Aromatic Substitution: The electron-rich indole ring attacks the electrophilic carbon of the Vilsmeier reagent. The C2 position is the site of attack. While formylation typically occurs at the C3 position for unsubstituted indoles, the presence of the methyl group at C3 directs the electrophile to the C2 position.

  • Hydrolysis: During aqueous work-up, the resulting iminium salt intermediate is hydrolyzed to yield the final aldehyde product.[12]

G DMF DMF Vilsmeier [Vilsmeier Reagent (Chloroiminium Ion)] DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Intermediate Iminium Salt Intermediate Vilsmeier->Intermediate Indole 5-Methoxy-3-methyl-1H-indole Indole->Intermediate Electrophilic Attack at C2 Product This compound Intermediate->Product H₂O Work-up (Hydrolysis)

Caption: Vilsmeier-Haack reaction mechanism.

Q2: I see an unexpected, higher molecular weight side product. What could it be?

A2: This is likely a bis(indolyl)methane derivative. This side product forms when a molecule of the newly generated aldehyde (the product) acts as an electrophile and reacts with a second molecule of the starting indole substrate under the acidic reaction conditions.[11][13]

  • Prevention:

    • Order of Addition: The best way to prevent this is to add the indole solution dropwise to the pre-formed Vilsmeier reagent.[11] This ensures that the indole is always the limiting reagent in the immediate reaction environment, favoring formylation over the subsequent reaction with the product.

    • Stoichiometry: Avoid using a large excess of the indole substrate. Carefully controlling the stoichiometry is key. A slight excess of the Vilsmeier reagent (e.g., 1.2-1.5 equivalents) is often beneficial.[1]

Q3: How should I purify the final product?

A3: The crude product obtained after filtration is often a solid that can be purified by recrystallization or column chromatography.

  • Recrystallization: This is often the most effective method for obtaining high-purity material. Common solvent systems include ethanol, ethyl acetate, or mixtures of ethyl acetate and hexanes. Experiment with small amounts to find the optimal solvent.

  • Column Chromatography: If recrystallization fails to remove impurities, silica gel column chromatography is a reliable alternative. A gradient elution starting with a non-polar solvent mixture (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity will typically provide good separation. The product is a moderately polar compound.[14]

Q4: Can I use other formylating agents or Vilsmeier reagents?

A4: While the DMF/POCl₃ system is the most common, other reagents can be used. For example, oxalyl chloride or thionyl chloride can be used in place of POCl₃.[9] However, for this specific transformation, the DMF/POCl₃ system is well-established and generally provides good results when optimized. Modifying the reagent system may require significant re-optimization of the reaction conditions.

Detailed Experimental Protocol

This protocol is a starting point and should be optimized based on your specific laboratory conditions and observations.

Preparation of the Vilsmeier Reagent
  • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • To the flask, add anhydrous DMF (3.0 equivalents relative to the indole substrate).

  • Cool the flask to 0 °C using an ice-water bath.

  • Charge the dropping funnel with phosphorus oxychloride (POCl₃, 1.5 equivalents).

  • Add the POCl₃ dropwise to the stirred DMF over 30 minutes, ensuring the internal temperature does not exceed 5 °C.[1]

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The solution should become a thicker, yellowish salt suspension.

Formylation Reaction
  • In a separate flask, dissolve the 5-Methoxy-3-methyl-1H-indole (1.0 equivalent) in a minimal amount of anhydrous DMF.

  • Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C over 20-30 minutes.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC (e.g., using 30% ethyl acetate in hexanes as the mobile phase) until the starting material spot is consumed. If the reaction is sluggish, heat the mixture to 50 °C and continue to monitor.[7]

Work-up and Purification
  • Once the reaction is complete, carefully pour the reaction mixture into a large beaker containing 500g of crushed ice with vigorous stirring.

  • Slowly add a 2M NaOH solution to the aqueous mixture until the pH reaches 9-10. A precipitate should form.

  • Continue stirring the mixture for 1 hour to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water.

  • Dry the crude product under vacuum.

  • Purify the solid by recrystallization from an appropriate solvent (e.g., ethanol or ethyl acetate/hexane).

References

  • Natarajan, P., & Kabilan, S. (2008). 5-Methoxy-3-[(5-methoxy-1H-indol-3-yl)(phenyl)methyl]-1H-indole. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2197.
  • PrepChem.com. (n.d.). Synthesis of 5-methoxy-indole. Retrieved from [Link]

  • Murakami, Y., et al. (2003). THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE (SYNTHETIC STUDIES ON INDOLES 521). HETEROCYCLES, 61, 225-234.
  • Kumar, A., & Kumar, V. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(54), 34225-34253.
  • Baradarani, M. M., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)-3-(dimethylamino)acrylaldehyde and its conversion to some new heterocyclic compounds. Growing Science, 3(3), 187-194.
  • Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Khezri, M., et al. (2016). Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-aryl-1H-pyrazol-4-yl)-3,3-dimethyl-3H-benzo[g]indoles. Organic Chemistry Research, 2(2), 120-126.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Chemiz. (2025). Vilsmeier–Haack reaction of indole. Retrieved from [Link]

  • Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. Retrieved from [Link]

  • Journal of the Chemical Society C: Organic. (1967). Synthesis of indole-2-carbaldehydes, 2-(2-aminoethyl)- and 2-(2-aminopropyl)-indoles. Retrieved from [Link]

  • Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • PubChem. (n.d.). 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde. Retrieved from [Link]

  • RSC Publishing. (2022). Dynamic kinetic resolution of γ,γ-disubstituted indole 2-carboxaldehydes via NHC-Lewis acid cooperative catalysis for the synthesis of tetracyclic ε-lactones. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of indoles. Retrieved from [Link]

  • RSC Publishing. (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Retrieved from [Link]

  • RSC Advances. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved from [Link]

  • ResearchGate. (2025). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. Retrieved from [Link]

  • DergiPark. (2021). SYNTHESIS OF INDOLES DERIVATIVES USING METAL FREE CATALYST IN ORGANIC REACTIONS. Retrieved from [Link]

  • MDPI. (n.d.). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in Indole Formylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the electrophilic formylation of indoles. The introduction of a formyl group, particularly at the C3 position, is a pivotal transformation in synthetic chemistry, yielding indole-3-carboxaldehydes which are crucial precursors for a vast array of pharmaceuticals and biologically active compounds.[1]

However, reactions such as the Vilsmeier-Haack, Reimer-Tiemann, and Duff formylations can be sensitive to substrate electronics, reagent stability, and reaction conditions, often leading to suboptimal yields. This guide, presented in a question-and-answer format, provides in-depth, field-proven insights to help you navigate these challenges effectively.

Section 1: The Vilsmeier-Haack Reaction: A Deep Dive

The Vilsmeier-Haack reaction is the most prevalent method for indole formylation, utilizing a Vilsmeier reagent generated in situ from a substituted amide (commonly N,N-dimethylformamide, DMF) and an acid chloride (most often phosphorus oxychloride, POCl₃).[1][2] The resulting electrophilic iminium salt then attacks the electron-rich indole ring.[3][4]

FAQ 1: My reaction has stalled, or the yield is very low. What is the most common point of failure?

Answer: The primary suspect in a failed or low-yielding Vilsmeier-Haack reaction is the Vilsmeier reagent itself. Its stability and reactivity are paramount.

  • Cause 1: Reagent Instability. The Vilsmeier reagent is both thermally unstable and highly sensitive to moisture.[5] It is not recommended to store the reagent; it should always be prepared fresh (in situ) for immediate use.[5][6] Thermal decomposition can begin at temperatures as low as 60°C, posing a potential hazard on a larger scale.[5][7]

  • Solution 1: Strict Anhydrous & Thermal Control.

    • Glassware & Reagents: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and fresh, high-purity DMF and POCl₃.[5] Old DMF can decompose to dimethylamine, which will inhibit the reaction.[8]

    • Preparation Protocol: Prepare the Vilsmeier reagent at a low temperature (e.g., 0°C) by adding POCl₃ dropwise to anhydrous DMF under an inert atmosphere (e.g., Argon or Nitrogen).[5]

    • Immediate Use: Add your indole substrate to the freshly prepared reagent without delay.

  • Cause 2: Low Substrate Reactivity. The Vilsmeier-Haack reaction is an electrophilic aromatic substitution; therefore, it proceeds most efficiently with electron-rich indoles.[5][9][10] If your indole scaffold contains electron-withdrawing groups (EWGs) such as -NO₂, -CN, or -halogens, the nucleophilicity of the ring is significantly reduced, slowing or preventing the reaction.[11][12]

  • Solution 2: Adjusting for Substrate Electronics.

    • Forcing Conditions: For electron-deficient indoles, more forcing conditions may be necessary. This can include increasing the reaction temperature (e.g., to 60-80 °C) after the initial addition, extending the reaction time, or using a larger excess of the Vilsmeier reagent.[11][13] Proceed with caution when heating due to the reagent's thermal instability.[5]

    • Stoichiometry: A slight excess of the Vilsmeier reagent (typically 1.5 to 3 equivalents) is often beneficial to drive the reaction to completion, especially for less reactive substrates.[13]

Troubleshooting Workflow: Vilsmeier-Haack Reaction

G start Low Yield or No Reaction check_reagent 1. Verify Vilsmeier Reagent Integrity start->check_reagent reagent_moisture Moisture contamination? Impure DMF/POCl3? check_reagent->reagent_moisture Yes reagent_temp Reagent prepared > 0°C? Not used immediately? check_reagent->reagent_temp Yes check_substrate 2. Assess Substrate Reactivity check_reagent->check_substrate No fix_reagent Solution: - Use oven-dried glassware. - Use fresh, anhydrous reagents. - Prepare reagent at 0°C and use immediately. reagent_moisture->fix_reagent reagent_temp->fix_reagent substrate_ewg Indole has strong Electron-Withdrawing Groups (EWGs)? check_substrate->substrate_ewg Yes check_conditions 3. Review Reaction Conditions check_substrate->check_conditions No fix_substrate Solution: - Use excess Vilsmeier reagent (1.5-3 eq). - Increase reaction temp (40-80°C) cautiously. - Prolong reaction time. substrate_ewg->fix_substrate conditions_issue Incorrect stoichiometry? Insufficient reaction time/temp? check_conditions->conditions_issue Yes check_workup 4. Examine Workup Procedure check_conditions->check_workup No fix_conditions Solution: - Titrate reagent equivalents. - Monitor via TLC to determine optimal time/temp. conditions_issue->fix_conditions workup_issue Inefficient hydrolysis of iminium intermediate? check_workup->workup_issue Yes fix_workup Solution: - Ensure prompt and thorough aqueous quench. - Adjust pH to hydrolyze the salt. workup_issue->fix_workup

Caption: Troubleshooting decision tree for low-yield Vilsmeier-Haack reactions.

FAQ 2: My TLC shows multiple product spots. What are the common side reactions?

Answer: The formation of multiple products typically points to issues with regioselectivity or over-reaction.

  • Di-formylation: Highly activated (electron-rich) indoles can undergo a second formylation, usually at a position on the benzene ring portion of the scaffold.[13][14]

    • Prevention: Carefully control the stoichiometry. Use a molar ratio of Vilsmeier reagent to indole closer to 1:1 or 1.5:1.[11] Adding the indole solution dropwise to the Vilsmeier reagent can also help prevent localized high concentrations that favor di-formylation.[11]

  • N-Formylation: The indole nitrogen can also be formylated, leading to N-formylindole byproducts.[14]

    • Prevention: This is often substrate-dependent. If N-formylation is a major issue, exploring N-protected indole starting materials may be necessary.

  • Formation of Regioisomers: While formylation strongly favors the C3 position due to its high electron density, substitution at C2 or other positions can occur, particularly if the C3 position is blocked or if the indole has unusual electronic properties.[12][14]

    • Prevention: Confirm the structure of your starting material. If steric hindrance at C3 is significant, alternative, less bulky formylation methods may be required.[13]

Quantitative Data: Vilsmeier-Haack Reaction Conditions

The optimal conditions can be highly dependent on the specific indole substrate. The following table summarizes reported conditions and yields for various substituted indoles.

Indole DerivativeReagentsTemperature (°C)Time (h)Yield (%)
Indole (unsubstituted)POCl₃, DMF0 to 85696
4-MethylindolePOCl₃, DMF0 to 85890
5-MethylindolePOCl₃, DMF0 to 85688
6-MethylindolePOCl₃, DMF0 to 90989
Data adapted from BenchChem Application Notes.[1]
Section 2: Troubleshooting Other Formylation Methods

While the Vilsmeier-Haack is a workhorse, other methods are used, each with its own set of challenges.

FAQ 3: I'm attempting a Reimer-Tiemann reaction on my indole, but the yield is poor and I'm isolating a chlorinated quinoline. What is happening?

Answer: You are observing the "abnormal" Reimer-Tiemann reaction, a known issue when applying this method to indoles and pyrroles.[15]

  • Mechanism: The Reimer-Tiemann reaction proceeds through a dichlorocarbene (:CCl₂) intermediate generated from chloroform and a strong base.[16] When this electrophile reacts with the indole nucleus, instead of leading directly to a formylated product after hydrolysis, it can induce a ring-expansion rearrangement.[15] This pathway results in the formation of 3-chloroquinoline derivatives, which accounts for both the low yield of the desired aldehyde and the presence of the unexpected byproduct.[15]

  • Solution: The Reimer-Tiemann reaction is generally a low-yielding method for simple indole formylation and is often avoided for this reason.[15] If your substrate is sensitive to the acidic conditions of the Vilsmeier-Haack reaction, consider alternative neutral or metal-catalyzed formylation methods.[17][18]

FAQ 4: My Duff reaction is giving a low yield and a significant amount of a hard-to-purify resin. How can I optimize this?

Answer: The Duff reaction, which uses hexamethylenetetramine (HMTA) as the formylating agent, is notorious for low yields and the formation of phenolic resins.[19][20][21]

  • Cause 1: Resin Formation. The reaction conditions can promote the polymerization of the phenol or indole with formaldehyde equivalents generated from HMTA.[19]

    • Solution:

      • Stoichiometry Control: Use a formaldehyde-to-substrate ratio of less than one if possible to minimize polymerization.[19]

      • Temperature Management: Avoid excessively high temperatures, which accelerate resin formation. Maintain the lowest effective temperature for the reaction.[19]

  • Cause 2: Di-formylation. If your substrate has multiple activated sites (e.g., two positions ortho to a hydroxyl group), di-formylation is a common side reaction.[19][21]

    • Solution: Reduce the amount of HMTA relative to the substrate to favor mono-formylation.[19]

Reaction Mechanisms and Side Products

G cluster_0 A) Vilsmeier-Haack Mechanism cluster_1 B) Common Side Reactions DMF DMF + POCl3 VR Vilsmeier Reagent [ClCH=N+(Me)2]Cl- DMF->VR @ 0°C Indole Indole Iminium Iminium Salt Intermediate Indole->Iminium + Vilsmeier Reagent Aldehyde Indole-3-carboxaldehyde Iminium->Aldehyde H2O H2O Workup Aldehyde->H2O Indole2 Activated Indole Diform Di-formylated Indole Indole2->Diform Excess Vilsmeier Reagent RingExp 3-Chloroquinoline (from Reimer-Tiemann) Indole2->RingExp + :CCl2 / Base

Caption: Simplified reaction pathways for indole formylation and common side products.

Section 3: Key Experimental Protocols
Protocol 1: General Procedure for Vilsmeier-Haack Formylation of Indole

This protocol is a representative example and should be optimized for specific substrates.

  • Apparatus Setup: Assemble a flame-dried, three-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

  • Reagent Preparation:

    • To the flask, add anhydrous N,N-dimethylformamide (DMF) (3 equivalents).

    • Cool the flask to 0°C in an ice-water bath.

    • Slowly add phosphorus oxychloride (POCl₃) (1.5 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5°C.[5]

    • Stir the resulting mixture at 0°C for 30-60 minutes. The mixture may become a crystalline solid or a viscous oil.

  • Reaction with Indole:

    • Dissolve the indole substrate (1 equivalent) in a minimal amount of anhydrous DMF.

    • Add the indole solution dropwise to the prepared Vilsmeier reagent at 0°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours.

  • Monitoring and Completion:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • If the reaction is sluggish, gentle heating (e.g., 40-60°C) can be applied cautiously.[5]

  • Workup:

    • Once the reaction is complete, carefully pour the reaction mixture into a beaker of crushed ice and water.

    • Basify the aqueous solution by slowly adding a saturated solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) until the pH is ~9-10, keeping the mixture cool in an ice bath.

    • The product aldehyde will often precipitate as a solid.

  • Purification:

    • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry.

    • If the product is an oil, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • The crude product can be further purified by recrystallization or column chromatography.

References
  • BenchChem. (2025). Instability of Vilsmeier reagent and how to manage it. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Formylation Reactions of N-Substituted Indoles. BenchChem Technical Support.
  • Enamine. Vilsmeier Reagent. Enamine Store.
  • ACS Publications. (2025).
  • ResearchGate. (2022). Hi, can anyone explain the stability of vilsmeier reagent at rt?.
  • BenchChem. (2025). Troubleshooting poor yield in the Vilsmeier-Haack formylation of chromones. BenchChem Technical Support.
  • BenchChem. (2025). Navigating the Complexities of 3-Bromo-1H-indole Formylation: A Technical Guide. BenchChem Technical Support.
  • Wikipedia. Vilsmeier–Haack reaction. Wikipedia.
  • Mettler Toledo. Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Mettler Toledo.
  • Chemistry Notes. (2022).
  • BenchChem. (2025). Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles. BenchChem Technical Support.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Organic Chemistry Portal.
  • Chemistry Stack Exchange. (2020). Reimer-Tiemann reaction on indole. Chemistry Stack Exchange.
  • Brainly.in. (2022). Give the mechanism of the Reimer Tieman reaction on indole. Brainly.in.
  • Wikipedia. Reimer–Tiemann reaction. Wikipedia.
  • BenchChem. (2025). Troubleshooting side reactions during the formylation step of synthesis. BenchChem Technical Support.
  • BenchChem. (2025). The Influence of Electron-Withdrawing Groups on the Indole Ring System: A Technical Guide. BenchChem Technical Support.
  • ResearchGate. (n.d.). The effect of the electron-withdrawing and electron-donating groups.
  • Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. Reddit.
  • The ScholarShip. (n.d.).
  • ResearchGate. (n.d.). Proposed mechanism for C3‐formylation of indole.
  • Wikipedia. Duff reaction. Wikipedia.
  • Chemistry Steps. Vilsmeier-Haack Reaction. Chemistry Steps.
  • Organic Chemistry Portal. (2017). Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. Organic Chemistry Portal.
  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. J&K Scientific.
  • Wikipedia.
  • YouTube. (2021). More EAS - Electron Donating and Withdrawing Groups: Crash Course Organic Chemistry #38. YouTube.
  • ResearchGate. (n.d.). Site Specific C3‐Alkenylation of Indoles Mediated by In Situ C−H Iodination.

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Technical Support Center: Purification of Substituted Indole-2-Carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of substituted indole-2-carbaldehydes. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of heterocyclic compounds. Drawing on established protocols and troubleshooting experience, this resource provides practical solutions in a user-friendly question-and-answer format.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of substituted indole-2-carbaldehydes, offering step-by-step guidance to resolve them.

Q1: My crude product is a dark, intractable tar after the reaction workup. What is causing this and how can I purify my compound?

A1: The formation of a dark tar is a common issue, often resulting from the inherent instability of indole derivatives under certain conditions.

Causality: Indoles, particularly those with electron-donating substituents, are susceptible to oxidation and polymerization, especially under acidic conditions or when exposed to air and light for extended periods.[1] The aldehyde functionality can also participate in side reactions.

Troubleshooting Steps:

  • Minimize Exposure to Acid: If your synthesis involves acidic conditions (e.g., Vilsmeier-Haack formylation), it is crucial to neutralize the reaction mixture promptly and thoroughly during workup.[2][3] Use of a mild base like sodium bicarbonate solution is recommended.

  • Inert Atmosphere: Handle the crude product under an inert atmosphere (e.g., nitrogen or argon) as much as possible to prevent air oxidation.

  • Prompt Purification: Do not store the crude product for extended periods. Proceed with purification as soon as possible.

  • Purification Strategy for Tars:

    • Trituration: Attempt to triturate the tar with a non-polar solvent like hexane or a mixture of hexane and ethyl acetate. This may help to solidify the desired product, allowing for filtration, or remove non-polar impurities.

    • Column Chromatography with Deactivated Silica: If direct crystallization fails, column chromatography is the next step. However, the acidic nature of standard silica gel can exacerbate degradation.[4][5]

      • Deactivation Protocol: Prepare a slurry of silica gel in your chosen eluent containing 1-2% triethylamine or ammonia solution. This will neutralize the acidic sites on the silica surface.

      • Solvent System: Start with a non-polar eluent (e.g., hexane/ethyl acetate mixtures) and gradually increase the polarity.[6]

Q2: I'm seeing a significant loss of my product during silica gel column chromatography. What is happening and how can I prevent it?

A2: Product loss on silica gel is a frequent challenge with indole derivatives due to their ability to strongly adsorb to the stationary phase or decompose. [4][5][7]

Causality: The indole N-H proton can interact strongly with the silanol groups of silica gel, leading to irreversible adsorption. Furthermore, the acidic nature of silica can catalyze decomposition, especially for sensitive substrates.[8]

Troubleshooting Steps:

  • Assess Stability on TLC: Before committing to a column, assess the stability of your compound on a TLC plate. Spot your crude mixture, and after developing the plate, let it sit for an hour and then re-examine for new spots or streaking, which can indicate decomposition.

  • Alternative Stationary Phases:

    • Alumina: Neutral or basic alumina can be a good alternative to silica gel for acid-sensitive compounds.

    • Florisil: This is another milder alternative to silica gel.[5]

  • N-Protection: If the indole nitrogen is unsubstituted, consider protecting it. This is a common strategy to improve the stability and handling of indoles.[9][10][11] Common protecting groups include:

    • Boc (tert-butyloxycarbonyl): Easily introduced and removed under mild conditions.[10]

    • Sulfonyl groups (e.g., tosyl, phenylsulfonyl): Offer good stability but may require harsher conditions for removal.[10]

    • SEM ([2-(trimethylsilyl)ethoxy]methyl): Readily cleaved under fluoride-mediated conditions.[12][13]

Workflow for Choosing a Purification Strategy:

Caption: Decision tree for selecting a purification method.

Q3: My purified product shows the presence of a byproduct with a mass corresponding to the starting indole. What is this and how do I remove it?

A3: This is likely a bis(indolyl)methane derivative, a common byproduct in formylation reactions. [2]

Causality: During the Vilsmeier-Haack formylation, the newly formed indole-2-carbaldehyde can act as an electrophile and react with another molecule of the starting indole under the acidic reaction conditions.[2][14]

Troubleshooting Steps:

  • Reaction Condition Optimization:

    • Order of Addition: Add the indole slowly to the pre-formed Vilsmeier reagent at a low temperature (0 °C). This ensures the indole preferentially reacts with the formylating agent.[2]

    • Stoichiometry: Use a minimal excess of the Vilsmeier reagent.[2]

  • Purification:

    • Recrystallization: This is often the most effective method to remove this type of impurity. The difference in polarity and crystal packing between the desired product and the bulkier bis(indolyl)methane can be exploited.

    • Column Chromatography: Careful column chromatography with a shallow gradient may also be effective.

Q4: I am having difficulty recrystallizing my substituted indole-2-carbaldehyde. What solvents should I try?

A4: The choice of recrystallization solvent is highly dependent on the substituents on the indole ring.

General Solubility Profile:

  • Good Solubility: Generally soluble in polar organic solvents like methanol, ethanol, and acetonitrile.[15][16]

  • Limited Solubility: Often have limited solubility in non-polar solvents such as hexane and toluene.[16]

  • Low Water Solubility: Typically have low solubility in water.[16]

Recommended Solvent Systems for Recrystallization:

Solvent SystemRationale
Ethanol/Water The product is dissolved in a minimal amount of hot ethanol, and water is added dropwise until turbidity persists. Upon cooling, crystals should form.
Ethyl Acetate/Hexane Dissolve the compound in a minimal amount of hot ethyl acetate and add hexane until the solution becomes cloudy.
Dichloromethane/Hexane Similar to the ethyl acetate/hexane system, this is a good option for less polar indole derivatives.
Methanol For some derivatives, cooling a saturated methanol solution can yield high-purity crystals.[17]

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: Test the solubility of your crude product in a range of solvents at room temperature and with heating. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, add a minimal amount of the chosen hot solvent to your crude product until it is fully dissolved.

  • Decolorization (Optional): If the solution is highly colored, you can add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, you can try scratching the inside of the flask with a glass rod or placing it in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to substituted indole-2-carbaldehydes, and what are the typical impurities from each?

A1:

  • Vilsmeier-Haack Formylation of Indoles: This is a widely used method.[3][18][19]

    • Common Impurities: Unreacted indole, bis(indolyl)methanes, and potentially di-formylated products.[2][18]

  • Oxidation of 2-Hydroxymethylindoles: This method involves the oxidation of the corresponding alcohol.[20]

    • Common Impurities: Unreacted starting alcohol and over-oxidation to the carboxylic acid.

  • Reduction of 2-Ethoxycarbonylindoles: This can be followed by oxidation to the aldehyde.[20]

    • Common Impurities: Residual starting ester or the intermediate alcohol.

Q2: How can I confirm the purity of my final product?

A2: A combination of techniques is recommended:

  • Melting Point: A sharp melting point that corresponds to the literature value is a good indicator of purity. For example, indole-2-carbaldehyde has a melting point of 138-142 °C.[21]

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure and identify any impurities.

  • Mass Spectrometry: To confirm the molecular weight of the desired product.

  • Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems suggests high purity.

Q3: Are there any specific safety precautions I should take when working with substituted indole-2-carbaldehydes?

A3: Yes, standard laboratory safety procedures should be followed.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and gloves.

  • Ventilation: Work in a well-ventilated fume hood.

  • Handling: Indole derivatives can be irritants.[22] Avoid inhalation of dust and contact with skin and eyes.

References

  • A New Protecting-Group Strategy for Indoles. (2025). ResearchGate. [Link]

  • What's the best way to protect the NH group in Heterocyclic Compounds?. (2012). ResearchGate. [Link]

  • Reisenbauer, J. C., et al. (2022). Molecular-editing reaction expands indoles with nitrogen. C&EN Global Enterprise. [Link]

  • Muchowski, J. M., & Nelson, P. H. (1980). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry. [Link]

  • Muchowski, J. M., & Nelson, P. H. (1980). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. Semantic Scholar. [Link]

  • Synthesis of 2‐Halo‐3‐Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole. (2022). ResearchGate. [Link]

  • Xue, J., et al. (2022). Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. PubMed. [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances. [Link]

  • Indole-3-carboxaldehyde. Solubility of Things. [Link]

  • Vilsmeier–Haack reaction of indole. (2022). YouTube. [Link]

  • Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. (2022). MDPI. [Link]

  • Nitsch, J. P., & Nitsch, C. (1959). Separation of Plant Growth Regulating Substances on Silica Gel Columns. SciSpace. [Link]

  • Dynamic kinetic resolution of γ,γ-disubstituted indole 2-carboxaldehydes via NHC-Lewis acid cooperative catalysis for the synthesis of tetracyclic ε-lactones. (2022). RSC Publishing. [Link]

  • Levesque, P., & Fournier, P.-A. (2010). Synthesis of Substituted Indole from 2-Aminobenzaldehyde through[9][10]-Aryl Shift. Organic Chemistry Portal. [Link]

  • Bhat, G. A., & Siddappa, S. (1971). Synthesis of indole-2-carbaldehydes, 2-(2-aminoethyl)- and 2-(2-aminopropyl)-indoles. Journal of the Chemical Society C: Organic. [Link]

  • The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole. (1984). PubMed. [Link]

  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (2017). ResearchGate. [Link]

  • Indole-2-carbaldehyde. PubChem. [Link]

  • Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. (2017). PMC - NIH. [Link]

  • Palladino, P., et al. (2024). Food Chemistry Advances. FLORE. [Link]

  • The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. (2014). PMC - PubMed Central. [Link]

  • Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures. (2021). Organic & Biomolecular Chemistry. [Link]

  • What compounds are unstable in a silica gel column (chromatography). (2016). Reddit. [Link]

  • Synthesis of 1-indolyl-3,5,8-substituted γ-carbolines: one-pot solvent-free protocol and biological evaluation. (2021). Beilstein Journals. [Link]

  • Verma, A., Kant, R., & Ghosh, N. (2015). Base-Assisted and Silica Gel-Promoted Indole-Substituted Indene Synthesis. PubMed. [Link]

  • Identification and synthesis of impurities formed during sertindole preparation. (2011). PMC. [Link]

  • Troubleshooting: Flash Column Chromatography. University of Rochester. [Link]

  • Synthesis of Medicinally Important Indole Derivatives: A Review. (2020). Bentham Science. [Link]

  • Indole-2-carboxamides Optimization for Antiplasmodial Activity. (2015). PMC - NIH. [Link]

  • Scope of 2‐substituted 3‐carbaldehyde indoles. Reaction conditions. (2022). ResearchGate. [Link]

  • Synthesis of indoles. Organic Chemistry Portal. [Link]

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Technical Support Center: Synthesis of 5-Methoxy-3-methyl-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Methoxy-3-methyl-1H-indole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on identifying and mitigating byproduct formation. Here, we combine in-depth chemical principles with practical, field-tested advice to ensure the integrity and success of your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis, providing explanations for their root causes and actionable steps for resolution.

Issue 1: Low Yield of the Desired Product and a Complex Mixture of Byproducts

Question: My reaction is resulting in a low yield of this compound, and my crude NMR shows a complex mixture of several unidentified products. What are the likely causes and how can I improve the selectivity?

Answer: This is a common issue, often stemming from the reaction conditions of the Vilsmeier-Haack formylation, a standard method for this synthesis. The Vilsmeier-Haack reaction involves an electrophilic aromatic substitution on the electron-rich indole ring.[1][2] The high reactivity of the indole nucleus, however, can lead to several side reactions if conditions are not carefully controlled.

Root Cause Analysis:

  • Over-formylation: The Vilsmeier-Haack reagent (formed from POCl₃ and DMF) is a potent electrophile.[2] If the reaction temperature is too high or the reaction time is extended, a second formylation can occur, leading to diformylated byproducts.

  • Reaction with the Methyl Group: While less common, under harsh conditions, the methyl group at the C3 position can potentially undergo side reactions.

  • Polymerization: Indoles, being electron-rich, are susceptible to polymerization under strongly acidic conditions, which can be generated during the Vilsmeier-Haack reaction.

  • Formation of Bis(indolyl)methanes: Unreacted starting material (5-Methoxy-3-methyl-1H-indole) can react with the aldehyde product under acidic workup conditions to form bis(indolyl)methane byproducts.[3]

Step-by-Step Troubleshooting Protocol:

  • Temperature Control: Maintain a low temperature (typically 0-10 °C) during the addition of the Vilsmeier-Haack reagent to the indole solution. This helps to control the reaction rate and minimize side reactions.

  • Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the Vilsmeier-Haack reagent. A large excess can promote over-formylation.

  • Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed to prevent further reactions.

  • Workup Procedure: Perform the hydrolytic workup at a low temperature. Rapidly neutralize the reaction mixture to minimize the time the product is in a strongly acidic environment, which can reduce polymerization and bis(indolyl)methane formation.

Issue 2: Identification of a Significant Byproduct with a Mass Corresponding to a Dimer

Question: I have isolated a major byproduct with a mass that suggests the condensation of two indole molecules with a methylene bridge. What is this species and how can I prevent its formation?

Answer: You are likely observing the formation of a bis(5-methoxy-3-methyl-1H-indolyl)methane. This is a classic byproduct in reactions involving indoles and aldehydes, especially under acidic conditions.

Mechanism of Formation:

The desired product, this compound, can react with the unreacted starting material, 5-Methoxy-3-methyl-1H-indole. The indole C3 position is highly nucleophilic and can attack the protonated aldehyde of another indole molecule.[4]

dot

Byproduct_Formation Indole 5-Methoxy-3-methyl -1H-indole (Nucleophile) Intermediate Carbocation Intermediate Indole->Intermediate Attacks Aldehyde 5-Methoxy-3-methyl-1H -indole-2-carbaldehyde Protonated_Aldehyde Protonated Aldehyde (Electrophile) Aldehyde->Protonated_Aldehyde H+ Protonated_Aldehyde->Intermediate Reacts with Byproduct Bis(indolyl)methane Byproduct Intermediate->Byproduct Loses H+

Caption: Formation of Bis(indolyl)methane Byproduct.

Prevention Strategies:

  • Controlled Addition: Add the indole solution slowly to the pre-formed Vilsmeier-Haack reagent. This ensures that the indole is immediately consumed and does not have the opportunity to react with the newly formed aldehyde product.

  • Efficient Stirring: Ensure vigorous stirring to maintain a homogenous reaction mixture and prevent localized high concentrations of reactants.

  • Optimized Workup: As mentioned previously, a rapid and cold aqueous workup followed by neutralization is crucial.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for 5-Methoxy-3-methyl-1H-indole, the precursor for the carbaldehyde synthesis?

A1: The most common and established method for synthesizing the indole core is the Fischer indole synthesis.[3] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone. For 5-Methoxy-3-methyl-1H-indole, this would typically involve the reaction of p-methoxyphenylhydrazine with methyl ethyl ketone. Other methods include the Reissert, Madelung, and Nenitzescu indole syntheses, though the Fischer synthesis is often preferred for its versatility.[5]

Q2: What analytical techniques are best suited for identifying and quantifying byproducts in my reaction mixture?

A2: A combination of chromatographic and spectroscopic techniques is ideal:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a UV detector is excellent for separating the components of the reaction mixture and quantifying the relative amounts of product and byproducts.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides molecular weight information for each separated component, which is invaluable for identifying unknown byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the precise structure of the desired product and any isolated byproducts.[7] Characteristic shifts for the indole ring protons and the aldehyde proton can confirm the structure of your target compound.

Q3: Are there any specific purification challenges associated with this compound?

A3: The primary challenge is often the separation of the desired product from structurally similar byproducts, such as isomers or the bis(indolyl)methane.

  • Column Chromatography: Silica gel column chromatography is the most common purification method. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective.

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.

Summary of Potential Byproducts and Their Identification
ByproductPotential CauseKey Identification Markers (LC-MS & NMR)
Diformylated Indole High temperature, excess reagentM+28 compared to product; two aldehyde proton signals in ¹H NMR.
Bis(indolyl)methane Acidic conditions, slow reactionM+ (starting material + product - H₂O); characteristic methylene bridge signal in ¹H NMR.
Polymeric Material Strong acid, high temperatureBroad, unresolved peaks in NMR; baseline noise in HPLC.
Unreacted Starting Material Incomplete reactionPresence of starting material peaks in HPLC and NMR.

dot

Troubleshooting_Workflow Start Low Yield / Impure Product Analyze Analyze Crude Mixture (TLC, LC-MS, NMR) Start->Analyze Identify Identify Major Byproducts Analyze->Identify Dimer Bis(indolyl)methane Detected Identify->Dimer Dimer Mass Over_Reaction Over-formylation or Polymerization Detected Identify->Over_Reaction Higher MW / Complex Mixture Incomplete High Starting Material Identify->Incomplete Starting Material Present Adjust_Workup Optimize Workup: - Low Temperature - Rapid Neutralization Dimer->Adjust_Workup Adjust_Addition Optimize Reagent Addition: - Slow Indole Addition - Vigorous Stirring Dimer->Adjust_Addition Adjust_Conditions Optimize Reaction: - Lower Temperature - Monitor by TLC/HPLC - Stoichiometry Control Over_Reaction->Adjust_Conditions Adjust_Time Increase Reaction Time or Temperature Slightly Incomplete->Adjust_Time Purify Purify via Column Chromatography or Recrystallization Adjust_Workup->Purify Adjust_Addition->Purify Adjust_Conditions->Purify Adjust_Time->Purify

Caption: Troubleshooting Workflow for Synthesis Optimization.

This guide provides a foundational framework for troubleshooting the synthesis of this compound. Remember that careful observation, systematic optimization of reaction parameters, and thorough analytical characterization are the cornerstones of successful synthetic chemistry.

References

  • PubMed. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Available from: [Link]

  • PubMed Central. 5-Methoxy-3-[(5-methoxy-1H-indol-3-yl)(phenyl)methyl]-1H-indole. Available from: [Link]

  • YouTube. H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Available from: [Link]

  • YouTube. Vilsmeier–Haack reaction of indole. Available from: [Link]

  • National Center for Biotechnology Information. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. Available from: [Link]

  • PrepChem.com. Synthesis of 5-methoxy-indole. Available from: [Link]

  • Wikipedia. Vilsmeier–Haack reaction. Available from: [Link]

  • ResearchGate. Vilsmeier-haack reaction cyclization of N-Substituted-3-acetyl indole phenyl hydrazones and their reactions | Request PDF. Available from: [Link]

  • Royal Society of Chemistry. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Available from: [Link]

  • Indian Academy of Sciences. Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Available from: [Link]

  • Taylor & Francis Online. Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. Available from: [Link]

  • Royal Society of Chemistry. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Available from: [Link]

  • ScienceDirect. Synthesis, reactivity and biological properties of methoxy-activated indoles. Available from: [Link]

  • AIP Publishing. Synthesis of 4-aminophenyl substituted indole derivatives for the instrumental analysis and molecular docking evaluation studies. Available from: [Link]

Sources

Stability issues of 5-Methoxy-3-methyl-1H-indole-2-carbaldehyde in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Methoxy-3-methyl-1H-indole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues encountered when working with this compound in solution. As a specialized indole derivative, understanding its stability profile is critical for reproducible and reliable experimental outcomes.

Introduction to the Stability of Indole-based Compounds

The indole nucleus, a privileged scaffold in medicinal chemistry, is an electron-rich aromatic system. This inherent electron density makes it susceptible to oxidative and electrophilic attack. The presence of an aldehyde group at the 2-position and a methyl group at the 3-position of this compound introduces additional chemical reactivity that can influence its stability in solution. This guide will address the most common stability concerns and provide practical solutions.

Frequently Asked Questions (FAQs) and Troubleshooting

Here we address specific questions you may have regarding the stability of this compound in solution.

Q1: My solution of this compound is changing color (e.g., turning yellow or brown) over time. What is causing this?

A: Discoloration of your solution is a common indicator of degradation. The indole ring is susceptible to oxidation, which can lead to the formation of colored byproducts.[1] This process can be accelerated by exposure to air (oxygen), light, and certain metal ions. The aldehyde functional group can also undergo oxidation to the corresponding carboxylic acid, which may or may not be colored but represents a change in the chemical identity of your compound.

Troubleshooting Steps:

  • Minimize Air Exposure: Prepare solutions fresh whenever possible. If you need to store a stock solution, consider degassing your solvent and storing the solution under an inert atmosphere (e.g., argon or nitrogen).[1]

  • Protect from Light: Store both the solid compound and its solutions in amber vials or wrap your containers in aluminum foil to prevent photodegradation.[1][2]

  • Solvent Purity: Use high-purity solvents, as impurities can catalyze degradation.

Q2: I'm observing new, unexpected peaks in my HPLC or LC-MS analysis of an aged solution. What are these?

A: The appearance of new peaks strongly suggests that your compound is degrading. Based on the general chemistry of indoles, several degradation pathways are possible. The indole ring is prone to oxidation, particularly at the electron-rich C2 and C3 positions.[1] The aldehyde group can also be oxidized to a carboxylic acid.

Potential Degradation Products:

  • Oxidation of the Aldehyde: The primary and most likely degradation product is the corresponding carboxylic acid: 5-Methoxy-3-methyl-1H-indole-2-carboxylic acid.

  • Oxidation of the Indole Ring: More complex oxidation products can form, potentially leading to the opening of the indole ring.

  • Dimerization/Polymerization: Under certain conditions (e.g., acidic), indole derivatives can undergo self-condensation reactions.

The diagram below illustrates a plausible primary degradation pathway.

G A This compound B 5-Methoxy-3-methyl-1H-indole-2-carboxylic acid A->B Oxidation (O2, light) C Further Oxidation/Degradation Products B->C Further Oxidation

Caption: Plausible primary degradation pathway of this compound.

Q3: What are the optimal conditions for preparing and storing stock solutions of this compound?

A: To ensure the longevity and integrity of your stock solutions, we recommend the following:

ParameterRecommendationRationale
Solvent Anhydrous, high-purity DMSO, DMF, or acetonitrile.Minimizes water-mediated degradation and impurities that can catalyze oxidation.
Temperature Store at -20°C or -80°C for long-term storage. For short-term (days), 4°C is acceptable.[2]Reduces the rate of chemical degradation.
Atmosphere Store under an inert atmosphere (argon or nitrogen).[1]Protects against air sensitivity and oxidative degradation.[3]
Light Protect from light by using amber vials or by wrapping the container.[1][2]Prevents photodegradation.
pH Avoid strongly acidic or basic conditions. Prepare solutions in neutral, buffered systems if for aqueous use.The indole ring can be sensitive to strong acids.[1]

Q4: My biological assay results are inconsistent. Could this be related to the stability of my compound in the assay medium?

A: Absolutely. The stability of your compound in the aqueous, buffered, and often oxygen-rich environment of a biological assay medium can be a significant source of variability.

Troubleshooting Steps:

  • Assess Medium Stability: Perform a time-course experiment by incubating your compound in the assay medium under the same conditions as your experiment (e.g., 37°C, 5% CO2). Analyze samples at different time points (e.g., 0, 2, 6, 24 hours) by HPLC to quantify the remaining parent compound.

  • Prepare Fresh Dilutions: Always prepare the final dilutions of your compound in the assay medium immediately before adding it to your cells or assay.

  • Minimize Freeze-Thaw Cycles: Aliquot your stock solution into single-use volumes to avoid repeated freezing and thawing, which can introduce moisture and accelerate degradation.

Experimental Protocol: Assessing the Stability of this compound in Solution

This protocol provides a framework for conducting a simple stability study of your compound in a chosen solvent.

Objective: To determine the stability of this compound in a specific solvent over time under defined storage conditions.

Materials:

  • This compound

  • High-purity solvent (e.g., DMSO, acetonitrile)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Volumetric flasks and pipettes

  • Amber HPLC vials

Procedure:

  • Prepare a Stock Solution: Accurately weigh and dissolve this compound in your chosen solvent to a known concentration (e.g., 1 mg/mL).

  • Initial Analysis (T=0): Immediately dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis and inject it into the HPLC system. This will serve as your baseline (100% integrity).

  • Storage: Store the stock solution under the desired conditions (e.g., room temperature, 4°C, -20°C; exposed to light vs. protected from light).

  • Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24, 48 hours and weekly thereafter), withdraw an aliquot of the stock solution, dilute it to the same concentration as the T=0 sample, and analyze it by HPLC.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample. The appearance of new peaks should also be noted.

HPLC Method Development (Starting Point):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid, if needed for peak shape).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determine the λmax of the compound by UV-Vis spectrophotometry or use a photodiode array (PDA) detector.

  • Injection Volume: 10 µL

The workflow for this stability study is illustrated below.

G cluster_prep Preparation cluster_analysis Analysis A Prepare Stock Solution B T=0 HPLC Analysis A->B C Store Solution B->C D Time-Point HPLC Analysis C->D At Intervals E Data Analysis D->E

Caption: Experimental workflow for assessing solution stability.

References

  • Chemspace. (n.d.). 5-methoxy-2-methyl-1H-indole-3-carbaldehyde. [Link]

  • PubChem. (n.d.). 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde. [Link]

  • PubChem. (n.d.). 5-methoxy-1H-indole-3-carbaldehyde. [Link]

  • MDPI. (2021). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. [Link]

  • PLOS ONE. (2014). Degradation of toluene by ortho cleavage enzymes in Burkholderia fungorum FLU100. [Link]

  • Synthonix. (n.d.). 5-Methoxy-1H-indole-3-carbaldehyde. [Link]

  • Supporting Information. (n.d.). Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. [Link]

  • NIST. (n.d.). Indole-3-carboxaldehyde, 5-methoxy, TMS. [Link]

  • PubChem. (n.d.). 5-methoxy-1-methyl-1H-indole-3-carbaldehyde. [Link]

  • ResearchGate. (2022). Degradation of toluene by ortho cleavage enzymes in Burkholderia fungorum FLU100. [Link]

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Vilsmeier-Haack Reaction of Indoles: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Vilsmeier-Haack reaction of indoles. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this powerful formylation reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, with a particular focus on the critical role of the solvent.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction, and why is it important for indole chemistry?

The Vilsmeier-Haack reaction is a highly effective method for the formylation (addition of a -CHO group) of electron-rich aromatic and heteroaromatic compounds, such as indoles.[1][2] The reaction typically uses a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃) to generate the active electrophile, known as the Vilsmeier reagent.[3][4] For indoles, this reaction is invaluable as it typically installs the formyl group at the C3 position with high regioselectivity, producing indole-3-carboxaldehydes. These products are crucial intermediates in the synthesis of a vast array of pharmaceuticals and biologically active compounds, including tryptophan derivatives and alkaloids.[1]

Q2: What is the Vilsmeier reagent and how is it formed?

The Vilsmeier reagent is a chloroiminium salt, which is the active electrophilic species in the reaction.[3] It is most commonly generated in situ from the reaction between DMF and POCl₃.[3][5] The mechanism involves the nucleophilic attack of the carbonyl oxygen of DMF on the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a dichlorophosphate anion to yield the stable and reactive chloroiminium ion, [(CH₃)₂N=CHCl]⁺.[3] This iminium ion is a weak electrophile, making it highly selective for electron-rich substrates like indoles.[6]

Vilsmeier_Reagent_Formation cluster_reagents Reagents cluster_product Product DMF DMF (Dimethylformamide) Vilsmeier Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺PO₂Cl₂⁻ DMF->Vilsmeier Reacts with POCl3 POCl₃ (Phosphorus Oxychloride) POCl3->Vilsmeier

Caption: Formation of the Vilsmeier Reagent from DMF and POCl₃.

Q3: What is the primary role of the solvent in the Vilsmeier-Haack reaction of indoles?

The solvent plays several critical roles in this reaction:

  • Reagent & Solvent: In many standard procedures, DMF serves as both a reactant (the precursor to the Vilsmeier reagent) and the solvent.[7] Using an excess of DMF ensures that the concentration of the Vilsmeier reagent remains high throughout the reaction.

  • Solubility: The solvent must effectively dissolve the indole substrate, the Vilsmeier reagent, and any intermediates to ensure a homogeneous reaction mixture, which is crucial for achieving optimal reaction rates and yields.

  • Stabilization of Intermediates: The polarity of the solvent can influence the stability of the charged intermediates formed during the reaction, including the Vilsmeier reagent itself and the subsequent sigma complex (iminium intermediate) formed after the indole attacks the electrophile.[4]

  • Reaction Rate: While studies have shown that the reaction rate is only affected to a small extent by the polarity of the solvent for some heterocyclic compounds, the choice of solvent can still impact reaction times and temperature requirements.[4]

Q4: Can solvents other than DMF be used? What are the advantages and disadvantages?

Yes, other solvents can be and are often used, typically in conjunction with DMF (which is still required as the reagent). Common co-solvents include chlorinated hydrocarbons like 1,2-dichloroethane (DCE) or dichloromethane (DCM).[6][7]

  • Advantages of using a co-solvent:

    • Improved Solubility: Some substituted indoles may have poor solubility in pure DMF. A co-solvent like DCM can improve solubility.

    • Temperature Control: Solvents like DCM have lower boiling points, which can be advantageous for reactions with highly reactive indoles where better temperature control is needed to prevent side reactions.

    • Simplified Work-up: Using a volatile co-solvent can sometimes simplify the removal of the solvent during the work-up phase.

  • Disadvantages:

    • Potentially Slower Reaction: Diluting the DMF with a co-solvent lowers the concentration of the Vilsmeier reagent, which could potentially slow down the reaction rate.

    • Solvent Compatibility: The chosen solvent must be inert to the highly reactive Vilsmeier reagent and the reaction conditions. Protic solvents like water or alcohols are incompatible as they will react with and destroy the Vilsmeier reagent.[8]

The choice ultimately depends on the specific indole substrate's reactivity and solubility.[5]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Q: I am getting a very low yield, or my starting material is not being consumed. What are the likely causes and solutions?

A: This is a common issue that can often be traced back to the quality of the reagents or the reaction setup.

  • Cause 1: Inactive Vilsmeier Reagent. The Vilsmeier reagent is highly sensitive to moisture.[3]

    • Solution: Ensure that your DMF is anhydrous and that the POCl₃ is fresh. The reaction should be set up under an inert atmosphere (e.g., nitrogen or argon) using dry glassware to prevent atmospheric moisture from quenching the reagent.[3][9]

  • Cause 2: Insufficiently Electron-Rich Indole. The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. If your indole substrate has strong electron-withdrawing groups, its nucleophilicity may be too low to react with the weak electrophilicity of the Vilsmeier reagent.

    • Solution: For deactivated indoles, you may need to use more forcing conditions, such as higher temperatures or longer reaction times.[2] However, be aware this can also lead to side products. Monitor the reaction progress carefully using Thin Layer Chromatography (TLC).

  • Cause 3: Incorrect Stoichiometry. An incorrect ratio of POCl₃ to DMF or substrate can lead to incomplete conversion.

    • Solution: Typically, a slight excess of POCl₃ relative to the indole is used (e.g., 1.1-1.5 equivalents). When DMF is used as the solvent, it is in large excess. If using a co-solvent, ensure at least one equivalent of DMF is present to form the reagent.

Problem 2: Formation of a Dark Tar or Insoluble Polymer

Q: My reaction mixture turned into a dark, intractable tar. What went wrong?

A: Tar formation is usually a sign of decomposition or polymerization, often caused by excessive heat or highly reactive substrates.

  • Cause 1: Overheating. The Vilsmeier-Haack reaction can be exothermic, especially during the initial formation of the reagent.[3] Uncontrolled temperature increases can lead to the decomposition of the indole or the product.

    • Solution: The formation of the Vilsmeier reagent should always be done at low temperatures (typically 0-5 °C) with slow, dropwise addition of POCl₃ to the DMF. Maintain careful temperature control throughout the reaction. For highly reactive indoles, keeping the entire reaction at a low temperature may be necessary.

  • Cause 2: Highly Reactive Substrate. Indoles with strong electron-donating groups are highly nucleophilic and can be prone to side reactions or polymerization under acidic Vilsmeier-Haack conditions.

    • Solution: Use milder conditions. This includes lower reaction temperatures and shorter reaction times. Using a less polar co-solvent like DCM might also help to moderate the reactivity.

  • Cause 3: Uncontrolled Quenching. The hydrolysis step during work-up is highly exothermic.[3] Adding water or an aqueous base too quickly can cause a rapid temperature spike, leading to product degradation.

    • Solution: Perform the quench by pouring the reaction mixture slowly onto crushed ice or into a vigorously stirred, ice-cold aqueous solution of a base like sodium acetate or sodium hydroxide.

Problem 3: Difficulty with Product Isolation and Purification

Q: My product seems to be soluble in the aqueous layer during work-up, or it is difficult to purify from residual DMF. What can I do?

A: Work-up and purification challenges are often related to the properties of the product and the solvent used.

  • Cause 1: Product is Water-Soluble. Some indole-3-carboxaldehydes, especially those with polar substituents, may have partial solubility in water, leading to loss of product during aqueous extraction.

    • Solution: After the initial extraction with a standard organic solvent (like ethyl acetate or DCM), saturate the aqueous layer with brine (a saturated NaCl solution). This will decrease the polarity of the aqueous phase and "salt out" the organic product, allowing for more complete extraction. Perform multiple extractions (3-4 times) with the organic solvent.

  • Cause 2: Residual DMF. DMF is a high-boiling point (153 °C) polar aprotic solvent and can be difficult to remove completely under reduced pressure.

    • Solution: The most effective method is repeated washing of the organic extract with water or a 5% LiCl aqueous solution.[9] Lithium chloride is particularly effective at partitioning DMF into the aqueous phase. For stubborn cases, azeotropic removal with toluene or heptane under reduced pressure can be employed.[9]

Troubleshooting Workflow Diagram

Troubleshooting_Workflow Start Experiment Start Problem Identify Issue Start->Problem LowYield Low/No Yield Problem->LowYield e.g. TarryResidue Tarry Residue Problem->TarryResidue WorkupIssue Work-up/Purification Difficulty Problem->WorkupIssue Cause_Reagent Cause: Inactive Reagent LowYield->Cause_Reagent Cause_Substrate Cause: Deactivated Substrate LowYield->Cause_Substrate Cause_Heat Cause: Overheating TarryResidue->Cause_Heat Cause_Quench Cause: Uncontrolled Quench TarryResidue->Cause_Quench Cause_DMF Cause: Residual DMF WorkupIssue->Cause_DMF Solution_Dry Solution: Use Anhydrous Reagents/Inert Atmosphere Cause_Reagent->Solution_Dry Solution_Force Solution: More Forcing Conditions (Heat/Time) Cause_Substrate->Solution_Force Solution_Temp Solution: Strict Temperature Control (0-5°C) Cause_Heat->Solution_Temp Solution_ColdQuench Solution: Quench Slowly onto Ice/Cold Base Cause_Quench->Solution_ColdQuench Solution_Wash Solution: Aqueous Wash (Water, Brine, LiCl) Cause_DMF->Solution_Wash

Caption: A logical workflow for troubleshooting common Vilsmeier-Haack reaction issues.

Data Summary: Effect of Solvent Choice

While comprehensive kinetic data comparing a wide range of solvents for indole formylation is sparse, general principles and observations from the literature allow for a qualitative summary.

Solvent SystemRole of SolventTypical ConditionsAdvantagesDisadvantages
DMF (neat) Reagent & Solvent0 °C to RT, then heat (e.g., 60-80 °C)High reagent concentration, simple setup, generally good yields.High boiling point makes removal difficult; potential for side reactions at high temperatures.
DMF in DCE/DCM Reagent & Co-solvent0 °C to RTGood for substrates with poor DMF solubility, easier temperature control, easier solvent removal.Lower reagent concentration may slow the reaction; requires careful handling of chlorinated solvents.
Solvent-Free Reagent (liquid)Grinding at RT"Green" chemistry approach, very short reaction times, potentially higher yields.Limited to solid-state reactions, may not be suitable for all substrates, potential for localized overheating.

Experimental Protocols

Protocol 1: Standard Vilsmeier-Haack Formylation of Indole using DMF as Solvent

This protocol is a general procedure for the formylation of unsubstituted indole.

  • Apparatus Setup:

    • Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

  • Reagent Preparation (Vilsmeier Reagent Formation):

    • To the flask, add anhydrous DMF (10 mL).

    • Cool the flask to 0 °C using an ice-salt bath.

    • Slowly add phosphorus oxychloride (POCl₃) (1.1 mL, 1.2 equiv) dropwise to the stirred DMF via the dropping funnel. The addition rate should be controlled to maintain the internal temperature below 10 °C.

    • After the addition is complete, stir the mixture at 0 °C for 30 minutes. You should observe the formation of a yellowish solid or viscous oil, which is the Vilsmeier reagent.

  • Reaction with Indole:

    • Dissolve indole (1.17 g, 1.0 equiv) in anhydrous DMF (5 mL).

    • Add the indole solution dropwise to the cold Vilsmeier reagent mixture.

    • After addition, allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-6 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and pour it slowly onto 100 g of crushed ice with vigorous stirring.

    • Neutralize the mixture by adding a cold 2 M NaOH solution until the pH is approximately 7-8. A precipitate should form.

    • Stir the mixture for another 30 minutes in the ice bath.

    • Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethyl acetate/hexane mixture, to yield indole-3-carboxaldehyde.[1]

Protocol 2: Vilsmeier-Haack Formylation using a Co-Solvent (DCM)

This protocol is suitable for substrates that may require milder conditions or have better solubility in chlorinated solvents.

  • Apparatus Setup:

    • Set up the reaction apparatus as described in Protocol 1.

  • Reagent Preparation:

    • In the flask, combine anhydrous DMF (0.85 mL, 1.1 equiv) and anhydrous dichloromethane (DCM) (20 mL).

    • Cool the solution to 0 °C.

    • Slowly add POCl₃ (1.0 mL, 1.1 equiv) dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture at 0 °C for 30 minutes.

  • Reaction with Indole:

    • Dissolve the indole substrate (10 mmol, 1.0 equiv) in DCM (10 mL) and add it dropwise to the Vilsmeier reagent.

    • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir until TLC indicates completion.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath.

    • Slowly and carefully add a saturated aqueous solution of sodium acetate (30 mL) to quench the reaction.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with DCM (3 x 20 mL).

    • Combine the organic extracts and wash them with water (2 x 30 mL) and then brine (1 x 30 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify by column chromatography on silica gel or recrystallization as needed.

References

  • Redamala, R., Merugu, R., & Rajanna, K.C. (n.d.). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Asian Journal of Research in Chemistry. [Link]

  • Vilsmeier reagent. (n.d.). Wikipedia. [Link]

  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012, April 27). Master Organic Chemistry. [Link]

  • C. C. & S. C. (n.d.). The mechanism of the Vilsmeier–Haack reaction. Part III. Structural and solvent effects. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023, September 5). RSC Advances. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). [Link]

  • Vilsmeier-Haack Reaction. (n.d.). NROChemistry. [Link]

  • J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Vilsmeier–Haack reaction of indole. (2025, June 10). YouTube. [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013, July 30). [Link]

  • Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. (2024, February 14). Organic Syntheses. [Link]

  • Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. (2022, November 18). PubMed. [Link]

  • Formation of indole trimers in Vilsmeier type reactions. (n.d.). Semantic Scholar. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Indole Formylation: A Comparative Analysis of the Vilsmeier-Haack Reaction and Its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

The indole-3-carboxaldehyde scaffold is a cornerstone in synthetic chemistry, serving as a critical precursor for a multitude of pharmaceuticals, agrochemicals, and materials. Its importance stems from the versatile reactivity of the aldehyde group, which allows for extensive molecular elaboration. The Vilsmeier-Haack reaction has long been the preeminent method for the C3-formylation of indoles, prized for its reliability and high efficiency.[1][2] However, no single reaction is a panacea. The specific substitution pattern of the indole, functional group tolerance, and considerations of safety and scale often necessitate the exploration of alternative methodologies.

This guide provides an in-depth comparison of the Vilsmeier-Haack reaction with other key indole formylation techniques. We will dissect the mechanistic underpinnings of each method, present comparative experimental data, and offer a logical framework for selecting the optimal reaction conditions for your specific synthetic challenge.

The Vilsmeier-Haack Reaction: The Formylation Workhorse

The Vilsmeier-Haack reaction is a robust and widely adopted method for formylating electron-rich aromatic and heteroaromatic compounds, with indoles being prime substrates.[3] It is often the first choice for chemists due to its generally high yields and predictable regioselectivity.

Mechanistic Rationale

The reaction's efficacy hinges on the in-situ formation of a potent electrophile, the Vilsmeier reagent (a chloroiminium salt), from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[3][4]

  • Activation: The lone pair on the oxygen of DMF attacks the electrophilic phosphorus center of POCl₃.

  • Formation of the Vilsmeier Reagent: Subsequent elimination of a dichlorophosphate species generates the highly electrophilic chloroiminium cation. This cation is the key formylating agent.

  • Electrophilic Attack: The indole's π-system, which has the highest electron density at the C3 position, acts as a nucleophile, attacking the Vilsmeier reagent.[5] This step is highly regioselective.

  • Aromatization & Hydrolysis: The resulting intermediate eliminates a chloride ion to restore aromaticity, forming an iminium salt. This salt is then hydrolyzed during aqueous workup to liberate the desired indole-3-carboxaldehyde and dimethylamine.[1][5]

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_formylation Indole Formylation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Indole Indole Vilsmeier_Reagent->Indole Iminium_Intermediate Iminium Intermediate Indole->Iminium_Intermediate Electrophilic Attack Aldehyde Indole-3-carboxaldehyde Iminium_Intermediate->Aldehyde Aqueous Workup (Hydrolysis)

Caption: Mechanism of the Vilsmeier-Haack reaction on indole.

Performance and Experimental Data

The Vilsmeier-Haack reaction is known for its excellent yields, particularly with unsubstituted or electron-rich indoles.

Indole DerivativeReagentsTemperature (°C)Time (h)Yield (%)
IndolePOCl₃, DMF0 to 85696[3]
2-MethylindolePOCl₃, DMF98-100371 (1-formyl), 22.5 (2-formyl)[3]
4-MethylindolePOCl₃, DMF0 to 85890[3]
5-MethylindolePOCl₃, DMF0 to 85688[3]
5-BromoindolePOCl₃, DMF--95[1]

Note: The reaction with 2-methylindole shows a change in regioselectivity, favoring N-formylation and C2-formylation, highlighting a key limitation when the C3 position is blocked.

Standard Experimental Protocol: Formylation of Indole

This protocol is a self-validating system, representing a standard and reproducible procedure.

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool N,N-dimethylformamide (3.5 mL, 45.6 mmol) in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (2.08 mL, 22.8 mmol) dropwise to the cooled DMF with stirring, ensuring the temperature remains below 5 °C.[6]

  • Indole Addition: After the addition is complete, add a solution of indole (e.g., 2.18 g, 7.6 mmol of a substituted indole) in a minimal amount of an appropriate solvent (e.g., dioxane) slowly to the reaction mixture.[2][6]

  • Reaction: Remove the cooling bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture at a specified temperature (e.g., 75-85 °C) for a designated time (e.g., 2-6 hours).[3][6]

  • Workup: Cool the mixture and carefully pour it onto crushed ice. Neutralize the solution with a base (e.g., NaOH solution or NaHCO₃) until alkaline.

  • Isolation & Purification: The product often precipitates upon neutralization. Collect the solid by filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Alternative Formylation Methodologies

While the Vilsmeier-Haack reaction is powerful, its reliance on a corrosive and dehydrating agent (POCl₃) and moderately high temperatures can be incompatible with sensitive substrates. Several alternatives exist, each with a distinct profile of advantages and drawbacks.

Reimer-Tiemann Reaction

This method is historically significant for the ortho-formylation of phenols but can be applied to electron-rich heterocycles like indoles.[7][8]

  • Mechanism: The key reactive species is dichlorocarbene (:CCl₂), generated from chloroform and a strong base (e.g., NaOH).[7][8] The electron-rich indole attacks the highly electron-deficient carbene. Subsequent hydrolysis of the dichloromethyl intermediate yields the aldehyde.

  • Advantages: Avoids the use of strong acids or dehydrating agents.

  • Disadvantages: Typically suffers from low yields when applied to indoles. The strongly basic conditions are not suitable for base-sensitive functional groups. A significant drawback is the potential for ring-expansion byproducts, leading to the formation of quinolines. The use of toxic chloroform and a biphasic solvent system can also be cumbersome.[7]

Gattermann Reaction

The Gattermann reaction is a classic formylation method that utilizes a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst.[9][10][11]

  • Mechanism: Similar to a Friedel-Crafts reaction, it involves an electrophilic aromatic substitution. The electrophile is believed to be formimidoyl chloride or a related species generated from HCN and HCl.

  • Advantages: A well-established method for aromatic formylation.

  • Disadvantages: The extreme toxicity of hydrogen cyanide is a major deterrent, making this reaction hazardous and impractical for most modern laboratories.[12] While variants using zinc cyanide (Zn(CN)₂) are safer, they still involve highly toxic materials. The reaction is generally less effective for indoles compared to the Vilsmeier-Haack method.

Duff Reaction

The Duff reaction employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically glycerol or acetic acid.[13][14]

  • Mechanism: HMTA acts as a source for an electrophilic iminium ion in the acidic medium. The reaction proceeds through aminomethylation of the indole, followed by hydrolysis to the aldehyde.[14]

  • Advantages: Uses stable, non-volatile, and less hazardous reagents compared to the Gattermann or Reimer-Tiemann reactions.

  • Disadvantages: Yields for indole formylation are often only modest (e.g., 25% for indole, though higher for 2-methylindole).[15] The reaction often requires high temperatures.

Formylation with Dichloromethyl Methyl Ether (Rieche Formylation)

This method uses dichloromethyl methyl ether (Cl₂CHOMe) activated by a Lewis acid, such as TiCl₄ or AgOTf, to formylate aromatic rings.[16][17]

  • Mechanism: The Lewis acid coordinates to one of the chlorine atoms of Cl₂CHOMe, facilitating its departure and generating a highly reactive methoxychlorocarbenium ion electrophile, which is then attacked by the indole.

  • Advantages: Can be conducted under very mild conditions, sometimes at temperatures as low as -78 °C, which is beneficial for thermally sensitive substrates.[16]

  • Disadvantages: Dichloromethyl methyl ether is a suspected carcinogen and a potent lachrymator, requiring careful handling in a fume hood.[18][19] The reaction requires stoichiometric amounts of a Lewis acid, which can complicate workup.

Modern Catalytic and "Green" Approaches

Recent research has focused on developing milder and more environmentally benign formylation methods.

  • Visible-Light Photoredox Catalysis: Eosin Y can catalyze the C3-formylation of indoles using tetramethylethylenediamine (TMEDA) as the carbon source and air as the oxidant under mild conditions (blue LED light at room temperature).[20] This approach offers excellent functional group tolerance.

  • Iron-Catalyzed Formylation: An efficient method uses formaldehyde and aqueous ammonia with a catalytic amount of ferric chloride (FeCl₃) and air as the oxidant.[21] This protocol avoids hazardous reagents like POCl₃ and is scalable.[21]

Comparative Analysis and Decision-Making

The choice of formylation method is a multi-parameter decision that balances yield, substrate compatibility, safety, and scalability.

Summary of Performance
MethodKey ReagentsTypical Yields (Indole)RegioselectivityConditionsKey AdvantagesKey Disadvantages & Safety
Vilsmeier-Haack POCl₃, DMF Excellent (90-96%) [3]High (C3) 0-100 °C High yield, reliable, scalable Corrosive POCl₃, exothermic
Reimer-TiemannCHCl₃, NaOHLow-ModerateC3, with byproductsBiphasic, HeatAvoids strong acidsToxic CHCl₃, strong base, low yields, ring-expansion[8]
GattermannHCN, HCl, AlCl₃ModerateC3Anhydrous, AcidicClassic methodExtreme Toxicity (HCN) , strong acid[12]
DuffHMTA, AcidLow-Moderate (25-75%)[15]C3High Temp (100-150 °C)Safer reagentsModerate yields, high temperatures
Rieche (Cl₂CHOMe)Cl₂CHOMe, TiCl₄Good-ExcellentHigh (C3)Low Temp (-78 to RT)Very mild conditionsCarcinogenic reagent , requires Lewis acid[16][18]
PhotoredoxEosin Y, TMEDA, AirGood (50-80%)[20]High (C3)RT, Blue LightExtremely mild, green oxidant (air)Requires photochemical setup
Iron-CatalyzedFeCl₃, HCHO, NH₃Good-Excellent (up to 93%)[21]High (C3)130 °CInexpensive, non-toxic catalystRequires elevated temperature
Decision-Making Workflow

To assist in selecting the appropriate method, the following workflow can be used as a guide.

Decision_Workflow start Start: Formylate Indole q1 Is high yield (>90%) the primary goal? start->q1 q2 Is the substrate sensitive to acid, heat, or POCl₃? q1->q2 No vilsmeier Use Vilsmeier-Haack q1->vilsmeier Yes q3 Are hazardous reagents (POCl₃, CHCl₃, HCN, Cl₂CHOMe) acceptable? q2->q3 Yes q2->vilsmeier No rieche Consider Rieche (Cl₂CHOMe + Lewis Acid) q3->rieche Yes modern Consider Photoredox or Iron-Catalyzed Methods q3->modern No q4 Is scalability a key consideration? q4->vilsmeier Yes q4->modern No vilsmeier->q4 duff_reimer Consider Duff or (with caution) Reimer-Tiemann

Sources

A Comparative Guide to the Antiproliferative Activity of 5-Methoxyindole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 5-methoxyindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its structural similarity to endogenous molecules like serotonin has made it a fertile ground for developing therapeutic agents.[2] This guide focuses on a critical application: its role in the development of novel antiproliferative agents for cancer therapy.

Quantitative Comparison of Antiproliferative Potency

The efficacy of an antiproliferative agent is fundamentally quantified by its half-maximal inhibitory concentration (IC50), the concentration required to inhibit 50% of cancer cell growth. A lower IC50 value signifies higher potency. Below, we compare the in vitro cytotoxic activity of several key 5-methoxyindole derivatives against a panel of human cancer cell lines.

Table 1: 5-Methoxyindole-Isatin Hybrids vs. Sunitinib

Isatin, another well-known pharmacophore, has been hybridized with the 5-methoxyindole scaffold to create potent anticancer agents. The data below showcases two promising compounds, 5o and 5w, which demonstrate significantly greater potency than the standard-of-care multi-kinase inhibitor, Sunitinib.[3][4]

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference DrugIC50 (µM)Key Structural Features
5o 5-Methoxyindole-isatin HybridZR-75 (Breast)1.69 Sunitinib8.11Isatin moiety at indole C2, N-benzyl on isatin[2][3]
HT-29 (Colon)1.69 Sunitinib8.11
A-549 (Lung)1.69 Sunitinib8.11
5w 5-Methoxyindole-isatin HybridZR-75 (Breast)1.91 Sunitinib8.11Isatin moiety at indole C2, N-phenyl on isatin[2][3]
HT-29 (Colon)1.91 Sunitinib8.11
A-549 (Lung)1.91 Sunitinib8.11

Expertise & Experience: The structure-activity relationship (SAR) is evident here. The nature of the substituent on the isatin nitrogen is a critical determinant of activity.[3] Both the N-benzyl (5o) and N-phenyl (5w) groups confer potent, broad-spectrum antiproliferative activity, rendering them approximately four to five times more potent than Sunitinib in these cell lines.[4][5]

Table 2: N-Methyl-5,6,7-trimethoxyindole Derivatives

Another class of derivatives involves additional methoxy groups on the indole ring. Compounds 21 and 31 have emerged as highly potent antimitotic agents, with IC50 values in the nanomolar range, indicating exceptional potency.[1]

Compound IDDerivative ClassHeLa (Cervical)A549 (Lung)MCF-7 (Breast)K562 (Leukemia)
21 N-methyl-5,6,7-trimethoxyindole22 nM35 nM28 nM125 nM
31 N-methyl-5,6,7-trimethoxyindole25 nM41 nM33 nM-

Expertise & Experience: The nanomolar potency of compounds 21 and 31 suggests a highly specific and efficient mechanism of action. Their development as vascular disrupting agents highlights a different therapeutic strategy compared to the isatin hybrids, focusing on disrupting the tumor's blood supply in addition to direct cytotoxicity.[1]

Mechanisms of Action: A Visual Guide

Understanding the molecular pathways through which these derivatives exert their effects is paramount for rational drug design and predicting clinical outcomes. The therapeutic effects are underpinned by their ability to modulate specific cellular signaling pathways.[2]

Mechanism 1: G1 Phase Cell Cycle Arrest by Compound 5o

Compound 5o, one of the most active isatin hybrids, induces cell cycle arrest by preventing cells from transitioning from the G1 to the S phase.[3][4] This is achieved by inhibiting the phosphorylation of the Retinoblastoma (Rb) protein.[4] Hypophosphorylated Rb remains active and sequesters E2F transcription factors, preventing the expression of genes required for DNA synthesis and thereby halting proliferation.

G1_Arrest_Mechanism Compound_5o Compound 5o Rb Phosphorylated Rb (Inactive) Compound_5o->Rb Inhibits Phosphorylation E2F E2F Transcription Factor Rb->E2F Prevents Release S_Phase_Genes S-Phase Progression Genes E2F->S_Phase_Genes Cannot Activate Cell_Cycle_Arrest G1 Phase Cell Cycle Arrest S_Phase_Genes->Cell_Cycle_Arrest Leads to

Caption: Inhibition of G1 to S phase transition by compound 5o.

Mechanism 2: G2/M Phase Arrest via Tubulin Disruption

In contrast, the N-methyl-5,6,7-trimethoxyindoles 21 and 31 operate later in the cell cycle. They inhibit the polymerization of tubulin, a critical component of the cellular cytoskeleton.[1] This disruption prevents the formation of the mitotic spindle, a structure essential for chromosome segregation during mitosis, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1]

G2M_Arrest_Mechanism Compounds_21_31 Compounds 21 & 31 Microtubules Microtubule Polymerization Compounds_21_31->Microtubules Inhibits Tubulin Tubulin Monomers Tubulin->Microtubules Polymerize into Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Required for Apoptosis Apoptosis Mitotic_Spindle->Apoptosis Arrest leads to

Caption: Mechanism of G2/M phase arrest by compounds 21 and 31.

Experimental Protocols: A Self-Validating System

Trustworthiness in scientific claims stems from reproducible methodologies. The following protocols describe the standard assays used to generate the data presented in this guide.

In Vitro Antiproliferative Assay (MTT Assay)

The MTT assay is a foundational colorimetric method for assessing cell viability. It relies on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for adherence and recovery.[2]

  • Compound Treatment: Stock solutions of the 5-methoxyindole derivatives are prepared in DMSO. These are then serially diluted in cell culture medium to achieve a range of final concentrations. The culture medium is removed from the wells and replaced with the compound-containing medium. Cells are incubated for a 48-72 hour period.[2]

  • MTT Addition: Following the treatment period, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) is added to each well. The plates are then returned to the incubator for 4 hours.[2]

  • Formazan Solubilization: The medium containing MTT is carefully removed. 150 µL of DMSO is added to each well to dissolve the insoluble purple formazan crystals.[2] The plate is agitated gently for 10 minutes to ensure complete solubilization.

  • Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are normalized to the untreated control wells to determine the percentage of cell viability. The IC50 value is then calculated by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A 1. Seed Cells in 96-well plate B 2. Incubate 24 hours A->B C 3. Add Serial Dilutions of 5-Methoxyindole Derivatives B->C D 4. Incubate 48-72 hours C->D E 5. Add MTT Reagent D->E F 6. Incubate 4 hours (Formazan Formation) E->F G 7. Solubilize Formazan with DMSO F->G H 8. Read Absorbance (~570 nm) G->H I 9. Calculate IC50 H->I

Caption: Standard experimental workflow for the MTT cell viability assay.

Conclusion

The 5-methoxyindole scaffold is a remarkably versatile platform for the development of novel antiproliferative agents.[2] Structure-activity relationship studies clearly demonstrate that strategic modifications to this core can yield compounds with dramatic increases in potency and diverse mechanisms of action, from cell cycle arrest at different checkpoints to the disruption of the cellular cytoskeleton.[1][3] The isatin hybrids, particularly 5o and 5w, stand out for their broad-spectrum activity and potency exceeding that of established drugs like Sunitinib.[2] Meanwhile, derivatives like 21 and 31 exhibit nanomolar efficacy, highlighting their potential as highly targeted antimitotic agents.[1] The continued exploration of this chemical space, guided by the mechanistic and methodological insights presented here, holds significant promise for the future of cancer chemotherapy.

References

  • The Pivotal Role of the 5-Methoxy Group in Indole Derivatives: A Comparative Guide to Structure-Activity Relationships. (2025). Benchchem.
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  • Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized isatins. (2019). Drug Design, Development and Therapy. National Center for Biotechnology Information.
  • Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized isatins. (2019). Drug Design, Development and Therapy. PubMed.
  • Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry. Taylor & Francis Online.
  • Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized isatins. (2019). Semantic Scholar.
  • Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives. (2020). Molecules. MDPI.
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Sources

A Comparative Guide to the Antifungal Properties of 5-Methoxyindole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The rise of invasive fungal infections, coupled with the growing threat of antifungal resistance, has created an urgent need for novel therapeutic agents. Among the diverse heterocyclic scaffolds explored in medicinal chemistry, the indole nucleus has emerged as a promising framework for the development of new anti-infective drugs. This guide provides a comprehensive comparison of the antifungal properties of 5-methoxyindole derivatives, offering insights into their performance against pathogenic fungi, their mechanisms of action, and the experimental methodologies used for their evaluation.

Introduction to 5-Methoxyindoles as Antifungal Agents

The indole scaffold is a ubiquitous structural motif in a vast array of biologically active natural products and synthetic compounds. The 5-methoxyindole core, in particular, has garnered attention for its potential therapeutic applications, including neuroprotective and antidiabetic properties.[1][2] Recent investigations have extended the biological profile of this class of molecules to include antifungal activity.[3][4][5] The exploration of 5-methoxyindole derivatives as antifungal agents is driven by the need for new chemical entities that can overcome the limitations of current antifungal therapies, such as toxicity, drug-drug interactions, and the emergence of resistant strains.[5]

Comparative Antifungal Performance

Direct, head-to-head comparative studies of 5-methoxyindole compounds against a broad spectrum of fungal pathogens and conventional antifungal drugs are still emerging. However, existing data from studies on closely related indole derivatives provide valuable insights into their potential efficacy.

Activity Against Candida Species

Candida albicans is a major opportunistic fungal pathogen responsible for a range of infections from superficial candidiasis to life-threatening systemic mycoses. Some indole derivatives have demonstrated notable activity against this pathogen. For instance, a study on methylindole derivatives found that 5-methylindole-2-carboxylic acid, a close analog of 5-methoxyindole compounds, exhibited a minimum inhibitory concentration (MIC) of ≥2 mM against fluconazole-resistant C. albicans.[3] In another study, multi-halogenated indoles, such as 4,6-dibromoindole and 5-bromo-4-chloroindole, displayed significant anti-Candida activity with MIC values ranging from 10 to 50 µg/mL against a panel of ten Candida species, including azole-resistant strains. This level of activity was reported to be superior to ketoconazole and comparable to miconazole.[6]

Table 1: Comparative in vitro Antifungal Activity of Indole Derivatives and Azole Antifungals against Candida species.

Compound/DrugFungal SpeciesMIC Range (µg/mL)Reference
5-Methylindole-2-carboxylic acidCandida albicans (Fluconazole-resistant)≥350.38 (≥2 mM)[3]
4,6-DibromoindoleCandida spp.10 - 50[6]
5-Bromo-4-chloroindoleCandida spp.10 - 50[6]
KetoconazoleCandida spp.25 - 400[6]
MiconazoleCandida spp.10 - 50[6]
FluconazoleCandida albicans0.42 - 1.63[7]

Note: Data for indole derivatives and azoles are from separate studies and are presented for comparative context.

Activity Against Other Fungal Pathogens

Beyond Candida, indole derivatives have shown promise against other clinically relevant fungi. For example, 6-methoxy-1H-indole-2-carboxylic acid has been evaluated for its activity against Aspergillus niger.[5] Furthermore, a study on chiral indole analogs demonstrated significant activity against various plant pathogenic fungi, with one derivative exhibiting an MIC of 1.95 µg/mL against Verticillium dahliae and Sclerotinia sclerotiorum.[8]

Mechanism of Action: A Divergent Approach from Conventional Antifungals

Understanding the mechanism of action is paramount in drug development. 5-methoxyindole compounds appear to exert their antifungal effects through mechanisms that are distinct from the primary targets of widely used antifungal drug classes like azoles.

The Azole Antifungals: Inhibition of Ergosterol Biosynthesis

Azole antifungals, such as fluconazole and ketoconazole, function by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene).[9][10] This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is the principal sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[9][11] By blocking lanosterol 14α-demethylase, azoles lead to a depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors, which disrupts the cell membrane and inhibits fungal growth.[9]

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_drug Mechanism of Azole Antifungals Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps 14-demethylated sterols 14-demethylated sterols Lanosterol->14-demethylated sterols Lanosterol 14α-demethylase (CYP51/Erg11p) Ergosterol Ergosterol 14-demethylated sterols->Ergosterol Multiple Steps Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity Azoles Azoles Lanosterol 14α-demethylase\n(CYP51/Erg11p) Lanosterol 14α-demethylase (CYP51/Erg11p) Azoles->Lanosterol 14α-demethylase\n(CYP51/Erg11p) Inhibition

Caption: Inhibition of Ergosterol Biosynthesis by Azole Antifungals.

5-Methoxyindole Derivatives: Induction of Oxidative Stress

In contrast to the targeted enzymatic inhibition by azoles, the antifungal activity of some indole derivatives has been linked to the induction of cellular stress. Specifically, certain halogenated indoles have been shown to induce the accumulation of reactive oxygen species (ROS) in Candida species.[6] This increase in ROS contributes to their fungicidal activity. This mechanism suggests a broader, more disruptive effect on fungal cellular homeostasis rather than the inhibition of a single enzyme.

Experimental Protocols: Evaluating Antifungal Efficacy

The in vitro antifungal activity of novel compounds is typically assessed using standardized methods to ensure reproducibility and comparability of data. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted guidelines for antifungal susceptibility testing.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination (Adapted from CLSI M27)

This method is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a yeast isolate.

Materials:

  • Test compounds (5-methoxyindole derivatives)

  • Positive control antifungal (e.g., fluconazole)

  • Fungal isolates (e.g., Candida albicans)

  • RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator (35°C)

Procedure:

  • Preparation of Fungal Inoculum:

    • Culture the yeast isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Preparation of Antifungal Dilutions:

    • Prepare a stock solution of the 5-methoxyindole compound in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the compound in RPMI-1640 medium in the 96-well plate to achieve a range of desired final concentrations.

    • Prepare a drug-free control well (containing only medium and inoculum) and a sterility control well (containing only medium).

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well (except the sterility control).

    • Incubate the microtiter plate at 35°C for 24-48 hours.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free control. This can be assessed visually or by measuring the optical density using a microplate reader.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Inoculum Prepare Fungal Inoculum (0.5 McFarland) Plate Inoculate 96-well Plate Inoculum->Plate Dilutions Prepare Serial Dilutions of Test Compound Dilutions->Plate Incubate Incubate at 35°C for 24-48h Plate->Incubate Read Read Results (Visually or Spectrophotometrically) Incubate->Read MIC Determine MIC Read->MIC

Caption: Workflow for Broth Microdilution Antifungal Susceptibility Testing.

Conclusion and Future Directions

5-methoxyindole derivatives represent a promising class of compounds with the potential to contribute to the antifungal drug discovery pipeline. While current data suggests activity against clinically relevant fungal pathogens, further research is necessary to fully elucidate their spectrum of activity, optimize their potency through structure-activity relationship studies, and comprehensively define their mechanisms of action. Direct comparative studies with a broader range of conventional antifungals are crucial to accurately position these compounds in the therapeutic landscape. The development of 5-methoxyindole-based antifungals could offer a valuable alternative or adjunctive therapy in the ongoing battle against fungal infections.

References

  • Manoharan, R. K., Lee, J. H., & Lee, J. (2018). Suppression of Fluconazole Resistant Candida albicans Biofilm Formation and Filamentation by Methylindole Derivatives. Frontiers in Microbiology, 9, 2758. [Link]

  • Jeong, H., Boya, B. R., Kim, Y. G., & Lee, J. (2023). Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. International Journal of Molecular Sciences, 24(22), 16109. [Link]

  • Manoharan, R. K., Lee, J. H., Kim, Y. G., & Lee, J. (2017). Efficacy of 7-benzyloxyindole and other halogenated indoles to inhibit Candida albicans biofilm and hyphal formation. Microbial Pathogenesis, 113, 395-402. [Link]

  • Cowen, L. E., Singh, S. D., Köhler, J. R., Collins, C., & Fink, G. R. (2012). Disrupting fluconazole resistance in Candida albicans clinical isolates with tetracyclic indoles. ACS Chemical Biology, 7(5), 844-850. [Link]

  • Li, Y., Liu, Y., Wang, Y., Li, Y., & Feng, J. (2023). Synthesis and antifungal activity of novel chiral indole analogues. Natural Product Research, 37(14), 2335-2341. [Link]

  • Manoharan, R. K., Lee, J. H., & Lee, J. (2018). Suppression of Fluconazole Resistant Candida albicans Biofilm Formation and Filamentation by Methylindole Derivatives. ResearchGate. [Link]

  • Hasan, S., Singh, A., & Singh, P. P. (2023). Synthesis, Antifungal Ergosterol Inhibition, Antibiofilm Activities, and Molecular Docking on β-Tubulin and Sterol 14-Alpha Demethylase along with DFT-Based Quantum Mechanical Calculation of Pyrazole Containing Fused Pyridine–Pyrimidine Derivatives. ACS Omega, 8(42), 39017-39033. [Link]

  • Stavrou, I. K., Koutsourea, A. I., & Geronikaki, A. A. (2023). N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. Molecules, 28(2), 794. [Link]

  • El-Gohary, N. S., Shaaban, M. I., & El-Nassag, M. A. (2024). In vitro and preclinical evaluation of the antifungal activity of 6-methoxy-1 H-indole-2-carboxylic acid produced by Bacillus toyonensis strain OQ071612 formulated as nanosponge hydrogel. Journal of Drug Delivery Science and Technology, 91, 105260. [Link]

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  • Al-Bari, M. A. A., & Hossain, M. A. (2022). Production and characterization of a broad-spectrum antimicrobial 5-butyl-2-pyridine carboxylic acid from Aspergillus fumigatus nHF-01. Scientific Reports, 12(1), 1735. [Link]

  • Naik, N., & Kumar, H. V. (2011). Synthesis and antioxidant evaluation of novel 5 methoxy indole analogues. ResearchGate. [Link]

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  • Nishimoto, A. T., & Caffrey, A. K. (2023). Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development. Journal of Fungi, 9(4), 456. [Link]

  • Zhang, H., Wang, Y., & Li, Y. (2022). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. Journal of Medicinal Chemistry, 65(11), 7891-7904. [Link]

  • Wang, P. (2018). Reexploring 5-methoxyindole-2-carboxylic acid (MICA) as a potential antidiabetic agent. Diabetes, Metabolic Syndrome and Obesity: Targets and Therapy, 11, 183-186. [Link]

  • Garcia-Rubio, R., & de Oliveira, H. C. (2018). The Multifunctional Fungal Ergosterol. mBio, 9(5), e01616-18. [Link]

  • Li, Y., Wang, Y., & Li, D. (2022). Five New Indole Alkaloid Derivatives from Deep-Sea Fungus Aspergillus fumigatus AF1. Marine Drugs, 20(1), 32. [Link]

  • Michalska, D., & Wysocki, J. (2023). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 28(13), 5173. [Link]

  • Smardon, A. M., Tusi, B. K., & Rao, R. (2014). Requirement for Ergosterol in V-ATPase Function Underlies Antifungal Activity of Azole Drugs. PLoS Pathogens, 10(7), e1004239. [Link]

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The Pivotal Role of the 5-Methoxy Group: A Comparative Guide to the Structure-Activity Relationship of 5-Methoxyindole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 5-methoxyindole scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a multitude of biologically active molecules.[1] The strategic placement of a methoxy group at the 5-position of the indole ring profoundly influences the pharmacological properties of these compounds, dictating their interactions with a diverse range of molecular targets and endowing them with therapeutic potential spanning from anticancer to neuropharmacological applications.[2] This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of various 5-methoxyindole derivatives, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.

Unlocking Anticancer Potential: A Quantitative Comparison

A significant body of research has focused on the antiproliferative and anticancer activities of 5-methoxyindole derivatives.[1][2] The following table summarizes the in vitro cytotoxic activity (IC50 values) of several key compounds against various cancer cell lines, highlighting the impact of structural modifications on their potency.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Key Structural FeaturesReference CompoundReference IC50 (µM)
5o 5-Methoxyindole-isatin HybridZR-75 (Breast), HT-29 (Colon), A-549 (Lung)1.69Isatin moiety at the 2-position of the indole, N-benzyl group on the isatin.Sunitinib8.11
5w 5-Methoxyindole-isatin HybridZR-75 (Breast), HT-29 (Colon), A-549 (Lung)1.91Isatin moiety at the 2-position of the indole, N-phenyl group on the isatin.Sunitinib8.11
21 N-Methyl-5,6,7-trimethoxyindoleHeLa (Cervical), A549 (Lung), MCF-7 (Breast), K562 (Leukemia)0.022, 0.035, 0.028, 0.125N-methyl and additional methoxy groups at positions 6 and 7.[3]--
31 N-Methyl-5,6,7-trimethoxyindoleHeLa (Cervical), A549 (Lung), MCF-7 (Breast)0.025, 0.041, 0.033N-methyl and additional methoxy groups at positions 6 and 7.[3]--
MMNC Indolo[2,3-b]quinolineColorectal Cancer Cell LinesPotent and selectiveFused quinoline ring system.5-FluorouracilLess effective
Compound 49 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinolineHCT116 (Colorectal), Caco-2 (Colorectal)0.05 - 0.2 (effective concentrations)Fused quinoline with chloro and methyl substitutions.[4][5]--

Analysis of SAR in Anticancer Agents:

The data reveals several key SAR trends for the anticancer activity of 5-methoxyindole derivatives:

  • Hybridization with other pharmacophores: The fusion of the 5-methoxyindole core with an isatin moiety in compounds 5o and 5w results in potent broad-spectrum anticancer activity. The nature of the substituent on the isatin nitrogen (benzyl vs. phenyl) slightly modulates this potency.[2]

  • Additional methoxylation: The presence of additional methoxy groups at the 6 and 7 positions, as seen in compounds 21 and 31 , dramatically increases antiproliferative activity, with IC50 values in the nanomolar range.[3] These compounds also exhibit vascular disrupting activity.[3]

  • Ring fusion: The formation of a rigid, planar indolo[2,3-b]quinoline system in MMNC and Compound 49 leads to potent and selective activity against colorectal cancer cells.[2][4][5]

Modulating the Serotonergic System

The 5-methoxyindole scaffold is a well-established pharmacophore for serotonin (5-HT) receptors, owing to its structural similarity to the endogenous ligand serotonin.[2] Modifications to the indole core and its side chains can fine-tune the affinity and selectivity of these derivatives for different 5-HT receptor subtypes.

Derivative ClassTarget ReceptorAffinity/ActivityKey Structural Features
5-Methoxytryptamine Derivatives 5-HT1AHigh affinity (pKi 8.4-9.4 for related compounds)The ethylamine side chain at the 3-position is crucial for receptor interaction.[2]
5-HT2AVaries with N-substitution. N,N-dimethyl substitution (as in 5-MeO-DMT) generally confers high potency.[2]N-alkylation pattern significantly influences potency and efficacy.[6]
5-HT4Agonist propertiesSubstitution on the aliphatic amine influences efficacy.[2]
N-Benzylated-5-methoxytryptamines 5-HT2 FamilyHigh affinity, often partial agonists.Introduction of a large lipophilic N-benzyl group generally improves affinity.[7]

Analysis of SAR at Serotonin Receptors:

  • The 5-Methoxy Group: The presence of the 5-methoxy group is a recurring motif in many potent serotonin receptor ligands.[2]

  • Side Chain at C3: An ethylamine side chain at the 3-position is a critical feature for interaction with serotonin receptors.

  • N-Substitution: The nature of the substituents on the terminal amine of the side chain plays a pivotal role in determining affinity and functional activity at different 5-HT receptor subtypes. For instance, N,N-dimethylation in 5-MeO-DMT leads to high potency at 5-HT2A receptors.[2] N-benzylation can enhance affinity but may result in partial agonism.[7]

Targeting Melatonin Receptors

The structural resemblance of 5-methoxyindoles to melatonin, the endogenous ligand for melatonin receptors (MT1 and MT2), makes this scaffold a promising starting point for the development of novel circadian rhythm modulators.[8][9]

CompoundTarget ReceptorAffinity (Ki)Functional Activity
Melatonin MT1, MT2High (pM to low nM range)Full Agonist
5-Methoxyindole MT1, MT2Very low (not reported)Not reported

While the parent 5-methoxyindole molecule exhibits very low affinity for melatonin receptors, its derivatives, particularly those with an N-acetyl ethylamine side chain at the C3 position (i.e., melatonin itself), are potent agonists.[9] This underscores the critical importance of the C3 side chain for high-affinity binding to MT1 and MT2 receptors. Virtual screening and structure-based optimization of 5-methoxyindole-like scaffolds have led to the discovery of novel, potent, and selective MT1 inverse agonists.[8]

Mechanisms of Action: A Visual Guide

The therapeutic effects of 5-methoxyindole derivatives are underpinned by their ability to modulate specific cellular signaling pathways. The following diagrams illustrate the key mechanisms of action for their anticancer effects.

cluster_0 Anticancer Mechanisms of 5-Methoxyindole Derivatives cluster_1 5-Methoxyindole-isatin hybrid (5o) cluster_2 Indolo[2,3-b]quinoline (MMNC) 5o 5-Methoxyindole-isatin hybrid (5o) G1_Arrest Prolongation of G1 Phase 5o->G1_Arrest induces S_G2M_Reduction Reduction of S and G2/M Phase Cells G1_Arrest->S_G2M_Reduction Proliferation_Inhibition Inhibition of Cell Proliferation S_G2M_Reduction->Proliferation_Inhibition MMNC Indolo[2,3-b]quinoline (MMNC) PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway MMNC->PI3K_AKT_mTOR inhibits Apoptosis Induction of Apoptosis PI3K_AKT_mTOR->Apoptosis leads to Cell_Survival_Inhibition Inhibition of Cell Survival Apoptosis->Cell_Survival_Inhibition Start Start Cell_Seeding Seed cancer cells in 96-well plates Start->Cell_Seeding Incubation1 Incubate overnight at 37°C Cell_Seeding->Incubation1 Compound_Treatment Treat cells with 5-methoxyindole derivatives Incubation1->Compound_Treatment Incubation2 Incubate for 24, 48, or 72 hours Compound_Treatment->Incubation2 MTT_Addition Add MTT solution Incubation2->MTT_Addition Incubation3 Incubate for 48 hours MTT_Addition->Incubation3 Formazan_Solubilization Remove medium and add DMSO Incubation3->Formazan_Solubilization Absorbance_Measurement Measure absorbance at 490 nm Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate cell viability Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for the MTT Assay.

2-[¹²⁵I]-Iodomelatonin Competition Binding Assay

This radioligand binding assay is used to determine the affinity of compounds for melatonin receptors. [8] Protocol:

  • Cell Culture: Grow CHO cells stably expressing FLAG-tagged recombinant human or mouse MT1 or MT2 receptors in Ham's F12 media supplemented with 10% fetal calf serum and antibiotics at 37°C in a CO2 incubator. [8]2. Cell Harvesting: After reaching 90-95% confluence, wash the cells with PBS, detach them with PBS containing 0.25 M sucrose and 1 mM EDTA, and pellet them by centrifugation. [8]3. Membrane Preparation: Resuspend the cell pellet in a binding buffer and homogenize. Centrifuge the homogenate to pellet the membranes, then resuspend the membranes in the binding buffer.

  • Binding Reaction: In a 96-well plate, combine the cell membranes, 2-[¹²⁵I]-iodomelatonin (the radioligand), and varying concentrations of the test compound (the competitor).

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 37°C) for a defined period to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Conclusion

The 5-methoxyindole scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to this core structure can lead to significant changes in biological activity, enabling the design of compounds with potent and selective effects against cancer cells and specific neurotransmitter receptors. [2]The presented data and experimental protocols provide a valuable resource for researchers in the fields of medicinal chemistry and drug discovery, facilitating the rational design and development of the next generation of 5-methoxyindole-based therapeutics. [2]

References

  • Synthesis and structure-activity relationships of N-methyl-5,6,7-trimethoxylindoles as novel antimitotic and vascular disrupting agents. PubMed. [Link]

  • Virtual discovery of melatonin receptor ligands to modulate circadian rhythms. PMC - NIH. [Link]

  • Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. MDPI. [Link]

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  • Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. PMC - NIH. [Link]

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A Senior Application Scientist's Guide to the Efficacy of 5-Methoxy-3-methyl-1H-indole-2-carbaldehyde as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indole Nucleus and the Strategic Importance of Formyl Intermediates

The indole scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous natural products and synthetic pharmaceuticals with a vast array of biological activities.[1] From anticancer agents to antivirals and neuroprotective compounds, the versatility of the indole ring system is unparalleled. A critical gateway to harnessing this versatility lies in the strategic functionalization of the indole nucleus, for which indole-carbaldehydes are indispensable intermediates.

These formyl-substituted indoles are powerful building blocks, enabling carbon-carbon bond formation and the construction of complex heterocyclic systems through reactions like condensations, multicomponent reactions, and reductive aminations.[2][3] While indole-3-carbaldehydes are the most commonly utilized intermediates due to the inherent electronic properties of the indole ring, their C2-substituted counterparts, such as 5-Methoxy-3-methyl-1H-indole-2-carbaldehyde , offer access to a distinct and often underexplored chemical space.

This guide provides an in-depth technical comparison of this compound with its more common isomers. We will dissect its synthesis, explore the causal factors governing its reactivity, and present experimental frameworks to evaluate its efficacy as a synthetic intermediate for researchers, scientists, and drug development professionals.

Synthesis and Mechanistic Considerations: Accessing the C2-Formyl Indole

The most direct and widely adopted method for the formylation of electron-rich aromatic and heteroaromatic compounds is the Vilsmeier-Haack reaction .[4] This reaction is the principal route for synthesizing the target intermediate from the corresponding 5-methoxy-3-methyl-1H-indole.

Causality of the Vilsmeier-Haack Reaction: The reaction proceeds through the formation of a highly electrophilic chloromethyliminium salt, known as the Vilsmeier reagent, from a substituted amide (typically N,N-dimethylformamide, DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[5] The electron-rich indole nucleus then acts as a nucleophile, attacking the Vilsmeier reagent.

Regioselectivity: For a typical indole, electrophilic substitution is overwhelmingly favored at the C3 position due to the superior ability of the nitrogen atom to stabilize the resulting cationic intermediate (the Wheland intermediate). However, in our substrate, 5-methoxy-3-methyl-1H-indole, the C3 position is already occupied by a methyl group. This blockage forces the electrophilic attack to occur at the next most nucleophilic position, which is C2. The presence of the electron-donating methoxy group at the C5 position further activates the indole ring, facilitating this substitution.

Vilsmeier_Haack_Mechanism Vilsmeier-Haack Formylation at C2 cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloromethyliminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Indole 5-Methoxy-3-methyl- 1H-indole Intermediate Cationic Intermediate (Wheland Intermediate) Indole->Intermediate + Vilsmeier Reagent Iminium_Product Iminium Salt Product Intermediate->Iminium_Product - H⁺ Final_Product 5-Methoxy-3-methyl- 1H-indole-2-carbaldehyde Iminium_Product->Final_Product + H₂O (Workup)

Caption: Vilsmeier-Haack reaction workflow for C2-formylation of a C3-substituted indole.

Self-Validating Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on established Vilsmeier-Haack reactions on substituted indoles.[6][7]

Objective: To synthesize this compound via Vilsmeier-Haack formylation.

Materials:

  • 5-methoxy-3-methyl-1H-indole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise via the dropping funnel over 20-30 minutes, ensuring the temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes.

  • Formylation Reaction: Dissolve 5-methoxy-3-methyl-1H-indole (1 equivalent) in a minimal amount of anhydrous DMF and add it to the dropping funnel. Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Quenching: Cool the reaction mixture back to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization and Extraction: Neutralize the acidic solution by slowly adding saturated NaHCO₃ solution until the effervescence ceases and the pH is ~7-8. A precipitate may form. Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Final Product: Purify the resulting crude solid by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield the pure this compound.

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The aldehyde proton (-CHO) is expected to appear as a singlet in the ¹H NMR spectrum between δ 9.5-10.5 ppm.

Comparative Analysis of Key Intermediates

The efficacy of a synthetic intermediate is determined by its accessibility, reactivity, and the novelty of the structures it can generate. Here, we compare our target compound with two prevalent isomers.

FeatureThis compound (Target)5-Methoxy-1H-indole-3-carbaldehyde (Alternative 1)5-Methoxy-2-methyl-1H-indole-3-carbaldehyde (Alternative 2)
Molecular Formula C₁₁H₁₁NO₂C₁₀H₉NO₂C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol 175.18 g/mol 189.21 g/mol
CAS Number Not readily available10601-19-16260-86-2
Typical Synthesis Vilsmeier-Haack on C3-substituted indoleVilsmeier-Haack on C3-unsubstituted indoleFischer indole synthesis followed by Vilsmeier-Haack
Reactivity Hotspot C2-aldehydeC3-aldehydeC3-aldehyde
Key Advantage Access to sterically defined 2,3,5-trisubstituted indoles.Highly reactive C3-aldehyde, commercially available, extensive literature.C3-aldehyde reactivity combined with C2-methyl substitution.
Potential Limitation Steric hindrance from C3-methyl group may reduce aldehyde reactivity.Leads to more "linear" or planar molecular scaffolds.Synthesis of starting material can be multi-step.
Alternative 1: 5-Methoxy-1H-indole-3-carbaldehyde

This is arguably the most common and commercially available intermediate among the three. Its synthesis via Vilsmeier-Haack formylation of 5-methoxyindole is efficient and proceeds with high regioselectivity at the C3 position.

Reactivity and Application: The aldehyde at the C3 position is highly activated and serves as a versatile handle for a multitude of transformations. It is a key reactant in:

  • Knoevenagel and Claisen-Schmidt condensations to form α,β-unsaturated systems.[8]

  • Synthesis of bis(indolyl)methanes (BIMs) , a class of compounds with significant biological activities.[8]

  • Multicomponent reactions for the rapid assembly of complex heterocyclic scaffolds.

  • The synthesis of tryptophan dioxygenase inhibitors, fluorescent neuroactive probes, and antibacterial agents.

The reactivity of the C3-aldehyde is less sterically hindered compared to our target compound, often leading to higher yields and milder reaction conditions for subsequent transformations.

Alternative 2: 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde

This isomer provides a fascinating point of comparison as it shares the same substituents as our target compound, but with the aldehyde at the electronically favored C3 position. The presence of the C2-methyl group can influence the conformation of derivatives and provides an additional point for functionalization or metabolic blocking in drug design. Its reactivity profile is similar to that of 5-Methoxy-1H-indole-3-carbaldehyde, with the C3-aldehyde being the primary site of reaction.

Experimental Workflow Comparison: Knoevenagel Condensation

To illustrate the practical differences in reactivity, let's consider a standard Knoevenagel condensation with an active methylene compound like malononitrile.

Objective: To synthesize 2-((1H-indol-yl)methylene)malononitrile derivatives.

Knoevenagel_Condensation Comparative Knoevenagel Condensation Workflow cluster_target Pathway A: Target Intermediate cluster_alt1 Pathway B: Alternative 1 Target_Indole 5-Methoxy-3-methyl- 1H-indole-2-carbaldehyde Target_Product Product A (2,3,5-Trisubstituted) Target_Indole->Target_Product + Malononitrile + Base (e.g., Piperidine) Catalyst Solvent (e.g., Ethanol) Reflux Alt1_Indole 5-Methoxy-1H-indole- 3-carbaldehyde Alt1_Product Product B (3,5-Disubstituted) Alt1_Indole->Alt1_Product + Malononitrile + Base (e.g., Piperidine)

Caption: Comparative workflow for Knoevenagel condensation.

Protocol: Knoevenagel Condensation with an Indole-3-carbaldehyde

Materials:

  • 5-Methoxy-1H-indole-3-carbaldehyde (1 equivalent)

  • Malononitrile (1.1 equivalents)

  • Piperidine (0.1 equivalents, catalytic)

  • Ethanol

Procedure:

  • Reaction Setup: To a round-bottom flask, add 5-Methoxy-1H-indole-3-carbaldehyde, malononitrile, and ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine to the mixture.

  • Heating: Heat the reaction mixture to reflux and stir for 1-3 hours. Monitor the reaction progress by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under vacuum.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain the pure condensed product.

Expected Outcome and Comparison:

  • With 5-Methoxy-1H-indole-3-carbaldehyde (Alternative 1): This reaction is typically high-yielding and proceeds smoothly due to the unhindered and electronically active C3-aldehyde.

  • With this compound (Target): The reaction is expected to proceed, but may require longer reaction times or a stronger base due to the increased steric hindrance around the C2-aldehyde from the adjacent C3-methyl group. The yield may be comparatively lower. However, the resulting product possesses a unique 2,3,5-trisubstituted pattern, which is not accessible from the C3-aldehyde isomer.

Senior Scientist's Perspective and Conclusion

The choice of an intermediate is a strategic decision dictated by the final target molecule. While 5-Methoxy-1H-indole-3-carbaldehyde is the workhorse for accessing a wide range of biologically active indoles, its utility primarily lies in elaborating the C3 position. This often leads to molecules with a relatively planar topology extending from the indole core.

The true value of This compound lies in its capacity as a specialized tool for scaffold diversification . Its use allows for:

  • Access to 2-Substituted Indoles: It provides a direct route to functionalize the C2 position, leading to derivatives that are isomers of those obtained from C3-aldehydes, and which may possess entirely different biological profiles and intellectual property potential.

  • Creation of Sterically Defined Scaffolds: The juxtaposition of the C2-substituent (derived from the aldehyde) and the C3-methyl group creates a more defined three-dimensional architecture. This steric crowding can be advantageous in drug design for achieving selective binding to protein targets by locking the molecule into a specific conformation.

  • Exploration of Novel Chemical Space: As a less common intermediate, its derivatives are less represented in compound libraries, offering a greater chance of discovering novel hits in screening campaigns.

The efficacy of This compound should not be measured by the raw yields of standard reactions against its C3-aldehyde counterparts. Instead, its value is strategic. It is a superior intermediate when the synthetic goal is to generate novel, sterically demanding 2,3,5-trisubstituted indole scaffolds that are inaccessible through more conventional routes. While its synthesis may require a C3-blocked precursor and its reactivity might be tempered by steric effects, it is an essential building block for researchers aiming to push the boundaries of indole chemistry and explore new avenues in drug discovery. For routine synthesis of C3-functionalized indoles, the commercially available 5-methoxy-1H-indole-3-carbaldehyde remains the more pragmatic choice. However, for innovation and scaffold hopping, the C2-carbaldehyde is an invaluable asset.

References

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  • Akbaş, E., & Berber, N. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenxy-3H-indol-2-yl)-3-(dimethylamino)acrylaldehyde. International Journal of ChemTech Research, 5(3), 1238-1245. [Link]

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A Senior Application Scientist's Guide to Formylating Agents for Indole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of Indole-3-Carboxaldehyde

In the landscape of synthetic organic chemistry and drug development, the indole nucleus stands as a privileged scaffold, present in a vast array of natural products and pharmaceuticals.[1] Among its many derivatives, 1H-indole-3-carboxaldehyde is a cornerstone intermediate.[2][3][4] Its aldehyde functionality is a versatile handle for a multitude of chemical transformations, including C-C and C-N bond formations, reductions, and oxidations, making it an essential precursor for complex indole alkaloids and biologically active molecules.[2][3][4] The strategic introduction of a formyl group onto the indole ring, particularly at the electron-rich C3 position, is therefore a reaction of paramount importance. This guide provides a comparative analysis of the most prevalent formylating agents, offering insights into their mechanisms, practical applications, and performance to aid researchers in selecting the optimal method for their synthetic challenges.

The Classical Workhorse: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is arguably the most widely employed method for the C3-formylation of indoles, prized for its high yields and reliability.[4][5] This reaction utilizes a Vilsmeier reagent, an electrophilic chloroiminium salt, generated in situ from a substituted amide, typically N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[5][6]

Mechanism of Action

The reaction proceeds in two main stages. First, DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent (chloroiminium ion). Subsequently, the electron-rich C3 position of the indole ring attacks this reagent, leading to an intermediate that, upon aqueous workup, hydrolyzes to yield the desired indole-3-carboxaldehyde.[5][7]

Vilsmeier_Haack cluster_reagent Vilsmeier Reagent Formation cluster_formylation Indole Formylation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Indole Indole Intermediate Iminium Intermediate Indole->Intermediate + Vilsmeier Reagent Aldehyde Indole-3-carboxaldehyde Intermediate->Aldehyde Aqueous Workup (H₂O)

Caption: Mechanism of the Vilsmeier-Haack formylation of indole.

Performance and Scope

The Vilsmeier-Haack reaction is highly efficient for a wide range of substituted indoles, generally affording excellent yields of the C3-formylated product.[5] The reaction conditions are relatively mild, although the use of POCl₃ necessitates anhydrous conditions and careful handling. A notable advantage is its broad functional group tolerance, though strongly electron-withdrawing groups on the indole ring can diminish reactivity.

The Duff Reaction: A Phenol-Focused Method Adapted for Indoles

Originally developed for the ortho-formylation of phenols, the Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as acetic or trifluoroacetic acid.[8][9][10] While less common than the Vilsmeier-Haack reaction for indoles, it presents a viable alternative, particularly under certain conditions.

Mechanism of Action

In the presence of acid, HMTA decomposes to generate an electrophilic iminium ion. This species then attacks the electron-rich indole ring, typically at the C3 position. The resulting aminomethyl intermediate undergoes oxidation and subsequent hydrolysis during workup to furnish the aldehyde.[9]

Duff_Reaction cluster_reagent Electrophile Generation cluster_formylation Indole Formylation HMTA HMTA Iminium_Ion Iminium Ion HMTA->Iminium_Ion + H⁺ Indole Indole Intermediate Aminomethyl Intermediate Indole->Intermediate + Iminium Ion Aldehyde Indole-3-carboxaldehyde Intermediate->Aldehyde Oxidation & Hydrolysis

Caption: Simplified mechanism of the Duff reaction for indole formylation.

Performance and Scope

The Duff reaction's application to indoles can result in lower yields compared to the Vilsmeier-Haack method.[11] However, the reagents are readily available and the procedure is often straightforward to perform.[11] Recent modifications, such as using iodine as a catalyst with HMTA, have shown improved efficiency, providing moderate to excellent yields under milder conditions and avoiding the use of toxic transition-metal catalysts. This makes the Duff reaction an attractive option for greener synthesis protocols.

Classical Alternatives: Gattermann and Rieche Formylations

Gattermann Reaction

The Gattermann reaction is a classic method for formylating aromatic compounds using a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[12][13][14] A significant modification, which enhances safety, involves the in situ generation of HCN from zinc cyanide (Zn(CN)₂) and HCl.[12][13] This method is applicable to electron-rich heteroaromatics like indoles.[12]

Rieche Formylation

The Rieche formylation employs dichloromethyl methyl ether (Cl₂CHOMe) as the formylating agent, typically with a strong Lewis acid catalyst such as titanium tetrachloride (TiCl₄) or tin(IV) chloride (SnCl₄).[15][16] This method is effective for electron-rich aromatic compounds and offers good regioselectivity for ortho-formylation in phenols.[15][17] When applied to indoles, it provides a direct route to the C3-aldehyde. The reaction proceeds under mild conditions, often at low temperatures, and can provide high yields.[17]

Modern and Milder Approaches

The quest for more environmentally benign and efficient synthetic methods has led to the development of novel formylating systems.

Boron-Catalyzed Formylation

A recently developed method utilizes trimethyl orthoformate (TMOF) as the formyl source with boron trifluoride diethyl etherate (BF₃·OEt₂) as a catalyst.[18] This approach is notable for its operational simplicity, use of inexpensive reagents, ambient reaction temperatures, and short reaction times. It demonstrates broad applicability for the synthesis of a variety of C-formylindoles.[18]

Iron-Catalyzed C3-Formylation

An iron-catalyzed method using formaldehyde and aqueous ammonia with air as the oxidant has been reported.[19] This protocol is advantageous due to the use of a cheap, non-toxic catalyst (FeCl₃) and its avoidance of hazardous reagents like POCl₃. It is scalable and compatible with a range of N-substituted and N-H indoles, offering a greener alternative to traditional methods.[19]

Comparative Performance Data

The choice of a formylating agent is often dictated by factors such as yield, reaction time, temperature, and substrate compatibility. The following table summarizes typical performance data for the discussed methods.

MethodFormylating Agent(s)Catalyst/Co-reagentTypical Temperature (°C)Typical Time (h)Typical Yield (%)Key AdvantagesKey Disadvantages
Vilsmeier-Haack DMFPOCl₃0 - 1002.5 - 6.577 - 96+High yields, broad scope, reliableRequires stoichiometric POCl₃, anhydrous conditions
Duff Reaction Hexamethylenetetramine (HMTA)Acetic acid, TFA85 - 1201 - 525 - 74Inexpensive reagents, simple procedureOften lower yields than Vilsmeier-Haack
Iodine-catalyzed Duff HMTAI₂1201 - 360 - 95Metal-free, improved yieldsRequires elevated temperatures
Gattermann HCN/HCl or Zn(CN)₂/HClAlCl₃Room Temp.-Moderate to GoodClassic method, avoids POCl₃Use of highly toxic HCN or its precursor
Rieche Dichloromethyl methyl etherTiCl₄00.75 - 3up to 97High yields, mild conditionsUses corrosive Lewis acids
Boron-catalyzed Trimethyl orthoformate (TMOF)BF₃·OEt₂Ambient< 170 - 95Mild, rapid, operationally simpleRequires stoichiometric catalyst
Iron-catalyzed Formaldehyde, aq. NH₃FeCl₃, Air (O₂)1302 - 665 - 93Green, inexpensive catalyst, scalableRequires elevated temperatures

Data compiled from multiple sources for general comparison.[5][11][17][18][19][20] Actual results will vary based on the specific indole substrate and reaction scale.

Experimental Protocols

General Experimental Workflow

The following diagram outlines a typical workflow for the formylation of indole, followed by product isolation and purification.

Workflow start Start setup Reaction Setup (Indole, Solvent, Inert Atmosphere) start->setup reagent Addition of Formylating Agent & Catalyst (if applicable) setup->reagent reaction Reaction at Specified Temperature reagent->reaction quench Reaction Quenching (e.g., Ice water, Base) reaction->quench extraction Workup & Extraction quench->extraction purification Purification (e.g., Column Chromatography, Recrystallization) extraction->purification analysis Product Analysis (NMR, MS, etc.) purification->analysis end End analysis->end

Caption: General workflow for indole formylation experiments.

Protocol 1: Vilsmeier-Haack Formylation of Indole[5]
  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 eq.). Cool the flask to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent.

  • Indole Addition: Dissolve indole (1 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent solution, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 35-40 °C for 2 hours. Monitor the reaction progress by TLC.

  • Quenching and Workup: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice with stirring. Add a 30% aqueous sodium hydroxide solution to neutralize the mixture to a pH of ~8-9.

  • Isolation: The product, indole-3-carboxaldehyde, will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

  • Purification: Recrystallize the crude product from aqueous ethanol or purify by column chromatography on silica gel if necessary.

Protocol 2: Iodine-Catalyzed Duff-type Formylation of Indole[12]
  • Reaction Setup: To a round-bottom flask, add indole (1.0 mmol), hexamethylenetetramine (HMTA, 2.0 mmol), iodine (I₂, 0.2 mmol), and activated carbon (0.1 g).

  • Solvent Addition: Add dimethylformamide (DMF, 2 mL) to the flask.

  • Reaction: Heat the mixture to 120 °C and stir under an air atmosphere for the required time (typically 1-3 hours), monitoring by TLC.

  • Workup: After completion, cool the reaction mixture to room temperature. Add water and extract the product with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to afford the pure indole-3-carboxaldehyde.

Conclusion

The formylation of indoles is a critical transformation in organic synthesis, and a variety of effective methods are available to the modern chemist. The Vilsmeier-Haack reaction remains the gold standard for its high efficiency and reliability. However, concerns over the use of hazardous reagents have spurred the development of compelling alternatives. The Duff reaction, particularly with recent catalytic improvements, and methods utilizing dichloromethyl methyl ether or trimethyl orthoformate offer viable, and in some cases, milder options. Newer, metal-catalyzed protocols using iron or photoredox catalysts point towards a future of more sustainable and environmentally friendly indole functionalization. The ultimate choice of formylating agent will depend on the specific substrate, desired scale, available resources, and the overall goals of the synthetic campaign. This guide provides the foundational data and procedural insights to make an informed and effective decision.

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A Senior Application Scientist's Guide to Validating the Purity of Synthesized 5-Methoxy-3-methyl-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is paramount. The presence of impurities can significantly impact the efficacy, safety, and regulatory approval of a potential therapeutic agent. This guide provides an in-depth comparison of analytical methodologies for validating the purity of a key synthetic intermediate, 5-Methoxy-3-methyl-1H-indole-2-carbaldehyde. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The Synthetic Landscape and Potential Impurities

This compound is a valuable building block in the synthesis of various biologically active compounds. A common and efficient method for its synthesis is the Vilsmeier-Haack reaction.[1][2] This reaction involves the formylation of an electron-rich indole precursor, 5-methoxy-3-methyl-1H-indole, using a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[1]

The elegance of the Vilsmeier-Haack reaction lies in its ability to introduce a formyl group (-CHO) at the C2 position of the indole ring. However, like any chemical transformation, it is not without the potential for side reactions and incomplete conversions, leading to a spectrum of possible impurities in the final product. Understanding these potential impurities is the first critical step in developing a robust purity validation strategy.

Common Impurities in the Synthesis of this compound:

  • Unreacted Starting Material: 5-methoxy-3-methyl-1H-indole.

  • Over-formylated Products: Diformyl derivatives, where a second formyl group may be introduced at another position on the indole ring.

  • By-products from the Vilsmeier Reagent: Residual DMF and its decomposition products.

  • Positional Isomers: Although the Vilsmeier-Haack reaction is generally regioselective for the C2 position in 3-substituted indoles, trace amounts of other formylated isomers could potentially form.

  • Products of Side Reactions: Depending on the specific reaction conditions, other minor impurities may arise from degradation or rearrangement of the starting material or product.

A Comparative Analysis of Purity Validation Techniques

A multi-pronged analytical approach is essential for the comprehensive validation of the purity of this compound. No single technique can provide a complete picture; instead, the synergistic use of chromatographic and spectroscopic methods offers the highest degree of confidence.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

HPLC is an indispensable tool for separating and quantifying the components of a mixture. For indole derivatives, reversed-phase HPLC is a particularly powerful technique.[3]

Principle of the Method: In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture (e.g., acetonitrile and water). The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. More polar compounds will elute earlier, while less polar compounds will be retained longer on the column.

Experimental Protocol: Reversed-Phase HPLC for this compound

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid to improve peak shape).

    • Gradient Program: Start with 30% acetonitrile, ramp to 90% acetonitrile over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm and 310 nm (Indole derivatives typically have strong UV absorbance at these wavelengths).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a precisely weighed amount of the synthesized compound in the mobile phase to a concentration of approximately 1 mg/mL.

Data Interpretation: The purity of the sample is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Mobile Phase A->B C Inject Sample B->C D Separation on C18 Column C->D E UV Detection D->E F Integrate Peaks E->F G Calculate Area % Purity F->G

Caption: Workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities

GC-MS is a highly sensitive and selective technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds.[4][5][6][7]

Principle of the Method: In GC, the sample is vaporized and injected into a capillary column. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification.

Experimental Protocol: GC-MS for this compound

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 10 minutes.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-550.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

Data Interpretation: The total ion chromatogram (TIC) will show the separation of different components. The mass spectrum of each peak can be compared to a library of known spectra (e.g., NIST) to identify the compounds. The relative abundance of each component can be estimated from the peak areas in the TIC.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Dissolve in Volatile Solvent B Inject and Vaporize A->B C GC Separation B->C D Mass Spectrometry C->D E Analyze Mass Spectra D->E F Identify Impurities E->F

Caption: Workflow for GC-MS purity and impurity identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is an unparalleled technique for determining the structure of organic molecules. For purity validation, ¹H NMR is particularly useful for identifying and quantifying impurities that have distinct proton signals.

Principle of the Method: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. When placed in a strong magnetic field, these nuclei can absorb electromagnetic radiation at specific frequencies. The chemical environment of each nucleus influences its resonance frequency, providing detailed information about the molecule's structure.

Experimental Protocol: ¹H NMR for this compound

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: A known amount of a reference standard with a distinct signal that does not overlap with the analyte signals (e.g., 1,3,5-trimethoxybenzene) can be added for quantitative analysis (qNMR).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

Data Interpretation: The ¹H NMR spectrum of pure this compound will show characteristic signals for the aldehyde proton, the aromatic protons, the methoxy protons, and the methyl protons. The presence of impurities will be indicated by additional signals in the spectrum. The relative integration of these impurity signals compared to the signals of the main compound can be used to estimate the level of impurity.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Spectral Analysis A Dissolve in Deuterated Solvent B Acquire 1H NMR Spectrum A->B C Assign Signals B->C D Integrate and Quantify Impurities C->D

Caption: Workflow for NMR-based purity assessment.

Melting Point Analysis: A Simple Yet Effective Indicator of Purity

The melting point of a pure crystalline solid is a sharp, well-defined temperature. The presence of impurities will typically lower and broaden the melting point range.

Principle of the Method: This technique relies on the physical property that impurities disrupt the crystal lattice of a solid, leading to a depression in its melting point.

Experimental Protocol: Melting Point Determination

  • Instrumentation: A calibrated melting point apparatus.

  • Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube.

  • Procedure: The capillary tube is placed in the melting point apparatus, and the temperature is slowly increased. The temperature range over which the sample melts is recorded.

Data Interpretation: A sharp melting point range that is close to the literature value is indicative of high purity. A broad melting range or a melting point that is significantly lower than the expected value suggests the presence of impurities. The reported melting point for 5-methoxy-1-methylindole-3-carbaldehyde is 130-132°C.[8]

Comparative Summary of Analytical Techniques

Technique Principle Strengths Limitations Ideal for Detecting
HPLC Differential partitioning between stationary and mobile phasesHigh resolution, quantitative, versatileRequires reference standards for identificationNon-volatile impurities, isomers, starting material
GC-MS Separation by volatility, identification by mass fragmentationHigh sensitivity, excellent for identificationLimited to volatile and thermally stable compoundsVolatile impurities, residual solvents
NMR Nuclear spin transitions in a magnetic fieldAbsolute structural information, quantitativeLower sensitivity than chromatographic methodsStructural isomers, major impurities
Melting Point Depression of freezing point by impuritiesSimple, rapid, inexpensiveNon-specific, not quantitativeOverall purity of crystalline solids

Conclusion: A Holistic Approach to Purity Validation

Validating the purity of a synthesized compound like this compound is a critical step in the drug discovery and development pipeline. A single analytical technique is insufficient to provide a complete purity profile. Instead, a combination of orthogonal methods, including HPLC for quantitative analysis of non-volatile impurities, GC-MS for the detection of volatile components, NMR for structural confirmation and identification of major impurities, and melting point analysis for a quick assessment of overall purity, provides a robust and reliable validation. This comprehensive approach ensures the quality and integrity of the synthesized material, paving the way for its successful application in further research and development.

References

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A Senior Application Scientist's Guide: Navigating the Translational Gap Between In Vitro and In Vivo Studies of 5-Methoxyindole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 5-methoxyindole scaffold is a privileged structure in medicinal chemistry, serving as the foundation for numerous compounds with significant therapeutic potential, from anticancer agents to modulators of the central nervous system.[1][2] This is due in large part to its structural similarity to endogenous molecules like serotonin, making it a key pharmacophore for interacting with various biological targets.[1] However, the journey from a promising result in a petri dish to a validated effect in a living organism is fraught with challenges. This guide provides an in-depth comparison of in vitro and in vivo evaluation strategies for 5-methoxyindole derivatives, explaining the causality behind experimental choices and presenting supporting data to illuminate the critical translational gap.

Part 1: The Controlled Environment of In Vitro Assessment

In vitro studies are the bedrock of early-stage drug discovery. They offer a controlled, high-throughput, and cost-effective means to screen compounds, elucidate mechanisms of action, and establish structure-activity relationships (SAR). By isolating specific biological components—be it enzymes, receptors, or whole cells—we can gain a precise understanding of a compound's direct effects, free from the confounding variables of a complex physiological system.

Causality in Experimental Choice: Why Start In Vitro?

The primary goal of initial in vitro testing is to answer a fundamental question: Does the compound interact with the intended target and elicit a biological response? We choose cell-based assays, for instance, not just to see if a compound is cytotoxic, but to quantify its potency (e.g., IC50) and compare it against established drugs and other derivatives. This quantitative comparison is crucial for prioritizing lead candidates. For example, demonstrating that a novel 5-methoxyindole-isatin hybrid is significantly more potent than a standard-of-care drug like Sunitinib provides a strong rationale for advancing that compound to more complex studies.[1][2]

Quantitative Data: Potency of 5-Methoxyindole Derivatives in Anticancer Screening

The following table summarizes the in vitro cytotoxic activity of several 5-methoxyindole derivatives against various cancer cell lines, showcasing how subtle structural modifications can dramatically influence potency.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference DrugIC50 (µM)Key Structural FeaturesReference
5o 5-Methoxyindole-isatin HybridZR-75 (Breast)1.69Sunitinib8.11Isatin moiety at indole C2, N-benzyl on isatin[1][2]
HT-29 (Colon)1.69Sunitinib8.11[1]
A-549 (Lung)1.69Sunitinib8.11[1]
5w 5-Methoxyindole-isatin HybridZR-75 (Breast)1.91Sunitinib8.11Isatin moiety at indole C2, N-phenyl on isatin[1][2]
MMNC Indolo[2,3-b]quinolineHCT116 (Colorectal)0.335-Fluorouracil>100Fused quinoline ring system[1]
21 N-methyl-5,6,7-trimethoxyindoleHeLa (Cervical)0.022--Trimethoxy substitution on benzene ring[2]
A549 (Lung)0.035--[2]

Analysis of In Vitro Data: The data clearly shows that 5-methoxyindole-isatin hybrids 5o and 5w are significantly more potent than the standard drug Sunitinib against the ZR-75 breast cancer cell line.[1][2] Furthermore, the indolo[2,3-b]quinoline derivative MMNC demonstrates exceptional potency against colorectal cancer cells, far exceeding that of 5-Fluorouracil.[1] The N-methyl-5,6,7-trimethoxyindole derivative 21 shows remarkable potency in the nanomolar range.[2] These results validate the 5-methoxyindole scaffold as a promising starting point for anticancer drug design.

Elucidating Mechanisms: Beyond Cell Death

Potency is only part of the story. A trustworthy in vitro protocol must also investigate the mechanism of action. Flow cytometry and molecular assays can reveal how these compounds achieve their effects. For instance, compound 5o was found to induce cell cycle arrest by prolonging the G1 phase, thereby preventing cancer cells from progressing to the DNA synthesis (S) phase.[1][2] In contrast, compounds 21 and 31 arrest the cell cycle in the G2/M phase by inhibiting tubulin polymerization, a mechanism distinct from that of 5o .[2]

cluster_G1_arrest Mechanism of Compound 5o cluster_G2M_arrest Mechanism of Compounds 21 & 31 G1 G1 Phase S S Phase G1->S Transition Blocked G2M G2/M Phase S->G2M G2M->G1 C5o Compound 5o C5o->G1 Prolongs G1_2 G1 Phase S_2 S Phase G1_2->S_2 G2M_2 G2/M Phase S_2->G2M_2 Tubulin Tubulin Polymerization Tubulin->G2M_2 Disruption Leads to G2/M Arrest C21_31 Compounds 21 & 31 C21_31->Tubulin Inhibits

Caption: Contrasting cell cycle arrest mechanisms of 5-methoxyindole derivatives.

In Vitro Experimental Protocol: MTT Antiproliferative Assay

This protocol provides a standardized method for assessing the cytotoxic effects of 5-methoxyindole derivatives on cancer cell lines.[1][3]

  • Cell Seeding: Plate cancer cells (e.g., ZR-75, A549) in 96-well plates at a density of 5,000–10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the 5-methoxyindole derivative in DMSO. Perform serial dilutions in complete cell culture medium to achieve a range of final concentrations.

  • Compound Treatment: Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle control (DMSO at the same final concentration as the highest compound dose) and a no-treatment control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Part 2: The Complexity of In Vivo Evaluation

While in vitro data is essential for screening, it cannot predict a compound's behavior in a whole, living organism. In vivo studies, typically in animal models, are indispensable for evaluating the true therapeutic potential of a drug candidate by introducing the complexities of Absorption, Distribution, Metabolism, and Excretion (ADME), as well as assessing overall efficacy and safety.[4][5]

Causality in Experimental Choice: Why Move to Animal Models?

A compound that is highly potent in vitro may fail spectacularly in vivo for numerous reasons. It might have poor oral bioavailability, be rapidly metabolized into an inactive form, fail to reach the target tissue in sufficient concentrations, or cause unforeseen toxicity.[4][6] Therefore, the primary rationale for moving to animal models is to assess a compound's pharmacokinetic (PK) and pharmacodynamic (PD) profile in a physiological context.[4][5]

For example, a study on the 5-methoxyindole derivative MEAI in rats revealed a very short plasma half-life (0.5-0.7 hours) and low oral bioavailability (25%) at a 10 mg/kg dose.[4] However, at a higher dose (90 mg/kg), the bioavailability increased dramatically, indicating non-linear pharmacokinetics.[4] This kind of information is impossible to obtain from cell culture and is critical for designing a human dosing regimen.

cluster_invitro In Vitro Workflow cluster_invivo In Vivo Workflow start_vitro Compound Synthesis assay Target-Based Assay (e.g., Enzyme Inhibition) start_vitro->assay cell_assay Cell-Based Assay (e.g., MTT, Flow Cytometry) assay->cell_assay mechanism Mechanism of Action Studies cell_assay->mechanism lead_vitro In Vitro Lead mechanism->lead_vitro start_vivo In Vitro Lead pk_pd Pharmacokinetics (PK) & Toxicology in Healthy Animals start_vivo->pk_pd efficacy Efficacy Studies in Disease Models (e.g., Xenograft) pk_pd->efficacy biomarker Biomarker & Histopathology Analysis efficacy->biomarker lead_vivo Preclinical Candidate biomarker->lead_vivo

Caption: High-level comparison of in vitro and in vivo drug discovery workflows.

Bridging the Gap: The Challenge of In Vitro-In Vivo Correlation (IVIVC)

IVIVC is a predictive mathematical model that aims to relate an in vitro property (like dissolution rate) to an in vivo response (like plasma concentration).[6][7] While well-established for some oral dosage forms, establishing a strong IVIVC for novel chemical entities is a major challenge in drug development.[8]

For 5-methoxyindole derivatives, key factors influencing this correlation include:

  • Metabolism: The indole ring can be metabolized by cytochrome P450 enzymes (like CYP2D6) in the liver.[9] A compound might be rapidly O-demethylated or hydroxylated, converting a highly active molecule into an inactive metabolite before it can reach its target.[4][9]

  • Distribution: Will the compound cross the blood-brain barrier if targeting the CNS? Does it accumulate in the target tumor tissue? The physicochemical properties of the derivative dictate its distribution profile.[4]

  • Off-Target Effects: In a living system, a compound can interact with numerous receptors and enzymes beyond the intended target, leading to unexpected side effects or toxicity.

In Vivo Efficacy and Experimental Models

While specific in vivo efficacy data for the compounds in the table above is limited in the provided search results, related 5-methoxyindole derivatives have shown promise. For instance, 5-methoxytryptophan (5-MTP), a metabolite of L-tryptophan, has been shown to inhibit tumor growth and metastasis in xenograft models, acting by suppressing COX-2 expression.[10][11] Other studies have used mouse models to assess the in vivo effects of 5-methoxyindole derivatives on gastrointestinal transit, demonstrating functional activity in a complex physiological system.[12][13]

Experimental Protocol: Xenograft Tumor Model for Anticancer Efficacy

This protocol outlines a general procedure for testing an anticancer 5-methoxyindole derivative in an immunodeficient mouse model.[5][14]

  • Animal Acclimatization: House immunodeficient mice (e.g., NOD-SCID or nude mice) in a sterile environment for at least one week to acclimate.

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million HCT116 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.

  • Compound Administration: Prepare the 5-methoxyindole derivative in a suitable vehicle (e.g., a solution of DMSO, Cremophor EL, and saline). Administer the compound to the treatment group via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) based on prior PK studies. The control group receives the vehicle only.

  • Efficacy Measurement: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight as an indicator of toxicity.

  • Study Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.

  • Data Analysis: At the end of the study, euthanize the animals and excise the tumors. Weigh the tumors and perform histopathological or biomarker analysis. Calculate the percentage of tumor growth inhibition (TGI) for the treated group compared to the control group.

Conclusion: A Symbiotic Relationship

Neither in vitro nor in vivo studies are sufficient on their own. They represent two essential, symbiotic phases of drug discovery. In vitro assays provide the high-throughput screening and mechanistic insights needed to identify and optimize potent lead compounds from a vast chemical library. In vivo studies then challenge these leads in a complex physiological environment, weeding out those with unfavorable ADME properties or unforeseen toxicities. The strategic integration of both approaches, with a constant focus on the translational challenges encapsulated by IVIVC, is paramount for successfully advancing promising 5-methoxyindole derivatives from the laboratory bench to the clinical bedside.

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  • Design, synthesis, in vitro, and in silico biological evaluations of coumarin-indole hybrids as new anti-α-glucosidase agents. (n.d.). NIH.

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 5-Methoxy-3-methyl-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible research. This guide provides a detailed, step-by-step protocol for the safe disposal of 5-Methoxy-3-methyl-1H-indole-2-carbaldehyde, ensuring the protection of laboratory personnel and the environment.

Hazard Profile and Risk Assessment

Before handling any chemical, a thorough understanding of its potential hazards is crucial. Based on data from analogous indole-based aldehydes, this compound should be treated with caution.

Anticipated Hazards:

  • Skin Irritation: Similar compounds are known to cause skin irritation.[3][4][5][6][7]

  • Eye Irritation: Causes serious eye irritation.[3][4][5][6][7]

  • Respiratory Tract Irritation: May cause respiratory irritation if inhaled.[3][6][7][8]

Due to these potential hazards, all waste containing this chemical, including contaminated personal protective equipment (PPE) and labware, must be managed as hazardous chemical waste.[1][9]

Immediate Safety and Handling Precautions

To mitigate risks during handling and disposal, the following engineering controls and PPE are mandatory.

Protective MeasureSpecification
Eye/Face Protection Chemical safety goggles or a face shield.[1][5]
Skin Protection Chemical-resistant gloves (e.g., nitrile).[1][3]
Body Protection Laboratory coat and long-sleeved clothing.[1]
Engineering Controls Handle in a well-ventilated area, preferably within a chemical fume hood.[1]

Step-by-Step Disposal Protocol

The disposal of this compound requires a systematic approach, from the point of generation to final pickup by a certified entity.

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe chemical waste management, preventing dangerous reactions and ensuring compliant disposal.[10][11][12]

  • Solid Waste: Collect unused or expired this compound, along with any contaminated solid materials (e.g., weigh boats, contaminated gloves, absorbent paper), in a designated solid hazardous waste container.[12]

  • Avoid Mixing: Do not mix this solid waste with liquid waste streams, especially solvents.[10][12] Keep separate from incompatible materials such as strong oxidizing agents and strong acids.[5]

Step 2: Container Selection and Labeling

The integrity and labeling of the waste container are critical for safety and regulatory compliance.

  • Container Choice: Use a chemically compatible container with a secure, leak-proof, screw-on cap.[12][13] The container must be in good condition, with no cracks or leaks.[12][13]

  • Labeling: Before adding any waste, the container must be labeled with a hazardous chemical waste tag.[9][14] The label must include:

    • The words "Hazardous Waste" .[15][16]

    • The full chemical name: "this compound" . Avoid abbreviations or chemical formulas.[12]

    • An accurate list of all contents and their approximate percentages.[17]

    • Appropriate hazard warnings (e.g., "Irritant").[15][16]

    • The name and contact information of the responsible researcher or lab supervisor.[9]

Step 3: Waste Accumulation and Storage

Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[15][17]

  • Location: The SAA should be at or near the point of waste generation and under the control of laboratory personnel.[18][19]

  • Container Management: Keep the waste container securely capped at all times, except when adding waste.[12][13][14]

  • Inspections: Regularly inspect the SAA for any signs of leaks or container degradation.[17]

  • Storage Limits: Do not exceed the SAA volume limits, typically 55 gallons of hazardous waste or one quart of acutely hazardous waste.[19][20]

G cluster_0 Waste Generation & Segregation cluster_1 Container Management cluster_2 Final Disposal A Generate Waste (Unused chemical, contaminated labware) B Is waste solid? A->B C Segregate as Solid Hazardous Waste B->C Yes D Consult EHS for Liquid Waste Stream B->D No E Select Compatible Container (Leak-proof, screw cap) C->E F Apply Hazardous Waste Label - 'Hazardous Waste' - Full Chemical Name - Hazard Warnings E->F G Place in Satellite Accumulation Area (SAA) F->G H Keep Container Closed G->H I Is container full or storage limit reached? H->I J Contact Institutional EHS for Waste Pickup I->J Yes K EHS manages final disposal via certified vendor J->K

Caption: Workflow for the proper disposal of this compound.

Step 4: Final Disposal Procedure

The ultimate disposal of hazardous chemical waste must be handled by a certified and licensed entity.

  • Request Pickup: Once the waste container is full or has been in storage for the maximum allowed time (consult your institutional policy, often 12 months for academic labs), contact your institution's EHS department to arrange for a waste pickup.[9][14][19]

  • Professional Handling: EHS personnel or their designated hazardous waste contractor will transport the waste to a licensed treatment, storage, and disposal facility (TSDF).[18][21]

  • Do Not:

    • Dispose of this chemical down the drain.[12]

    • Throw it in the regular trash.[12]

    • Attempt to neutralize or treat the chemical waste yourself unless it is a specifically approved laboratory procedure.

Emergency Procedures

In the event of a spill or exposure, immediate and correct action is critical.

  • Spill Cleanup: Spilled chemicals and the materials used for cleanup must be disposed of as hazardous waste.[9] Every lab should have a spill kit with absorbent materials, neutralizing agents (if applicable), and appropriate PPE.[11]

  • Exposure:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[3]

    • Skin: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.[3][4]

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[3][7]

By adhering to these procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment.

References

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  • Guidelines: Handling and Disposal of Chemicals. Purdue University Engineering. [Link]

  • Hazardous Waste - EHSO Manual. University of Georgia. [Link]

  • 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde. PubChem. [Link]

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A Senior Application Scientist's Guide to Handling 5-Methoxy-3-methyl-1H-indole-2-carbaldehyde: A Framework for Laboratory Safety

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational plans for the handling and disposal of 5-Methoxy-3-methyl-1H-indole-2-carbaldehyde. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to instill a deep understanding of the "why" behind each safety measure, ensuring a self-validating system of laboratory safety.

Hazard Assessment: Understanding the Compound

  • Harmful if swallowed (Acute Toxicity 4, Oral).

  • Causes skin irritation .[1][2][3]

  • Causes serious eye irritation .[1][2][3]

  • May cause respiratory irritation .[2][3][4]

It is a combustible solid, and its handling requires measures to control airborne dust.

Core Personal Protective Equipment (PPE) Directive

A comprehensive PPE strategy is the foundation of safe handling. The following equipment is mandatory when working with this compound in any capacity.

  • Body Protection : A standard flame-resistant laboratory coat should be worn at all times and be fully buttoned.[5] For procedures with a heightened risk of splashes, such as during transfers of solutions, a chemically resistant apron worn over the lab coat is required.

  • Eye and Face Protection : Chemical safety goggles that provide a complete seal around the eyes are mandatory.[1][5] Standard safety glasses with side shields are insufficient. In situations with a significant splash hazard, a full-face shield must be worn in addition to safety goggles.[5][6][7][8][9]

  • Hand Protection : Chemical-resistant gloves, such as nitrile, are required for all handling activities.[1][5] It is critical to inspect gloves for any signs of degradation or perforation before each use. For extended work or when handling larger quantities, consider double-gloving. Contaminated gloves must be removed promptly using the proper technique to avoid skin contact and disposed of as hazardous waste.

  • Respiratory Protection : All manipulations of the solid compound that could generate dust must be performed within a certified chemical fume hood. If engineering controls like a fume hood are not feasible or are insufficient to control exposure, respiratory protection is required.[6][8] An N95-rated respirator is the minimum requirement for protection against fine dust particles.

Operational PPE Recommendations

The specific PPE required can vary based on the experimental procedure. The following table outlines recommended PPE for common laboratory operations involving this compound.

Activity Required PPE Causality and Rationale
Weighing and Aliquoting (Solid) Chemical Safety Goggles, Nitrile Gloves, Lab Coat, N95 Respirator (if outside a fume hood)The primary risk is the inhalation of fine powder and eye/skin contact. All weighing should be conducted in a fume hood to contain airborne particulates.
Solution Preparation Chemical Safety Goggles, Face Shield, Nitrile Gloves, Lab Coat, Chemically Resistant ApronThe risk of splashes is highest when dissolving the solid and transferring solutions. A face shield and apron provide an additional barrier of protection.
Reaction Setup and Monitoring Chemical Safety Goggles, Nitrile Gloves, Lab CoatStandard PPE is sufficient once the compound is in solution and contained within the reaction vessel. However, remain vigilant for potential splashes or leaks.
Work-up and Purification Chemical Safety Goggles, Face Shield, Nitrile Gloves, Lab Coat, Chemically Resistant ApronProcedures such as extractions and chromatography often involve larger volumes and multiple transfers, increasing the risk of splashes and skin exposure.
Waste Disposal Chemical Safety Goggles, Nitrile Gloves, Lab CoatHandling of contaminated waste requires the same level of protection as handling the original chemical to prevent secondary contamination.

Procedural Workflow for Safe Handling

This step-by-step guide provides a procedural framework for handling this compound from initial preparation to final disposal.

Preparation and Pre-Handling
  • Designate a Work Area : All work with this compound should be performed in a designated area, preferably within a chemical fume hood.

  • Assemble PPE : Before handling the chemical, ensure all required PPE is readily available and in good condition.

  • Verify Equipment : Confirm that the chemical fume hood is functioning correctly and that an eyewash station and safety shower are accessible and unobstructed.[10]

  • Prepare for Spills : Have a chemical spill kit readily available that is appropriate for solid and liquid organic compounds.

Handling the Compound
  • Don PPE : Put on all required PPE as outlined in the table above.

  • Transferring the Solid : When weighing, use a spatula to gently transfer the solid to minimize the generation of dust. Work within the fume hood.

  • Dissolving the Solid : Add solvent to the solid slowly to avoid splashing. If the dissolution is exothermic, use an ice bath to control the temperature.

  • Conducting the Reaction : Ensure the reaction apparatus is securely clamped and that all joints are properly sealed.

Post-Handling and Decontamination
  • Clean Work Area : Once the experiment is complete, decontaminate the work surface with an appropriate solvent and wipe it down thoroughly.

  • Decontaminate Equipment : Clean all glassware and equipment that came into contact with the chemical.

  • Doff PPE : Remove PPE in the correct order to prevent cross-contamination: gloves, apron, face shield, goggles, and finally, the lab coat. Wash hands thoroughly with soap and water after removing all PPE.[1][4][10][11]

Disposal Plan

  • Solid Waste : All disposable items contaminated with this compound, such as gloves, weigh boats, and paper towels, must be placed in a designated hazardous waste container.

  • Liquid Waste : All solutions containing this compound must be disposed of in a properly labeled hazardous waste container. Do not dispose of this chemical down the drain.[2]

  • Regulatory Compliance : All waste disposal must be conducted in accordance with local, state, and federal regulations.[2][4][10][11]

Emergency Procedures

  • Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing. If skin irritation persists, seek medical attention.[1]

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3][11] Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air.[1][3] If they are not breathing, give artificial respiration. Seek medical attention if symptoms occur.[1]

  • Ingestion : Do not induce vomiting. Clean the mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[1]

Visual Workflow for Safe Handling

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Active Handling Phase cluster_cleanup Post-Handling Phase RiskAssessment 1. Assess Risks & Verify Controls DonPPE 2. Don Appropriate PPE RiskAssessment->DonPPE HandleChemical 3. Handle Chemical in Fume Hood DonPPE->HandleChemical Decontaminate 4. Decontaminate Area & Equipment HandleChemical->Decontaminate DisposeWaste 5. Dispose of Waste Decontaminate->DisposeWaste DoffPPE 6. Doff PPE Correctly DisposeWaste->DoffPPE

Caption: Workflow for the safe handling of this compound.

References

  • Personal protective equipment for handling 3-Allyl-1H-indole - Benchchem. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2024, March 15).
  • This compound AldrichCPR | Sigma-Aldrich. (n.d.).
  • 5-Methoxyindole-3-carboxaldehyde = 99 10601-19-1 - Sigma-Aldrich. (n.d.).
  • Safety Data Sheet. (2025, October 6).
  • SAFETY DATA SHEET. (2025, September 17).
  • Chemical Safety: Personal Protective Equipment. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 22).
  • 5-METHOXY-1-METHYLINDOLE-3-CARBOXALDEHYDE - Safety Data Sheet. (2025, July 26).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 18).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.